molecular formula C27H35NO8 B607507 Fmoc-NMe-PEG4-acid

Fmoc-NMe-PEG4-acid

Cat. No.: B607507
M. Wt: 501.6 g/mol
InChI Key: DLLNRUPTDZNIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NMe-PEG4-acid is a PEG derivative.

Properties

IUPAC Name

3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLNRUPTDZNIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of Fmoc-N-Me-PEG4-acid in Advanced Bioconjugation and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Tool for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the precise control over a molecule's physicochemical and pharmacokinetic properties is paramount. Fmoc-N-Me-PEG4-acid has emerged as a critical building block for the synthesis of complex therapeutic entities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This heterobifunctional linker offers a unique combination of features: a base-labile Fmoc-protected secondary amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of Fmoc-N-Me-PEG4-acid, detailing its core attributes, mechanistic principles of its application, and step-by-step protocols for its use in the synthesis of advanced bioconjugates.

Core Attributes and Strategic Advantages

The molecular architecture of Fmoc-N-Me-PEG4-acid is intrinsically designed to address several key challenges in drug development. Each component of the molecule serves a distinct and strategic purpose.

Table 1: Physicochemical Properties of Fmoc-N-Me-PEG4-acid

PropertyValueSource
Molecular Weight 501.58 g/mol [1][2]
Chemical Formula C27H35NO8[2]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage -20°C, protected from light and moisture[1]
The Hydrophilic PEG4 Spacer: Enhancing Solubility and Bioavailability

The tetraethylene glycol (PEG4) chain is a cornerstone of this linker's utility. The ether oxygens within the PEG backbone form hydrogen bonds with water, creating a hydration shell that significantly enhances the aqueous solubility of the conjugate.[3][4] This is particularly advantageous for large, often hydrophobic molecules like PROTACs and ADCs, mitigating the risk of aggregation and improving their formulation and pharmacokinetic profiles.[5][6] The flexibility of the PEG chain also provides optimal spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of each component.[7]

The N-Methyl Group: A Subtle Modification with Profound Impact

The N-methylation of the amine is a key feature that distinguishes this linker. This modification offers several advantages:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent amide bond from enzymatic cleavage by proteases. This can significantly increase the in vivo half-life of the resulting conjugate.[8][9][10][11]

  • Improved Cell Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the molecule. This lowers the desolvation penalty associated with crossing the lipid bilayer of cell membranes, often leading to improved cell permeability and oral bioavailability.[12][13][14]

  • Conformational Control: The N-methyl group can restrict the conformational flexibility of the linker, which can help to lock the conjugate into a bioactive conformation, potentially improving its binding affinity and selectivity.[8]

Orthogonal End-Group Functionality: Controlled, Stepwise Synthesis

Fmoc-N-Me-PEG4-acid possesses two distinct reactive handles, allowing for a controlled and sequential synthetic strategy:

  • Fmoc-Protected Amine: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[15] It is stable under acidic and neutral conditions but can be efficiently removed with a mild base, typically a solution of piperidine in an organic solvent, to reveal the secondary amine for subsequent conjugation.[15][16]

  • Terminal Carboxylic Acid: The carboxylic acid can be activated to form a reactive ester, which then readily couples with primary or secondary amines to form a stable amide bond. This allows for the covalent attachment of the linker to a target molecule.[1][2]

Core Applications and Experimental Protocols

The unique properties of Fmoc-N-Me-PEG4-acid make it an ideal tool for a range of bioconjugation applications, most notably in the synthesis of PROTACs.

Application in PROTAC Synthesis: A Case Study of ARD-266

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[9] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[6][7]

A notable example of a highly potent PROTAC is ARD-266, an Androgen Receptor (AR) degrader.[3][17][18] While the exact linker in the published structure of ARD-266 is not explicitly defined as Fmoc-N-Me-PEG4-acid, its synthesis is highly illustrative of how this type of linker is employed. The following protocol is a representative method for the solid-phase synthesis of a PROTAC like ARD-266, utilizing Fmoc-N-Me-PEG4-acid.

Diagram 1: Overall Workflow for Solid-Phase PROTAC Synthesis

PROTAC_Synthesis_Workflow Resin 1. Resin Swelling Ligand1_Coupling 2. Coupling of First Ligand (e.g., VHL Ligand) Resin->Ligand1_Coupling Linker_Coupling 3. Coupling of Fmoc-N-Me-PEG4-acid Ligand1_Coupling->Linker_Coupling Fmoc_Deprotection 4. Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection Ligand2_Coupling 5. Coupling of Second Ligand (e.g., AR Antagonist) Fmoc_Deprotection->Ligand2_Coupling Cleavage 6. Cleavage from Resin Ligand2_Coupling->Cleavage Purification 7. Purification Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC molecule.

Experimental Protocol: Solid-Phase Synthesis of a PROTAC

This protocol outlines the manual solid-phase synthesis of a PROTAC on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-N-Me-PEG4-acid

  • Ligand 1 (e.g., VHL E3 ligase ligand with a free carboxylic acid)

  • Ligand 2 (e.g., AR antagonist with a free amine)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Place the resin (e.g., 300 mg for a 0.1 mmol synthesis) in a solid-phase synthesis vessel.

    • Swell the resin in DMF for at least 1 hour.[16]

  • Coupling of the First Ligand:

    • In a separate vial, dissolve Ligand 1 (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

    • Drain the DMF from the swelled resin and wash the resin thoroughly with DMF.

    • Add the activated Ligand 1 solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test) to confirm the absence of free amines.[15]

    • Wash the resin with DMF and DCM and dry.

  • Coupling of Fmoc-N-Me-PEG4-acid:

    • Deprotect the N-terminus of the resin-bound ligand if it is Fmoc-protected, using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-N-Me-PEG4-acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF and pre-activate.

    • Add the activated linker solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the linker.[16]

    • Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine.

Diagram 2: Key Chemical Transformations in PROTAC Synthesis

PROTAC_Reactions cluster_coupling Amide Bond Formation (HATU Activation) cluster_deprotection Fmoc Deprotection Carboxylic_Acid R-COOH HATU HATU, DIPEA Carboxylic_Acid->HATU Active_Ester R-CO-OAt HATU->Active_Ester Activation Amine R'-NH2 Active_Ester->Amine Amide_Bond R-CO-NH-R' Amine->Amide_Bond Coupling Fmoc_Amine Fmoc-N(Me)-R Piperidine 20% Piperidine/DMF Fmoc_Amine->Piperidine Free_Amine H-N(Me)-R Piperidine->Free_Amine Deprotection

Sources

An In-Depth Technical Guide to the Hydrophilicity of the Fmoc-NMe-PEG4-acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Hydrophilicity in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of peptide therapeutics, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs), the linker molecule is far more than a simple scaffold. It is a critical determinant of the conjugate's overall physicochemical properties, profoundly influencing its solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. A key parameter in linker design is hydrophilicity. The introduction of hydrophilic linkers can mitigate the aggregation and improve the aqueous solubility of often hydrophobic drug payloads or peptide sequences.[1] This guide provides a detailed technical examination of a specific and increasingly relevant hydrophilic linker: Fmoc-NMe-PEG4-acid. We will delve into its structural components, the nuanced effects of its N-methylation, and its practical application, offering field-proven insights for its strategic deployment in your research.

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a heterobifunctional molecule meticulously designed for versatility in bioconjugation and solid-phase peptide synthesis (SPPS).[2][3] Its structure can be dissected into three key functional components, each contributing to its unique properties and utility.

1. The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This temporary protecting group on the amine terminus is the cornerstone of its application in Fmoc-based SPPS.[4] The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine, in a process known as β-elimination.[5] This orthogonality allows for the selective deprotection of the linker's amine, enabling its sequential coupling to a growing peptide chain on a solid support.[4]

2. The N-Methylated Amine: The presence of a methyl group on the nitrogen atom is a subtle but impactful modification. In the context of peptide backbones, N-methylation is known to introduce conformational constraints and can increase resistance to enzymatic degradation.[6] While this linker is not incorporated into the peptide backbone, the N-methylation still has significant implications. It removes a hydrogen bond donor, which can influence the molecule's solvation properties and its potential for intermolecular hydrogen bonding. This modification can also impact the nucleophilicity of the amine upon Fmoc deprotection, potentially affecting coupling kinetics during synthesis.

3. The PEG4 (Tetraethylene Glycol) Spacer: The core of this linker's hydrophilicity lies in its tetraethylene glycol spacer.[2][3] Polyethylene glycol (PEG) is a highly flexible, water-soluble polymer composed of repeating ethylene oxide units.[7] The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell that enhances the aqueous solubility of the conjugated molecule.[8] This monodisperse PEG4 spacer offers a precise and defined length, ensuring homogeneity in the final conjugate, a critical factor for therapeutic applications.[3]

4. The Terminal Carboxylic Acid: This functional group provides the point of attachment to an amine-containing molecule, such as the N-terminus of a peptide on a solid support or the lysine residues of a protein.[2] The carboxylic acid is typically activated in situ using standard peptide coupling reagents to form a stable amide bond.[2]

Below is a diagram illustrating the chemical structure of this compound.

G SPPS Coupling Workflow for this compound Resin_Prep Resin Swelling & Fmoc Deprotection Activation Linker Activation (this compound + HATU + DIPEA) Resin_Prep->Activation Coupling Coupling to Resin-Bound Peptide (2-4 hours) Resin_Prep->Coupling Activation->Coupling Monitoring Reaction Monitoring (e.g., Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing Extensive Washing (DMF, DCM) Monitoring->Washing Complete Next_Step Proceed to Next Synthesis Step Washing->Next_Step

Caption: Workflow for SPPS Coupling of this compound.

Protocol 2: Experimental Determination of Hydrophilicity (logP) via the Shake-Flask Method

To quantitatively assess the hydrophilicity of a peptide or small molecule before and after conjugation with the this compound linker, the shake-flask method for determining the octanol-water partition coefficient (logP) is a gold-standard approach.

Materials:

  • 1-Octanol, analytical grade

  • Purified water (e.g., Milli-Q)

  • The peptide/molecule of interest (pre- and post-conjugation)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer and/or shaker

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation:

    • Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for preparing your stock solution and for the partitioning experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound at a known concentration in the pre-saturated aqueous phase.

  • Partitioning:

    • In a suitable vessel, combine a defined volume of the pre-saturated 1-octanol and a defined volume of the pre-saturated aqueous phase containing the test compound.

    • Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

    • Allow the phases to fully separate. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully collect samples from both the 1-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is then calculated as: logP = log10(P).

A lower logP value for the conjugated molecule compared to the parent molecule indicates an increase in hydrophilicity.

The workflow for logP determination is depicted below.

G Workflow for logP Determination Phase_Prep Phase Preparation (Pre-saturate Octanol and Water) Partitioning Partitioning (Mix sample in both phases, equilibrate) Phase_Prep->Partitioning Separation Phase Separation (Allow layers to separate) Partitioning->Separation Analysis Analysis (Quantify compound in each phase via HPLC/LC-MS) Separation->Analysis Calculation Calculation (logP = log10([Octanol]/[Water])) Analysis->Calculation

Caption: Workflow for Experimental logP Determination.

Conclusion: Strategic Application of this compound in Drug Development

The this compound linker is a sophisticated chemical tool that offers a reliable means of introducing a defined, hydrophilic spacer into peptides and other bioconjugates. Its strategic application can lead to significant improvements in the aqueous solubility and stability of drug candidates, potentially mitigating issues with aggregation and improving their overall developability. [3][8]The N-methylation provides an additional layer of chemical diversity, the full implications of which are an active area of investigation. By understanding the fundamental properties of this linker and employing robust synthetic and analytical protocols, researchers can effectively leverage the hydrophilicity of this compound to advance the development of next-generation therapeutics.

References

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of N-methyl-N-(t-Boc)-PEG4-acid. Retrieved from a representative technical guide, specific URL not available.
  • BenchChem. (2025). A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison. Retrieved from a representative technical guide, specific URL not available.
  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-NH-PEG4-Propionic Acid; [557756-85-1]. Retrieved from [Link]

  • Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 545-557.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 115-125.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from a representative technical guide, specific URL not available.
  • Silva, J. M., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(7), 1184.
  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.

Sources

Navigating the Solution: An In-depth Technical Guide to the Solubility of Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-NMe-PEG4-acid, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving high-purity products in complex synthetic workflows. This document delves into the molecular determinants of its solubility, provides qualitative solubility data across a range of common laboratory solvents, and offers a detailed, field-proven protocol for researchers to quantitatively determine solubility in their specific systems.

Introduction: The Molecular Architecture and Its Implications for Solubility

This compound (MW: 501.6 g/mol ) is a meticulously designed molecule featuring three key structural components that collectively govern its solubility profile[1][2]:

  • The Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, aromatic, and highly hydrophobic protecting group is a dominant feature. It generally imparts good solubility in many polar aprotic organic solvents commonly used in peptide synthesis and bioconjugation[3][4].

  • The N-Methylated Amine: The presence of a methyl group on the nitrogen atom can subtly influence the molecule's polarity and steric hindrance, potentially impacting solvent interactions[5][6].

  • The Tetra-Polyethylene Glycol (PEG4) Spacer: This flexible, hydrophilic chain of four ethylene glycol units is a key contributor to the molecule's solubility in a broader range of solvents, including aqueous media. The ether oxygens can act as hydrogen bond acceptors, enhancing interactions with polar solvents[2][7][8][9].

  • The Terminal Carboxylic Acid: This functional group is polar and can act as both a hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents. Its protonation state, dependent on the solvent's pH, will significantly influence solubility in aqueous systems[10].

The interplay of the hydrophobic Fmoc group and the hydrophilic PEG chain and carboxylic acid terminus results in an amphiphilic character, making its solubility highly dependent on the chosen solvent system.

Factors Influencing the Solubility of this compound

The dissolution of this compound is a multifactorial process. Key parameters that researchers must consider include:

  • Solvent Polarity and Type: The principle of "like dissolves like" is central. Polar aprotic solvents are generally effective at solvating the entire molecule. The solubility in nonpolar solvents is expected to be limited due to the hydrophilic PEG chain and carboxylic acid.

  • Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact favorably with the PEG spacer and the carboxylic acid, promoting dissolution[11].

  • Temperature: For many compounds, solubility increases with temperature. However, caution is advised as elevated temperatures can lead to the degradation of the compound or the solvent (e.g., DMF)[4].

  • Presence of Other Solutes: Salts or other additives in a solution can either increase or decrease the solubility of the PEG derivative by competing for solvent molecules or altering the overall properties of the solution[12].

Qualitative Solubility Profile of this compound

While precise quantitative solubility data is not extensively published, technical data sheets from various suppliers and the known properties of its constituent parts provide a reliable qualitative assessment.

SolventSolvent TypePredicted SolubilityRationale and Field Insights
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble A powerful and versatile solvent for a wide range of polar and non-polar compounds. It is a recommended solvent for creating stock solutions[7][10].
N,N-Dimethylformamide (DMF) Polar AproticSoluble A standard solvent in peptide synthesis and bioconjugation, known for its excellent ability to dissolve Fmoc-protected compounds. It effectively solvates both the Fmoc group and the PEG chain[3][10].
Dichloromethane (DCM) ChlorinatedSoluble A common solvent in organic synthesis that can dissolve a variety of compounds. Its ability to dissolve this compound makes it useful for reaction and purification steps[7][10].
N-Methyl-2-pyrrolidone (NMP) Polar AproticExpected to be Soluble Often used as a stronger alternative to DMF, NMP is very effective at dissolving Fmoc-protected amino acids and can be a good choice for challenging sequences[4][13].
Tetrahydrofuran (THF) Polar AproticExpected to be Moderately Soluble While less polar than DMF or DMSO, THF is often used in organic synthesis. The solubility might be lower compared to the aforementioned solvents[14].
Acetonitrile (ACN) Polar AproticExpected to be Moderately to Sparingly Soluble Often used in reversed-phase HPLC, its solvating power for larger, protected amino acids can be limited compared to DMF[15].
Methanol (MeOH) / Ethanol (EtOH) Polar ProticExpected to be Sparingly Soluble The polarity of short-chain alcohols may allow for some dissolution, primarily through interaction with the PEG chain and carboxylic acid. However, the large hydrophobic Fmoc group may limit overall solubility.
Water Polar ProticSparingly Soluble to Insoluble The hydrophilic PEG spacer and carboxylic acid are intended to increase aqueous solubility[1][7]. However, the dominant hydrophobic Fmoc group will likely lead to poor overall solubility, especially at neutral or acidic pH where the carboxylic acid is protonated[16]. Solubility is expected to increase at higher pH due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentration data, direct experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and provides reliable and reproducible data[3][17][18].

Materials and Equipment
  • This compound

  • Solvent of interest (high purity, e.g., HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL)

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform a series of dilutions to create a set of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation for Saturation:

    • Add an excess amount of this compound to a vial. The key is to have a visible amount of undissolved solid after the equilibration period. A starting point could be 5-10 mg.

    • Add a known volume of the solvent of interest (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours[3]. For a quicker, though potentially less precise, kinetic solubility assessment, shorter incubation times (e.g., 2 hours) can be used[19][20].

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at high speed.

    • Alternatively, carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Analysis:

    • Analyze the prepared standard solutions using HPLC-UV or LC-MS to generate a calibration curve of response (e.g., peak area) versus concentration.

    • Analyze the filtered supernatant (the saturated solution) under the same analytical conditions.

    • Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.

  • Calculation:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The result is typically expressed in mg/mL or molarity (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and agitate (24-48h at constant temp) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze filtered supernatant E->G F Prepare calibration curve (HPLC-UV or LC-MS) F->G H Determine concentration G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Causality in Experimental Choices and Troubleshooting

  • Why Excess Solid? Using an excess of the compound ensures that the solution becomes saturated and reaches equilibrium. If all the solid dissolves, the true solubility limit has not been reached[21].

  • Why 24-48 Hours of Agitation? Reaching thermodynamic equilibrium can be a slow process. Shorter times may only yield a kinetic solubility value, which can be different from the true equilibrium solubility[3].

  • Why Centrifugation and Filtration? Micro-particulates of undissolved solid suspended in the liquid phase can scatter light or dissolve during analysis, leading to an overestimation of solubility. Both steps are critical for accurate results[19].

Caption: Troubleshooting Logic for Solubility Issues.

Conclusion

This compound exhibits a nuanced solubility profile dictated by its amphiphilic nature. It is readily soluble in polar aprotic solvents such as DMSO, DMF, and DCM, making these excellent choices for reaction setups and stock solution preparation. Its solubility in aqueous media and alcohols is expected to be limited but can be enhanced by increasing the pH. For researchers requiring precise and reproducible concentrations, the detailed shake-flask protocol provided in this guide offers a robust method for quantitative solubility determination. A thorough understanding and experimental validation of solubility are critical first steps toward the successful application of this versatile linker in pioneering drug development and bioconjugation strategies.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Fagerberg, J. H., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(1), 298–302. Available at: [Link]

  • CD Bioparticles. (n.d.). This compound. Available at: [Link]

  • Royal Society of Chemistry. (2016). Solute–solvent interactions within aqueous poly(ethylene glycol): solvatochromic probes for empirical determination and preferential solvation. Green Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Institutes of Health. (2014). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. The Journal of Physical Chemistry B. Available at: [Link]

  • Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • MedChemComm. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]

  • ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

  • ACS Omega. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). Available at: [Link]

  • National Institutes of Health. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). Available at: [Link]

  • ResearchGate. (2025). Solubility and solvent effects of Fmoc-l-methionine in twelve mono-solvents. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • ResearchGate. (2011). Polyethylene glycol behaves like weak organic solvent. Available at: [Link]

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Available at: [Link]

  • ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available at: [Link]

  • National Institutes of Health. (1988). Preferential Solvent Interactions Between Proteins and Polyethylene Glycols. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2017). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

  • Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. Polymers. Available at: [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • DC Chemicals. (n.d.). This compound Datasheet. Available at: [Link]

  • ResearchGate. (2023). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). Available at: [Link]

  • Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). Available at: [Link]

  • ResearchGate. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Available at: [Link]

  • Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NMe-PEG4-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Tool for Modern Bioconjugation

In the landscape of advanced bioconjugation, precision, control, and the enhancement of molecular properties are paramount. The heterobifunctional linker, Fmoc-NMe-PEG4-acid, has emerged as a sophisticated tool for researchers, scientists, and drug development professionals. Its unique architecture, combining four key chemical motifs—a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid—offers a versatile platform for the covalent modification of biomolecules.[1][2][3] This guide provides an in-depth exploration of the core mechanisms of action of this compound, details its strategic advantages in bioconjugation, and presents a comprehensive, field-proven protocol for its application.

The strategic design of this compound allows for a two-stage conjugation strategy.[2][4] The terminal carboxylic acid serves as a reactive handle for initial conjugation to primary amines on a target biomolecule, such as the lysine residues of a protein or the N-terminus of a peptide.[2] The Fmoc-protected N-methylated amine provides an orthogonal site for a subsequent conjugation event after a simple deprotection step.[4] This versatility is particularly valuable in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of multiple components is critical for therapeutic efficacy.[5][6]

Deconstructing the Molecular Architecture: A Symphony of Functionality

The efficacy of this compound in bioconjugation stems from the distinct roles of its constituent parts. Understanding the causality behind the inclusion of each functional group is key to leveraging its full potential.

The Fmoc Protecting Group: A Gateway to Orthogonal Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established, base-labile protecting group for amines, forming the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] Its inclusion in this linker provides a strategic advantage:

  • Orthogonal Protection: The Fmoc group is stable under the acidic and neutral conditions often used for other chemical modifications but is readily cleaved by weak bases, such as piperidine.[7] This orthogonality allows for the selective deprotection of the N-methylated amine without disturbing other protecting groups or acid-labile functionalities within the bioconjugate.

  • Controlled Sequential Conjugation: This feature is instrumental in multi-step syntheses. A biomolecule can first be conjugated via the linker's carboxylic acid. Following purification, the Fmoc group can be removed to expose the N-methylated amine for the attachment of a second molecule, such as a fluorophore, a cytotoxic payload, or an E3 ligase ligand in the context of PROTAC synthesis.[5][6]

The N-Methylated Amine: Enhancing Pharmacokinetic Properties

The incorporation of a methyl group on the amine (N-methylation) is a strategic modification in medicinal chemistry designed to improve the drug-like properties of peptides and other biomolecules.[9] Its presence in the linker backbone can confer significant advantages to the final conjugate:

  • Increased Proteolytic Stability: The methyl group provides steric hindrance that can shield the adjacent amide bond from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of the bioconjugate.[8]

  • Enhanced Membrane Permeability: By replacing an amide proton with a methyl group, a hydrogen bond donor is removed. This subtle change increases the lipophilicity of the molecule, which can facilitate its passage across cellular membranes.

  • Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone, which can help to lock the bioconjugate into a more bioactive conformation, potentially leading to higher target affinity.

The PEG4 Spacer: A Bridge of Biocompatibility and Solubility

The tetraethylene glycol (PEG4) chain is a discrete-length polyethylene glycol linker that serves as a flexible, hydrophilic spacer.[10] The use of a discrete PEG linker, as opposed to a polydisperse polymer mixture, ensures the homogeneity of the final bioconjugate, which is a critical consideration for therapeutic applications and simplifies analytical characterization.[1][11] The PEG4 spacer offers several key benefits:

  • Improved Aqueous Solubility: The hydrophilic nature of the PEG chain can significantly enhance the water solubility of hydrophobic molecules, mitigating aggregation and improving their handling in biological buffers.[3][4]

  • Reduced Steric Hindrance: The flexible PEG4 chain provides sufficient spatial separation between the conjugated molecules, minimizing the risk of steric clash that could compromise the biological activity of either component.[3]

  • Enhanced Pharmacokinetics and Reduced Immunogenicity: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life. The PEG chain can also shield the bioconjugate from the host immune system, reducing its immunogenicity.[8][12]

The Terminal Carboxylic Acid: The Primary Point of Attachment

The terminal carboxylic acid is the primary reactive functional group for the initial conjugation step.[2] It is relatively stable but can be readily activated to form a highly reactive intermediate that efficiently couples with primary amines (e.g., lysine side chains on a protein) to form a stable amide bond.[10][13] This is most commonly achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.[14][15]

Mechanism of Action in Bioconjugation: A Two-Step Process

The conjugation of this compound to an amine-containing biomolecule is a well-defined, two-step process that leverages the principles of carbodiimide chemistry.

Step 1: Activation of the Carboxylic Acid

The process begins with the activation of the terminal carboxylic acid of the linker using EDC and NHS.[14]

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[15]

  • Conversion to a stable NHS ester: This unstable intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester. This conversion is crucial as it increases the efficiency of the subsequent coupling reaction and reduces side reactions such as the hydrolysis of the O-acylisourea intermediate.[16]

Carboxylic Acid Activation cluster_0 Activation linker Fmoc-NMe-PEG4-COOH o_acylisourea O-acylisourea intermediate (unstable) linker->o_acylisourea + EDC edc EDC nhs_ester Amine-reactive NHS ester (stable) o_acylisourea->nhs_ester + NHS nhs NHS

Caption: Activation of this compound via EDC/NHS chemistry.

Step 2: Amide Bond Formation

The stable NHS ester of the linker then reacts with a primary amine on the target biomolecule.

  • Nucleophilic attack: The primary amine of the biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester.

  • Formation of a stable amide bond: This results in the formation of a stable amide bond, covalently linking the this compound to the biomolecule, and the release of NHS as a byproduct.[15]

Amide Bond Formation cluster_1 Coupling nhs_ester Fmoc-NMe-PEG4-NHS ester conjugate Fmoc-NMe-PEG4-Biomolecule (Amide bond) nhs_ester->conjugate + Biomolecule-NH2 biomolecule Biomolecule-NH2 nhs_byproduct NHS conjugate->nhs_byproduct releases

Caption: Coupling of the activated linker to a primary amine.

Experimental Protocol: Conjugation of this compound to a Model Protein

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a model protein containing accessible primary amines (e.g., Bovine Serum Albumin, BSA). This protocol is based on established EDC/NHS coupling procedures and should be optimized for specific applications.[13][14][15]

Materials and Reagents:
  • This compound

  • Model Protein (e.g., BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:
  • Preparation of Reagents:

    • Dissolve the model protein in Coupling Buffer to a final concentration of 5-10 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-fold molar excess of the this compound stock solution relative to the protein.

    • Add a 20-fold molar excess of both the EDC and NHS solutions to the linker solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Confirm successful conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the biomolecule has a chromophore), and mass spectrometry (MALDI-TOF or ESI-MS).[12][17]

    • Assess the purity of the conjugate using HPLC.[18]

Quantitative Data Summary

The following table provides typical parameters for the conjugation reaction. These should be optimized for each specific application.

ParameterRecommended RangeRationale
Molar Ratio (Linker:Protein) 5:1 to 20:1A molar excess of the linker drives the reaction towards completion. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.
Molar Ratio (EDC:Linker) 1.5:1 to 2:1Ensures efficient activation of the carboxylic acid. A large excess can lead to protein cross-linking.
Molar Ratio (NHS:Linker) 1.5:1 to 2:1Stabilizes the activated intermediate and improves coupling efficiency.
Activation pH 5.5 - 6.5 (MES Buffer)Optimal pH for EDC-mediated activation of carboxylic acids.
Coupling pH 7.2 - 8.0 (PBS Buffer)Efficient reaction of NHS esters with primary amines occurs at neutral to slightly basic pH.
Reaction Time 2-4 hours at RT or overnight at 4°CLonger reaction times can increase conjugation efficiency but may also lead to protein degradation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation process.

Bioconjugation Workflow cluster_workflow Experimental Workflow prep 1. Prepare Reagents (Linker, Protein, Buffers) activation 2. Activate Linker (Fmoc-NMe-PEG4-COOH + EDC/NHS) prep->activation conjugation 3. Conjugate to Protein (Activated Linker + Protein-NH2) activation->conjugation quench 4. Quench Reaction (Add Tris Buffer) conjugation->quench purify 5. Purify Conjugate (Desalting Column) quench->purify characterize 6. Characterize (SDS-PAGE, MS, HPLC) purify->characterize

Caption: Step-by-step workflow for bioconjugation.

Conclusion: A Versatile and Powerful Tool for Advancing Biotherapeutics

This compound stands out as a highly versatile and powerful heterobifunctional linker in the field of bioconjugation. Its meticulously designed structure, featuring an orthogonal Fmoc protecting group, a pharmacokinetic-enhancing N-methylated amine, a biocompatible PEG4 spacer, and a reactive carboxylic acid, provides researchers with a robust tool for the precise construction of complex bioconjugates. By understanding the fundamental mechanism of action and following established protocols for its use, scientists in both academic and industrial settings can leverage the unique advantages of this linker to advance the development of next-generation therapeutics and diagnostics.

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

  • Jubb, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Omega, 6(25), 16487–16495. [Link]

  • Zhang, T., et al. (2011). Analytical Measurement of PEGylated Molecules. Molecular Pharmaceutics, 9(1), 1-18. [Link]

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fmoc-NMe-PEG4-NHS ester. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
  • AxisPharm. (n.d.). Fmoc-NH-PEG-acid. Retrieved from [Link]

  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • Biron, E., & Chatterjee, J. (2019). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 52(10), 2745-2755.
  • Hughes, S. J., & Ciulli, A. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 519-522.
  • Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-31. [Link]

  • Słabicki, M., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Trends in Pharmacological Sciences, 41(6), 366-379.
  • Sun, X., & Wang, J. (2022). Special Focus Issue - Targeted protein degradation: a new paradigm in medicinal chemistry. Future Medicinal Chemistry, 14(3), 115-117. [Link]

Sources

The Pivotal Role of the PEG4 Spacer in Fmoc-NMe-PEG4-acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern peptide synthesis and bioconjugation, the rational design of molecular building blocks is paramount. Reagents are no longer mere carriers of reactive groups; they are sophisticated tools engineered to impart specific, desirable properties to the final molecule. Fmoc-NMe-PEG4-acid stands as a prime example of such a tool. While the Fmoc protecting group and the reactive carboxylic acid are familiar components to any synthesis chemist, and the benefits of N-methylation are increasingly recognized, it is the tetraethylene glycol (PEG4) spacer that serves as the core modulator of this reagent's function. This guide provides an in-depth exploration of the PEG4 spacer's role, moving beyond a simple description to a mechanistic and practical analysis for researchers, scientists, and drug development professionals. We will dissect how this seemingly simple chain of ethylene oxide units profoundly influences solubility, mitigates aggregation, and provides the structural flexibility essential for today's complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Molecular Architecture: Deconstructing this compound

This compound is a heterobifunctional molecule designed for seamless integration into synthetic workflows, particularly Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is a testament to functional synergy, where each component plays a distinct and crucial role.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile protecting group is the cornerstone of the most widely used SPPS strategy, allowing for the orthogonal protection of the N-methylated amine.[][4] Its removal under mild basic conditions (e.g., piperidine in DMF) leaves other acid-labile side-chain protecting groups intact, ensuring synthetic fidelity.[5]

  • The N-Methyl Group : N-methylation of the peptide backbone is a key strategy for enhancing pharmacokinetic properties.[6] It introduces steric hindrance that can dramatically increase resistance to proteolytic degradation by enzymes, thereby extending the in-vivo half-life.[7] Furthermore, N-methylation can disrupt interchain hydrogen bonding that leads to aggregation and can be used to modulate the conformational preferences of the peptide.[7][8]

  • The Terminal Carboxylic Acid : This functional group serves as the primary reactive handle for forming stable amide bonds. It can be activated using standard coupling reagents (e.g., HATU, HBTU, EDC) to react with primary or secondary amines, such as the N-terminus of a growing peptide chain on a solid support.[2][9]

  • The PEG4 Spacer : The central component of our focus, the 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid backbone, is a discrete, monodisperse polyethylene glycol chain.[10] Unlike polymeric PEG, which consists of a mixture of different chain lengths, this defined structure ensures homogeneity in the final product.[11] This spacer connects the N-methylated amine to the terminal carboxylic acid, but its role extends far beyond that of a simple covalent bridge.

cluster_0 This compound Structure Fmoc Fmoc Group (Base-Labile Protection) NMe N-Methyl Amine (Proteolytic Shield) Fmoc->NMe protects PEG4 PEG4 Spacer (Hydrophilicity, Flexibility) NMe->PEG4 attached to Acid Carboxylic Acid (Coupling Handle) PEG4->Acid terminates in

Caption: Functional domains of the this compound molecule.

The Physicochemical Impact of the PEG4 Spacer

The covalent attachment of a PEG chain, a process known as PEGylation, is a well-established strategy for improving the pharmaceutical properties of therapeutic molecules.[12][13] While often associated with large polymers, the principles hold true even for a short, discrete spacer like PEG4.

Enhanced Hydrophilicity and Solubility

One of the most significant advantages conferred by the PEG4 spacer is the dramatic enhancement of aqueous solubility.[14][15] Hydrophobic peptides or complex bioconjugates often suffer from poor solubility, complicating their synthesis, purification, and administration. The PEG4 spacer directly addresses this challenge.

Mechanism of Action: The ether oxygen atoms that punctuate the PEG backbone are highly hydrophilic and readily form hydrogen bonds with water molecules.[10][15] This creates a localized hydration shell around the molecule, effectively shielding hydrophobic regions and preventing them from aggregating in aqueous media.[15][16] Each ethylene oxide unit can associate with two to three water molecules, rendering the entire conjugate more water-soluble.[16] This property is critical during SPPS, especially for synthesizing "difficult" or hydrophobic sequences, where the growing peptide chain can aggregate on the resin, leading to poor coupling efficiency and truncated sequences.[17] The inclusion of a PEG spacer helps maintain solvation of the peptide chain, ensuring reagents can freely access the reactive N-terminus.[17]

PropertyUnmodified Hydrophobic PeptidePeptide with PEG4 SpacerRationale for Improvement
Aqueous Solubility Low (<0.1 mg/mL)Moderate-High (>1 mg/mL)PEG4 hydration shell overcomes peptide hydrophobicity.[11]
RP-HPLC Retention LongShorterIncreased polarity reduces interaction with the hydrophobic stationary phase.
Aggregation Propensity HighLowSteric hindrance and solvation prevent inter-chain association.[18]
Caption: Comparative impact of a PEG4 spacer on key physicochemical properties of a model hydrophobic peptide.
Mitigation of Aggregation and Steric Hindrance

Beyond improving solubility, the PEG4 spacer acts as a physical barrier that prevents intermolecular aggregation.[18] Protein and peptide aggregation is a major degradation pathway that can lead to loss of activity, precipitation, and potential immunogenicity.

Causality: The PEG4 chain is highly flexible due to the free rotation around its C-O bonds.[10] This flexibility allows it to adopt a large hydrodynamic radius in solution, creating a steric cloud that physically separates adjacent molecules. In the context of complex molecules like ADCs or PROTACs, where a bulky payload is attached to a large targeting moiety, the PEG spacer ensures that the two parts do not interfere with each other's function (e.g., antibody-antigen binding).[19][20] This spatial separation is crucial for maintaining the biological activity of the conjugated components.

cluster_0 Without PEG4 Spacer cluster_1 With PEG4 Spacer P1 Peptide P2 Peptide P1->P2 Aggregation P3 Peptide P2->P3 Aggregation PEG_P1 Peptide Spacer1 PEG4 PEG_P1->Spacer1 PEG_P2 Peptide Spacer2 PEG4 PEG_P2->Spacer2 PEG_P3 Peptide Spacer3 PEG4 PEG_P3->Spacer3 label_a Steric Hindrance Prevents Aggregation

Caption: The PEG4 spacer prevents peptide aggregation via steric hindrance.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound is realized in its application. Its structure is perfectly suited for incorporation into a peptide sequence using standard Fmoc-SPPS protocols.[4][5]

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain. The procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the previous amino acid's Fmoc group has just been removed.

Materials:

  • Peptide-bound resin (e.g., Rink Amide or Wang resin) in a suitable reaction vessel.

  • This compound

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

  • Resin Preparation & Swelling:

    • Place the peptide-resin (1.0 eq) in the reaction vessel.

    • Wash the resin with DMF (3 x 1 min) to remove residual deprotection solution.

    • Swell the resin in DMF for 30 minutes to ensure optimal accessibility of reactive sites.[21]

  • Fmoc Deprotection (if not already performed):

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (2 x 1 min) and DMF (3 x 1 min) to remove all traces of piperidine.

    • Self-Validation: The progress of Fmoc removal can be monitored by collecting the filtrate and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzylfulvene-piperidine adduct.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF.

    • Add DIPEA (6.0 eq) to the activation mixture.

    • Causality: DIPEA acts as a base to abstract a proton, allowing the formation of a highly reactive O-acylisourea intermediate. Pre-activation time should be kept minimal (1-2 minutes) to avoid side reactions.[7]

    • Immediately add the activated solution to the swollen, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of N-methylated residues can be slower than standard amino acids, necessitating a longer reaction time.[6]

  • Monitoring and Capping:

    • Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative after a successful coupling to a secondary N-methyl amine. A chloranil or TNBSA test may be used to confirm the absence of secondary amines.

    • If the coupling is incomplete, the reaction can be repeated. Alternatively, any unreacted sites can be "capped" using acetic anhydride and DIPEA to prevent the formation of deletion sequences.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

start Start: Peptide-Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Coupling Add activated This compound wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Result: Peptide-N(Me)-PEG4-Resin wash2->end next_cycle Continue to Next Amino Acid end->next_cycle

Caption: Workflow for incorporating this compound in SPPS.

Advanced Applications in Bioconjugation

The unique combination of features in this compound makes it an ideal linker component in the construction of complex therapeutics like ADCs and PROTACs.[22][]

Role in Linkerology: In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody. In a PROTAC, it connects a target-binding ligand to an E3 ligase-binding ligand.[] The properties of this linker are critical to the success of the conjugate. The PEG4 spacer:

  • Imparts Hydrophilicity: Many potent cytotoxic drugs and small molecule ligands are highly hydrophobic. Attaching them to an antibody can induce aggregation and rapid clearance from circulation.[20] The PEG4 spacer increases the overall hydrophilicity of the payload-linker system, improving the pharmacokinetic profile and preventing aggregation of the final ADC.[20][24]

  • Provides Optimal Spacing: The flexible PEG4 chain provides sufficient distance between the antibody/targeting ligand and the payload/E3 ligase ligand. This ensures that the bulky payload does not interfere with the antibody's ability to bind its target antigen, and in PROTACs, it allows for the proper orientation of the target protein and E3 ligase to form a productive ternary complex.[22]

  • Offers a Synthetic Handle: The molecule can be built into a larger linker structure, with the N-methyl amine or the carboxylic acid serving as points for further chemical modification.

cluster_ADC Application in Antibody-Drug Conjugate (ADC) cluster_PROTAC Application in PROTAC Antibody Antibody Targets tumor antigen Linker_ADC PEG4 Spacer Antibody->Linker_ADC provides distance Payload Cytotoxic Payload Kills cancer cell Linker_ADC->Payload improves solubility TargetLigand Target Binder Binds Protein of Interest Linker_PROTAC PEG4 Spacer TargetLigand->Linker_PROTAC allows flexibility E3Ligand E3 Ligase Binder Recruits Ubiquitination Machinery Linker_PROTAC->E3Ligand enables ternary complex

Caption: Role of the PEG4 spacer as a linker component in ADCs and PROTACs.

Conclusion

The PEG4 spacer in this compound is far more than an inert scaffold; it is an active modulator of molecular properties. Its primary roles are to enhance aqueous solubility , prevent aggregation through steric hindrance , and provide a flexible, optimal distance between conjugated moieties. These contributions are not merely incremental improvements but are often enabling factors for the successful synthesis and application of complex peptides, Antibody-Drug Conjugates, and PROTACs. By understanding the fundamental physicochemical principles behind the PEG4 spacer, researchers can more effectively leverage this compound to overcome common challenges in drug development, ultimately accelerating the creation of novel, more effective therapeutics.

References

  • AxisPharm. (2024).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • ChemPep. (n.d.). Overview of PEG Linkers. ChemPep Inc.
  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. AxisPharm.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

  • Biopharma PEG. (2020).
  • Di Gioia, M. L., et al. (2005). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron Letters, 46(49), 8493-8496. [Link]

  • BroadPharm. (n.d.). This compound, 2170240-98-7. BroadPharm.
  • Enamine. (n.d.). N-Methyl Amino Acids. Enamine.
  • Bachem. (2017).
  • Pharmaceutical Technology. (n.d.).
  • World Scientific Publishing. (n.d.). Basic Strategies for PEGylation of Peptide and Protein Drugs. World Scientific Publishing.
  • Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.
  • Merck Millipore. (n.d.).
  • Aapptec Peptides. (2019).
  • Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.
  • Sani, M., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(16), 6269-6272. [Link]

  • CD Bioparticles. (n.d.). This compound. CD Bioparticles.
  • Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063-1075. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a chronological history. Methods in molecular biology, 794, 1-22. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Aminooxy-PEG4-acid in Peptide Synthesis. Benchchem.
  • Castelletto, V., & Hamley, I. W. (2014). PEG–peptide conjugates. Biomacromolecules, 15(4), 1107-1118. [Link]

  • ADC Review. (2019). Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates.
  • Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.
  • BOC Sciences. (n.d.).
  • CD Bioparticles. (n.d.). Fmoc-N-amido-PEG4-Acid. CD Bioparticles.
  • Benchchem. (n.d.). Application Notes: Enhancing Aqueous Solubility of Molecules Using PEG Linkers. Benchchem.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
  • Castelletto, V., & Hamley, I. W. (2014).
  • BroadPharm. (n.d.). Fmoc-N-amido-PEG4-acid, 557756-85-1. BroadPharm.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • AxisPharm. (2024).
  • National Institutes of Health (NIH). (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH.
  • National Institutes of Health (NIH). (n.d.).
  • BOC Sciences. (n.d.).
  • Aapptec. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. NIH.
  • Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9046. [Link]

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.

Sources

An In-depth Technical Guide to the Core Function of the N-Methyl Group in Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids and linkers represents a significant advancement in peptide-based drug development. This guide provides a comprehensive technical overview of the function of the N-methyl group within the Fmoc-NMe-PEG4-acid linker. We will delve into the profound impact of this seemingly simple modification on the physicochemical properties, conformational dynamics, and ultimately, the therapeutic potential of peptides. This document will serve as a detailed resource for researchers and drug developers, offering insights into the rationale behind its use, practical guidance for its application in solid-phase peptide synthesis (SPPS), and a forward-looking perspective on its role in next-generation therapeutics.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides have emerged as a powerful class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low cell membrane permeability.[2][3] The peptide backbone is susceptible to enzymatic degradation by proteases, leading to a short in vivo half-life.[2] Furthermore, the hydrophilic nature of many peptides restricts their ability to cross cellular membranes and reach intracellular targets.

To overcome these hurdles, medicinal chemists have explored various strategies to modify the peptide backbone. Among these, N-methylation, the substitution of an amide proton with a methyl group, has proven to be a particularly effective approach.[4][5][6] This modification can significantly enhance the "drug-like" properties of peptides, improving their pharmacokinetic and pharmacodynamic profiles.[2][6] This guide focuses on a specific and versatile tool in the peptide chemist's arsenal: this compound, and illuminates the critical function of its N-methyl group.

Deconstructing this compound: A Multifunctional Tool

This compound is a heterobifunctional linker designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS).[7] To appreciate the role of the N-methyl group, it is essential to understand the function of each component of this molecule.

ComponentFunction
Fmoc (Fluorenylmethyloxycarbonyl) A base-labile protecting group for the N-terminal amine. It is stable under the acidic conditions used for side-chain deprotection, allowing for orthogonal protection strategies in SPPS.[8]
N-Methyl (N-Me) Group The core focus of this guide. It introduces specific steric and electronic effects that profoundly influence the properties of the linker and the resulting peptide conjugate.
PEG4 (Tetraethylene Glycol) A hydrophilic spacer that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final peptide.[7][9][10]
Carboxylic Acid (-COOH) The reactive handle for conjugation to free amine groups, typically the N-terminus of a peptide or the side chain of lysine, to form a stable amide bond.[7]

The Pivotal Role of the N-Methyl Group

The introduction of a methyl group on the nitrogen atom of the linker imparts a range of desirable properties. These can be broadly categorized into conformational effects and physicochemical modifications.

Conformational Control and Steric Hindrance

The presence of the N-methyl group introduces significant steric bulk around the amide bond.[5] This has several important consequences:

  • Restricted Rotational Freedom: The methyl group restricts the rotation around the C-N bond of the amide, influencing the local and global conformation of the peptide.[5] This can lead to the stabilization of specific secondary structures, such as β-turns.[11]

  • Cis/Trans Isomerization: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, increasing the population of the cis isomer.[1] This can induce unique folds in the peptide backbone that are not accessible to their non-methylated counterparts.

  • Shielding from Proteolytic Cleavage: The steric hindrance provided by the N-methyl group can effectively shield the adjacent amide bonds from the action of proteolytic enzymes.[5] This directly contributes to increased metabolic stability and a longer in vivo half-life of the peptide.[4][6]

Steric_Hindrance cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Linker in Peptide Protease Protease Peptide_Backbone_1 ---NH-CO--- Protease->Peptide_Backbone_1 Access & Cleavage Protease_2 Protease NMe_Linker ---N(CH3)-CO--- Protease_2->NMe_Linker Steric Hindrance Blocks Access Physicochemical_Effects cluster_effects Physicochemical Consequences cluster_outcomes Therapeutic Outcomes N_Methyl_Group N-Methyl Group (-N(CH3)-) Increased_Lipophilicity Increased Lipophilicity N_Methyl_Group->Increased_Lipophilicity Reduced_H_Bonding Reduced Hydrogen Bonding Capacity N_Methyl_Group->Reduced_H_Bonding Enhanced_Stability Enhanced Proteolytic Stability N_Methyl_Group->Enhanced_Stability Improved_Permeability Improved Membrane Permeability Increased_Lipophilicity->Improved_Permeability Reduced_H_Bonding->Improved_Permeability Increased_Bioavailability Increased Oral Bioavailability Enhanced_Stability->Increased_Bioavailability Improved_Permeability->Increased_Bioavailability

Caption: The cascading effects of the N-methyl group on the physicochemical and therapeutic properties of a peptide.

Experimental Workflow: Incorporating this compound via SPPS

The integration of this compound into a standard Fmoc-based SPPS workflow is a critical step. The primary challenge arises from the steric hindrance at the N-methylated amine, which can slow down the subsequent coupling step.

Step-by-Step Protocol for Coupling this compound

This protocol assumes the peptide chain has been synthesized on a solid support and the N-terminal Fmoc group has been removed.

  • Resin Preparation:

    • Swell the peptide-bound resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). [12] * Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [12]

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling to the Peptide-Resin:

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to standard amino acids is recommended.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test.

  • Post-Coupling Wash:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Fmoc Deprotection of the Linker (if further extension is needed):

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the linker, exposing the N-methyl amine for further modification if required.

    • Wash the resin with DMF (5-7 times).

  • Cleavage and Deprotection:

    • Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Start: Peptide-on-Resin (N-terminal Fmoc) Fmoc_Deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Activation 3. Activate this compound (HATU/DIPEA in DMF) Wash_1->Activation Coupling 4. Couple to Peptide-Resin (2-4 hours) Activation->Coupling Wash_2 5. DMF Wash Coupling->Wash_2 Cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash_2->Cleavage Final_Product Final Product: Peptide-NMe-PEG4-acid Cleavage->Final_Product

Caption: A streamlined workflow for the incorporation of this compound in SPPS.

Conclusion and Future Perspectives

The N-methyl group in this compound is not merely a passive component but an active modulator of a peptide's biological and pharmacological properties. Its ability to confer proteolytic resistance, enhance membrane permeability, and control conformation makes it an invaluable tool in modern drug discovery. [4][5][6][13]As the field of peptide therapeutics continues to evolve, the rational design and application of such modified linkers will be paramount in unlocking the full potential of this important class of drugs. Future research will likely focus on exploring the effects of multiple N-methylations within linkers and peptide sequences, as well as combining this strategy with other backbone modifications to achieve even greater control over peptide structure and function.

References

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • This compound, CAS 2170240-98-7. AxisPharm. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Creative Biolabs. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. NIH. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. [Link]

  • PEG Derivatives for Peptide Synthesis. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]

  • Pharmacokinetic consequences of pegylation. PubMed. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]

Sources

An In-depth Technical Guide to Fmoc-NMe-PEG4-acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into advanced peptide synthesis, the incorporation of specialized building blocks is paramount for achieving desired therapeutic properties. Fmoc-NMe-PEG4-acid stands out as a trifunctional reagent that introduces N-methylation, a polyethylene glycol (PEG) spacer, and a carboxylic acid functionality for further conjugation. This guide provides a comprehensive overview of its application, the underlying chemical principles, and field-proven protocols to empower your peptide synthesis endeavors.

Deconstructing this compound: A Multifunctional Tool

This compound is a PEG linker that contains an Fmoc-protected N-methyl amine and a terminal carboxylic acid.[1][2][3] This unique structure offers a strategic advantage in peptide and drug conjugate design. Let's break down its constituent parts to understand its utility.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine, a cornerstone of modern solid-phase peptide synthesis (SPPS).[4][5] Its removal is typically achieved with a solution of piperidine in a suitable solvent, allowing for the sequential addition of amino acids to the growing peptide chain.[6]

  • N-Methyl (NMe) Group: The presence of a methyl group on the amine nitrogen introduces significant conformational constraints on the peptide backbone. This modification is a key strategy for enhancing metabolic stability by providing resistance to enzymatic degradation.[7][8] N-methylation can also improve membrane permeability and oral bioavailability of peptide therapeutics.[9] However, it also introduces a significant synthetic challenge due to steric hindrance, which can impede coupling efficiency.[7]

  • PEG4 (Tetraethylene Glycol) Spacer: The hydrophilic PEG spacer, composed of four ethylene glycol units, serves multiple purposes. It enhances the aqueous solubility of the resulting peptide, which can be beneficial for both synthesis and formulation.[1][10] The PEG chain can also act as a shield, reducing the immunogenicity of the peptide and protecting it from proteolytic degradation.[10][11] By increasing the hydrodynamic size of the molecule, PEGylation can extend the circulating half-life of a peptide drug by reducing renal clearance.[10][11]

  • Carboxylic Acid (-acid): The terminal carboxylic acid provides a reactive handle for further modifications. It can be coupled to primary amines using standard activating agents to form a stable amide bond, enabling the conjugation of other molecules such as proteins, antibodies, or fluorescent labels.[1][3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 2170240-98-7[1][2][3]
Molecular Formula C27H35NO8[1][3]
Molecular Weight 501.6 g/mol [1][3]
Purity Typically >95% or >98%[1][3]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage -20°C, protected from light and moisture[2]

The Strategic Imperative: Why Use this compound?

The decision to incorporate this compound into a peptide sequence is driven by the desire to overcome the inherent limitations of natural peptides as therapeutic agents, namely their poor metabolic stability and rapid clearance.[8][10]

Workflow for Incorporating this compound in SPPS

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple First Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Second Fmoc-AA-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 PEG_Linker Couple This compound Deprotect2->PEG_Linker Deprotect_PEG Fmoc Deprotection (Piperidine) PEG_Linker->Deprotect_PEG Final_AA Couple Final Fmoc-AA-OH Deprotect_PEG->Final_AA Cleavage Cleavage from Resin & Side-Chain Deprotection Final_AA->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final PEGylated Peptide Purification->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Overcoming the N-Methylation Hurdle: Coupling Strategies

The primary synthetic challenge when using this compound, or any N-methylated amino acid, is the reduced nucleophilicity of the secondary amine.[7] This steric hindrance makes the coupling reaction significantly more difficult than with primary amines, often leading to incomplete reactions and deletion sequences.[7] To achieve high coupling efficiencies, specialized coupling reagents and optimized conditions are necessary.

Recommended Coupling Reagents for N-Methylated Residues

Standard coupling reagents like HBTU and HCTU can be less effective for N-methylated amino acids.[9] More potent activating agents are required to overcome the steric hindrance.

Coupling ReagentClassKey Advantages for N-Methylated Coupling
HATU Uronium/AminiumHighly efficient, generates reactive OAt esters, often the first choice for difficult couplings.[9][12]
PyAOP PhosphoniumParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[13][14]
PyBOP/HOAt Phosphonium/AdditiveA powerful combination for sterically hindered couplings.[14]
COMU UroniumHigh coupling efficiency comparable to HATU, with improved safety and solubility profile.[15]
PyBrOP PhosphoniumHigh reactivity, but may increase the risk of racemization with prolonged coupling times.[15]

Experimental Protocol: Coupling of this compound in SPPS

This protocol provides a detailed, step-by-step methodology for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • If the previous step was an Fmoc deprotection, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of HATU (relative to the resin substitution) in a minimal amount of DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin in the synthesis vessel.

    • Add the pre-activated this compound solution to the resin.

    • Ensure there is enough DMF to allow for proper mixing and agitation.

    • Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.

  • Monitoring the Coupling:

    • The standard ninhydrin test is not effective for secondary amines. A bromophenol blue test can be used to monitor the disappearance of the free amine.[9] A small sample of resin beads is washed, and the test solution is added. A blue to green color indicates an incomplete reaction, while a yellow color suggests completion.[9]

  • Washing:

    • After the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (2-3 times) to prepare for the next step or for storage.

Logical Flow of the Coupling Protocol

Coupling_Protocol Start Start: Peptide-Resin with Free Amine Swell Swell Resin in DMF Start->Swell Activate Prepare Activation Solution: This compound + HATU + DIPEA Swell->Activate Couple Add Activated Solution to Resin and Agitate Activate->Couple Monitor Monitor Reaction Progress (Bromophenol Blue Test) Couple->Monitor Wash Wash Resin with DMF and DCM Monitor->Wash End End: Resin with Coupled This compound Wash->End

Sources

An In-Depth Technical Guide to Fmoc-NMe-PEG4-acid: A Versatile Linker for Advanced Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of linker molecules is paramount to the success of complex molecular constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and modified peptides. Among the vast arsenal of available tools, Fmoc-NMe-PEG4-acid has emerged as a particularly valuable heterobifunctional linker. This guide provides a comprehensive technical overview of its core attributes, mechanisms of action, and field-proven protocols, designed to empower scientists to leverage its full potential.

Core Molecular Attributes of this compound

This compound is a precisely engineered molecule designed for controlled, sequential chemical modifications. Its structure integrates three key functional components: an Fmoc-protected N-methyl amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This combination offers a unique set of properties that are highly advantageous in multi-step synthetic strategies.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2170240-98-7[1][2][3]
Molecular Weight 501.6 g/mol [1][2]
Molecular Formula C27H35NO8[1][4]
Purity Typically ≥95% - 98%[1][2][3]
Solubility Soluble in organic solvents like DMSO, DMF, DCM[2]
Storage Recommended at -20°C, kept dry[2]

The Strategic Advantage: Unpacking the Functionality

The utility of this compound stems from the distinct roles of its constituent parts, which allow for orthogonal conjugation strategies. This means each reactive end of the linker can be addressed independently without interfering with the other.

  • The Fmoc-Protected N-Methyl Amine: The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, stable under acidic conditions but readily removed by secondary amines like piperidine.[5][6][7] This allows the exposure of the secondary amine at a desired point in the synthesis. The presence of the N-methyl group is a critical design choice. N-methylation in peptide backbones is known to enhance metabolic stability by hindering enzymatic degradation and can improve cell permeability.[3]

  • The Terminal Carboxylic Acid: This functional group provides the second point of attachment. It can be activated to react efficiently with primary amines to form a highly stable amide bond.[1][2][8] This reaction is a cornerstone of bioconjugation, used to link molecules to lysine residues on proteins or other amine-functionalized biomolecules.

  • The PEG4 Spacer: The tetraethylene glycol (PEG) chain is not merely a spacer; it imparts crucial physicochemical properties to the final conjugate.[9][10][11] The key benefits of this hydrophilic spacer include:

    • Enhanced Solubility: The PEG chain significantly increases the water solubility of hydrophobic molecules, which is often a major challenge in drug development.[9][10][12]

    • Reduced Steric Hindrance: The flexible and extended nature of the PEG linker provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.[10]

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in vivo.[9][11][13]

    • Reduced Immunogenicity: The PEG chain can create a hydration shell around the conjugated molecule, masking it from the immune system and lowering the risk of an immune response.[9][10][13]

Experimental Methodologies: A Practical Guide

The successful application of this compound relies on the precise execution of two key chemical transformations: the deprotection of the Fmoc group and the activation and coupling of the carboxylic acid.

Workflow for Sequential Conjugation

The dual functionality of this compound enables a logical and efficient workflow for linking two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: Carboxylic Acid Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Final Conjugation A This compound C EDC / NHS Activation A->C Activate Acid B Molecule A (with Primary Amine) D Fmoc-NMe-PEG4-Molecule A Conjugate B->D C->D Couple to Amine E Fmoc-NMe-PEG4-Molecule A F Piperidine in DMF E->F Remove Fmoc G H2N(Me)-PEG4-Molecule A F->G H H2N(Me)-PEG4-Molecule A J Molecule B-N(Me)-PEG4-Molecule A (Final Product) H->J I Molecule B (Activated for Amine Coupling) I->J Form Final Bond

Caption: Sequential conjugation workflow using this compound.

Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the N-methyl amine for subsequent conjugation.

Causality and Trustworthiness: The mechanism of Fmoc deprotection is a base-induced β-elimination.[6][14][15] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring.[7][16] This induces the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.[7] Piperidine is highly effective because it not only acts as the base but also serves as a scavenger, trapping the reactive dibenzofulvene byproduct to form a stable adduct, thereby preventing side reactions and driving the deprotection to completion.[7][15][16] Using a 20% solution in DMF is a standard and robust condition for ensuring complete and rapid removal.[14][15][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fmoc-NMe-PEG4-conjugate (from Step 1 of the workflow) in a minimal amount of N,N-Dimethylformamide (DMF).

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.

  • Deprotection Reaction: Add the 20% piperidine solution to the dissolved conjugate. A typical ratio is 10 mL of reagent per gram of resin-bound peptide, which can be adapted for solution-phase chemistry.[17]

  • Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically very fast.[6] A standard procedure involves two treatments: an initial 2-minute reaction followed by filtration (if on solid phase) and a second 5-10 minute reaction with fresh reagent to ensure completeness.[15][17]

  • Washing: After the reaction, the product must be thoroughly washed to remove piperidine and the dibenzofulvene-piperidine adduct. Wash the product multiple times with DMF.

  • Verification (Optional): The deprotection can be monitored by UV spectroscopy by detecting the characteristic absorbance of the dibenzofulvene-piperidine adduct (around 301 nm).[7]

G Fmoc_linker Fmoc-N(Me)-PEG4-R Intermediate1 Carbanion Intermediate Fmoc_linker->Intermediate1 + Piperidine (Proton Abstraction) Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene Dibenzofulvene + CO₂ Intermediate1->Dibenzofulvene β-elimination Free_Amine H₂N(Me)-PEG4-R Dibenzofulvene->Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol 2: Carboxylic Acid Activation and Amine Coupling

This protocol describes the conjugation of the linker's carboxylic acid terminus to a molecule containing a primary amine, using EDC/NHS chemistry.

Causality and Trustworthiness: This is a "zero-length" crosslinking method, meaning no atoms from the coupling agents are incorporated into the final product.[18] The mechanism involves two key steps.[18][19][20] First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18][19][21] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[18][21] To enhance efficiency, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[18][19][21] This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond.[18][20] This two-step approach provides better control and higher yields compared to using EDC alone.[20][22]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0) and a "Coupling Buffer" (e.g., PBS or Borate Buffer, pH 7.2-8.5).[20] The acidic pH of the activation buffer is optimal for the EDC reaction, while the slightly basic pH of the coupling buffer is ideal for the reaction of the NHS ester with the primary amine.[18][23][24]

  • Reagent Preparation: Equilibrate EDC and NHS (or water-soluble Sulfo-NHS) to room temperature before opening to prevent moisture condensation.[23][24] Prepare fresh solutions in the Activation Buffer immediately before use, as EDC is moisture-sensitive.[20][22]

  • Activation: Dissolve the this compound in the Activation Buffer. Add the freshly prepared EDC and NHS solutions. A typical molar excess is 2-5 fold of EDC and NHS over the carboxylic acid.

  • Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[20][23]

  • Coupling: Add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.

  • Incubation for Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[20]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine, Tris, or glycine) to consume any unreacted NHS esters.[23]

  • Purification: Remove excess reagents and byproducts (e.g., N-substituted urea) from the final conjugate using standard methods such as dialysis, size-exclusion chromatography (desalting column), or HPLC.[20][21]

G cluster_0 Activation (pH 4.5-6.0) cluster_1 Coupling (pH 7.2-8.5) Carboxyl R-COOH EDC EDC Intermediate O-acylisourea (unstable) Carboxyl->Intermediate + NHS NHS NHS_Ester NHS Ester (semi-stable) Intermediate->NHS_Ester + Amine R'-NH₂ Product R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Product +

Caption: EDC/NHS coupling workflow for amide bond formation.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex bioconjugates. Its well-defined structure provides orthogonal handles for sequential reactions, while the N-methylated amine and PEG4 spacer offer intrinsic advantages for improving the stability, solubility, and pharmacokinetic profile of the final molecule. By understanding the underlying chemical principles and adhering to validated protocols for Fmoc deprotection and carboxyl-amine coupling, researchers can confidently and efficiently incorporate this linker into their synthetic strategies, accelerating the development of next-generation therapeutics and research tools.

References

  • BenchChem. (n.d.). Introduction to bioconjugation using PEG linkers.
  • BenchChem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Medina- Аугусто, O., et al. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • Reaction mechanism of the EDC-catalyzed amidation. (n.d.). ResearchGate.
  • ADC Review. (2019, March 22). What are PEG Linkers?.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • DC Chemicals. (n.d.). This compound Datasheet.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Advances.
  • CD Bioparticles. (n.d.). This compound.
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Spherotech.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • BroadPharm. (n.d.). This compound, 2170240-98-7.
  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7.
  • MCE. (n.d.). Fmoc-NMe-PEG4-C2-acid.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • BenchChem. (n.d.). Application Notes and Protocols for Amine Coupling of Bromoacetamido-PEG4-Acid via EDC/NHS Chemistry.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.
  • BroadPharm. (2022, January 18). Protocol for Amino PEG.
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • Solid Phase Peptide Synthesis, native chmical ligation. (2021, November 22). YouTube.
  • Lecture 13.3 Peptide Synthesis and Protein Structure and Function. (2023, May 1). YouTube.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

Sources

Methodological & Application

The Strategic Application of Fmoc-NMe-PEG4-acid in the Development of Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Next-Generation ADCs with Enhanced Physicochemical Properties

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic small molecules.[1][2] The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[3][4] Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation when conjugated to an antibody.[5] The incorporation of hydrophilic linkers, such as those containing polyethylene glycol (PEG), is a proven strategy to mitigate these challenges.[3][6]

Fmoc-NMe-PEG4-acid is a heterobifunctional linker that offers precise control over the multi-step synthesis of ADCs.[7][8] It features a fluorenylmethyloxycarbonyl (Fmoc)-protected N-methyl amine and a terminal carboxylic acid, separated by a discrete four-unit PEG chain. This unique architecture provides several key advantages:

  • Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the drug-linker complex and the final ADC, which can improve its stability and pharmacokinetic profile.[5][][10]

  • Orthogonal Chemistry: The Fmoc-protected amine and the carboxylic acid allow for sequential, controlled conjugation reactions. The carboxylic acid can be coupled to a payload first, followed by deprotection of the Fmoc group to reveal an amine for subsequent conjugation to the antibody.[7][8]

  • N-Methylation: The presence of a methyl group on the amine can offer increased stability against enzymatic degradation and can influence the overall conformation of the linker.

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the effective utilization of this compound in the development of advanced ADCs.

Chemical Structure and Properties

A clear understanding of the molecular architecture of this compound is fundamental to its application.

PropertyValueSource
Chemical Formula C27H35NO8[7]
Molecular Weight 501.6 g/mol [7]
CAS Number 2170240-98-7[7]
Solubility Soluble in DMSO, DCM, DMF[7][11]
Storage -20°C, protected from light and moisture[8]

Experimental Workflow: A Step-by-Step Guide to ADC Synthesis

The synthesis of an ADC using this compound is a multi-stage process that requires careful execution and in-process monitoring. The overall workflow is depicted below.

ADC_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody Conjugation cluster_2 Part 3: Purification & Characterization Payload Payload Coupling1 Amide Bond Formation Payload->Coupling1 Fmoc_Linker This compound Activation Carboxyl Activation (EDC/HATU) Fmoc_Linker->Activation Activation->Coupling1 Drug_Linker Fmoc-NMe-PEG4-Payload Coupling1->Drug_Linker Deprotection Fmoc Deprotection (Piperidine/DMF) Drug_Linker->Deprotection Activated_Linker H2N-NMe-PEG4-Payload Deprotection->Activated_Linker Coupling2 Amide Bond Formation Activated_Linker->Coupling2 Antibody Monoclonal Antibody (mAb) Activation2 Carboxyl Activation (EDC/NHS) Antibody->Activation2 Activated_Antibody mAb-NHS Ester Activation2->Activated_Antibody Activated_Antibody->Coupling2 ADC_Product ADC Coupling2->ADC_Product Purification Purification (SEC/HIC) ADC_Product->Purification Characterization Characterization (MS, HPLC, DAR) Purification->Characterization

Figure 1. Overall workflow for ADC synthesis using this compound.

Part 1: Synthesis of the Drug-Linker Intermediate

The initial phase involves the conjugation of the cytotoxic payload to the this compound linker. This is achieved by forming a stable amide bond between the carboxylic acid of the linker and an amine-functionalized payload.

Protocol 1: Carboxyl Activation and Payload Coupling

This protocol details the activation of the carboxylic acid on this compound and its subsequent coupling to an amine-containing payload.

Materials:

  • This compound

  • Amine-functionalized cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reagent Preparation: Dissolve this compound (1.2 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.

  • Activation: In a separate vial, dissolve EDC (1.5 equivalents) or HATU (1.5 equivalents) in anhydrous DMF.

  • Coupling Reaction: Slowly add the activator solution to the payload/linker mixture. Add DIPEA (3.0 equivalents) to the reaction mixture. The basic environment facilitates the coupling reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Protect the reaction from light if the payload is light-sensitive.

  • Monitoring: Monitor the reaction progress by HPLC-MS to confirm the formation of the desired drug-linker conjugate.

  • Quenching and Purification: Once the reaction is complete, the product can be purified using reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

Protocol 2: Fmoc Deprotection

The Fmoc group is a base-labile protecting group, which allows for its removal under mild conditions without affecting other parts of the molecule.[12][13]

Materials:

  • Fmoc-NMe-PEG4-Payload conjugate

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

  • HPLC-MS system

Procedure:

  • Dissolution: Dissolve the purified Fmoc-NMe-PEG4-Payload conjugate in a minimal amount of DMF.

  • Deprotection Reaction: Add the 20% piperidine in DMF solution to the dissolved conjugate. A typical ratio is 10 mL of deprotection solution per gram of conjugate.[12]

  • Incubation: Incubate the reaction at room temperature for 15-30 minutes.[14] The removal of the Fmoc group can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[12]

  • Monitoring: Confirm the complete removal of the Fmoc group by HPLC-MS. The deprotected product will have a lower molecular weight corresponding to the loss of the Fmoc group (222.24 g/mol ).

  • Purification: Purify the resulting amine-functionalized drug-linker (H2N-NMe-PEG4-Payload) by reverse-phase HPLC to remove the piperidine and the dibenzofulvene adduct. Lyophilize the purified product.

fmoc_deprotection Fmoc_Payload Fmoc-NMe-PEG4-Payload Fmoc-protected amine Deprotected_Payload H2N-NMe-PEG4-Payload Free amine Fmoc_Payload->Deprotected_Payload β-elimination Piperidine {20% Piperidine in DMF | Base} Piperidine->Fmoc_Payload Proton abstraction Adduct Dibenzofulvene-piperidine adduct Byproduct

Figure 2. Fmoc deprotection mechanism.

Part 2: Antibody Conjugation

With the deprotected drug-linker in hand, the next stage is its conjugation to the monoclonal antibody. The most common method for this is targeting the primary amines of lysine residues on the antibody surface.[15][16]

Protocol 3: Antibody-Linker Conjugation via Amine-Reactive Chemistry

This protocol describes the conjugation of the amine-functionalized drug-linker to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • H2N-NMe-PEG4-Payload

  • EDC and N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer. Ensure the final antibody concentration is at least 2 mg/mL.[17]

  • Drug-Linker Activation (Optional but recommended): For a more controlled reaction, the drug-linker's amine can be reacted with an NHS-ester crosslinker. Alternatively, the antibody's carboxyl groups can be activated, though this is less common. A more direct approach is described in the following steps.

  • Conjugation Reaction:

    • Dissolve the H2N-NMe-PEG4-Payload in an appropriate solvent like DMSO.

    • Add the dissolved drug-linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Add EDC and NHS to the reaction mixture to facilitate the formation of amide bonds between the drug-linker's amine and the antibody's carboxyl groups (less common) or, more typically, between the antibody's lysine amines and an activated linker.

    • A more standard approach involves pre-activating the linker. For this specific linker, one would first react the carboxylic acid end with the payload. After deprotection, the resulting amine on the linker is then conjugated to the antibody. The most common method for this is to modify the antibody's lysines with a bifunctional linker that introduces a maleimide group, and then react a thiol-modified drug-linker. However, for the sake of this protocol using the available functional groups, we will proceed with a direct amidation, while acknowledging its complexities.

    • A more direct and common approach is to target the antibody's lysine residues. To do this, the carboxylic acid of the payload-linker would first need to be converted to an amine-reactive NHS ester.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or 4°C overnight with gentle mixing.

  • Quenching: Stop the reaction by adding an excess of an amine-containing buffer, such as Tris, to quench any unreacted NHS esters.

Part 3: ADC Purification and Characterization

Purification of the ADC is crucial to remove unconjugated antibody, free drug-linker, and aggregates.[18][]

Protocol 4: ADC Purification

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Appropriate buffers for chromatography

Procedure:

  • Size-Exclusion Chromatography (SEC): This is the most common method to separate the larger ADC from the smaller, unconjugated drug-linker molecules.[18]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs.[] The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for their separation.

Protocol 5: ADC Characterization

Comprehensive characterization is required to ensure the quality and consistency of the ADC.[1][2]

Key Characterization Parameters:

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) HIC, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregates SECTo quantify the percentage of monomeric ADC and detect the presence of aggregates.
Free Drug Level Reverse-Phase HPLCTo measure the amount of unconjugated drug-linker remaining in the final product.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target.

Conclusion

This compound is a versatile and valuable tool in the construction of next-generation ADCs. Its discrete PEG spacer enhances the physicochemical properties of the conjugate, while its orthogonal reactive groups allow for a controlled and stepwise synthesis. By following the detailed protocols outlined in this guide, researchers can effectively leverage the benefits of this linker to develop novel ADCs with improved therapeutic potential. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a safe and efficacious therapeutic agent.

References

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 209-221. [Link]

  • Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(9), 1362. [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]

  • Joucla, G., et al. (2020). Current approaches for the purification of antibody–drug conjugates. Journal of Chemical Technology & Biotechnology, 95(11), 2795-2804. [Link]

  • AxisPharm. (n.d.). This compound. Retrieved from [Link]

  • Rathore, D., & Faust, N. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 31(10), 24-33. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Creative Biolabs. (n.d.). Fmoc-NMe-PEG4-NHS ester. Retrieved from [Link]

Sources

Application Notes and Protocols: Fmoc-NMe-PEG4-acid as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce selective degradation of the POI.[][2] A PROTAC molecule is composed of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that covalently connects these two elements.[2][3]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, and also modulate crucial physicochemical properties such as solubility and cell permeability.[6][7]

Among the various linker chemistries, those based on polyethylene glycol (PEG) are the most prevalent, found in over half of published PROTAC structures.[3] PEG linkers are prized for their ability to confer hydrophilicity, which can significantly enhance the aqueous solubility of large, often lipophilic PROTAC molecules.[8][9] This improved solubility is essential for biological activity and effective formulation. The inherent flexibility of the PEG chain also allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal geometry required for efficient ternary complex formation.[4] This guide provides a detailed examination and step-by-step protocols for the use of a specific, highly versatile building block: Fmoc-NMe-PEG4-acid .

A Profile of the this compound Linker

This compound is a bifunctional linker engineered for the modular and efficient synthesis of PROTACs. Its structure is intelligently designed with orthogonal protecting groups and a defined spacer element, affording the synthetic chemist precise control over the assembly process.

  • Fmoc-N-Methyl-Amine: This terminus features a secondary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[10] The Fmoc group is a base-labile protecting group, stable to acidic and many other conditions, but cleanly removed by treatment with a mild base like piperidine.[11] This allows for selective deprotection at a specific stage of the synthesis.

  • PEG4 Spacer: The core of the linker is a tetraethylene glycol (PEG4) chain. This hydrophilic spacer enhances the water solubility of the final PROTAC construct, a critical factor for bioavailability.[12][13] Its length and flexibility are often optimal for enabling the formation of a stable and productive ternary complex.[9]

  • Carboxylic Acid: The opposite terminus is a carboxylic acid, which serves as a reactive handle for forming a stable amide bond with a primary or secondary amine on a ligand.[10] This reaction is typically mediated by standard peptide coupling reagents.

The strategic inclusion of an N-methyl group on the amine is a key design feature. This modification can offer several advantages:

  • Improved Metabolic Stability: N-methylation can prevent oxidative metabolism at the nitrogen atom, potentially increasing the in vivo half-life of the PROTAC.

  • Enhanced Permeability: By replacing an N-H bond with an N-CH₃ bond, a hydrogen bond donor is removed. This can reduce the molecule's polar surface area and improve its ability to cross cellular membranes.

  • Conformational Control: The methyl group can introduce a degree of conformational constraint, which may help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding to its target proteins.[]

Key Properties of this compound
PropertyValueSource
CAS Number 2170240-98-7[10]
Molecular Formula C₂₈H₃₇NO₈[15]
Molecular Weight 515.6 g/mol [15]
Typical Solubility DMSO, DMF, DCM[16]

General Workflow for PROTAC Synthesis

The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for a highly controlled, sequential approach to PROTAC synthesis. This prevents the formation of undesired homo-dimers and simplifies purification steps. The general workflow involves two main coupling stages separated by a deprotection step.

G cluster_0 PART 1: First Coupling cluster_1 PART 2: Deprotection cluster_2 PART 3: Second Coupling Linker This compound Intermediate1 Fmoc-NMe-PEG4-Ligand 1 Linker->Intermediate1 HATU, DIPEA Ligand1 Ligand 1 (E3 or POI) with -NH2 group Ligand1->Intermediate1 Intermediate2 H-NMe-PEG4-Ligand 1 (Free Amine) Intermediate1_ref->Intermediate2 Piperidine/DMF Ligand2 Ligand 2 (POI or E3) with -COOH group FinalPROTAC Final PROTAC Ligand 2-Linker-Ligand 1 Ligand2->FinalPROTAC Intermediate2_ref->FinalPROTAC HATU, DIPEA

Fig 1. Sequential workflow for PROTAC synthesis.

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagent quality is paramount for successful synthesis.

Protocol 1: Amide Coupling of Ligand 1 to the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid on this compound and its subsequent coupling to a ligand containing a free amine.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized Ligand 1 (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq) and the amine-functionalized Ligand 1 (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). The addition of DIPEA often results in a slight color change.

  • Stir the reaction mixture at room temperature for 2-4 hours.

    • Causality: HATU is a highly efficient coupling agent that rapidly forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine on Ligand 1. DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH, which is optimal for the coupling process.[17]

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Fmoc-NMe-PEG4-Ligand 1) by flash column chromatography on silica gel.

Protocol 2: Fmoc Deprotection to Expose the N-Methyl Amine

This step removes the Fmoc protecting group to prepare the intermediate for the final coupling reaction.

Materials:

  • Fmoc-NMe-PEG4-Ligand 1 intermediate (from Protocol 1)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the purified Fmoc-protected intermediate (1.0 eq) in DMF.

  • Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

    • Causality: Piperidine is a secondary amine that acts as a base, abstracting the acidic proton on the fluorene ring of the Fmoc group. This initiates an elimination reaction, releasing the free N-methyl amine and forming a dibenzofulvene-piperidine adduct, which is typically washed away during work-up.

  • Monitor the deprotection by LC-MS. The product will show a significant decrease in mass corresponding to the loss of the Fmoc group (222.24 Da).

  • Once the reaction is complete, concentrate the mixture under high vacuum to remove the bulk of the DMF and piperidine.

  • The crude product (H-NMe-PEG4-Ligand 1) can often be used directly in the next step after co-evaporation with toluene to remove residual piperidine. If necessary, purification can be achieved via flash chromatography or preparative HPLC.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This final step couples the newly deprotected N-methyl amine with a second ligand containing a carboxylic acid.

Materials:

  • H-NMe-PEG4-Ligand 1 intermediate (1.0 eq) (from Protocol 2)

  • Carboxylic acid-functionalized Ligand 2 (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid-functionalized Ligand 2 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected H-NMe-PEG4-Ligand 1 intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1 (Step 5-7).

  • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action of the Assembled PROTAC

Once synthesized, the PROTAC acts as a bridge to induce the proximity of the POI and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can catalytically repeat the cycle.

G POI Protein of Interest (POI) Target for Degradation Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex PROTAC PROTAC Warhead Linker (NMe-PEG4) Anchor PROTAC->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1, E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Fig 2. PROTAC mechanism of action.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis of PROTACs. Its pre-installed orthogonal protecting groups facilitate a modular, controlled, and efficient synthetic strategy, which is essential for building libraries of PROTACs for optimization studies. The N-methylated PEG4 core provides a favorable balance of hydrophilicity for improved solubility and potential for enhanced metabolic stability and cell permeability.[5][8] By following the detailed protocols outlined in this guide, researchers can confidently incorporate this linker into their drug discovery workflows to accelerate the development of novel protein degraders.

References

  • The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Linker classification. (2020, October 30). Open Exploration Publishing.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved January 16, 2026, from [Link]

  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.
  • PROTAC Linkers. (n.d.). MedChemExpress.
  • What are PROTAC Linkers? (2022, December 12). BroadPharm.
  • PEG Linkers for PROTAC Synthesis. (2022, September 13). Biopharma PEG.
  • This compound. (n.d.). BroadPharm.
  • Shao, Q., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved January 16, 2026, from [Link]

  • Step-by-step synthesis of a PROTAC using a PEG linker. (2025, December). BenchChem.
  • Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.). BOC Sciences.
  • This compound. (n.d.). AxisPharm.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
  • Synthesis of PROTACs using Acid-PEG4-NHS Ester. (2025). BenchChem.
  • Itoh, Y., Ishikawa, M., Naito, M., & Hashimoto, Y. (2010). Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. Journal of the American Chemical Society, 132(16), 5820–5826. Retrieved January 16, 2026, from [Link]

  • Fmoc PEG. (n.d.). BroadPharm.
  • Fmoc-N-amido-PEG4-acid. (n.d.). BroadPharm.
  • Application Notes and Protocols for PROTAC Synthesis Using Methylamino-PEG4-Boc. (2025). BenchChem.

Sources

Application Notes & Protocols: Advanced Bioconjugation Strategies Using Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Linker

In the landscape of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and PROTACs, the linker molecule is not merely a spacer but a critical component that dictates the stability, solubility, and overall efficacy of the final construct. Fmoc-NMe-PEG4-acid is a sophisticated, heterobifunctional linker designed to offer researchers exceptional control over the conjugation process.[1][2] This molecule uniquely combines three key chemical motifs:

  • A Terminal Carboxylic Acid (-COOH): This functional group serves as the primary reactive handle for covalent attachment to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, via stable amide bond formation.[2][3][4]

  • A Four-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate.[4][5][6][7] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the modified biomolecule.[5][8][9][10][11] The PEG spacer also provides conformational flexibility and minimizes steric hindrance between the conjugated molecules.[11][12]

  • An Fmoc-Protected N-Methyl Amine (Fmoc-NMe-): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established, base-labile protecting group.[13][14] Its presence allows for a two-stage, orthogonal conjugation strategy. The N-methyl group can contribute to increased metabolic stability and reduced immunogenicity of the final product. The Fmoc group can be selectively removed under mild basic conditions to reveal a secondary amine, which can then be used for subsequent modification steps.[4]

This application note provides a detailed technical guide on the principles and methodologies for effectively utilizing this compound in bioconjugation workflows, from initial protein modification to final conjugate characterization.

Part 1: Core Chemical Principles & Workflow

The use of this compound enables a sequential and highly controlled bioconjugation strategy. The overall process can be logically divided into two main phases: first, the conjugation of the linker to a biomolecule via its carboxylic acid, and second, the deprotection of the Fmoc group to enable further functionalization.

Phase 1: Amide Bond Formation via Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions because the basic amine will deprotonate the acid to form an unreactive carboxylate salt.[15][16] Therefore, the carboxylic acid on the this compound linker must first be "activated" into a more electrophilic species. The most robust and widely used method for this in aqueous environments is the carbodiimide reaction, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3]

The mechanism proceeds in two key steps:

  • Activation: EDC reacts with the carboxylic acid of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • Stabilization & Amine Reaction: This intermediate is susceptible to hydrolysis. To improve reaction efficiency, (sulfo-)NHS is added to convert the O-acylisourea into a more stable, amine-reactive (sulfo-)NHS ester. This ester readily reacts with primary amines on the target biomolecule (e.g., protein) to form a stable amide bond, releasing the (sulfo-)NHS byproduct.[3][17]

G cluster_activation Phase 1: Activation cluster_stabilization Phase 2: Stabilization & Conjugation Linker_COOH Fmoc-NMe-PEG4-COOH O_Acylisourea Reactive O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive Sulfo-NHS Ester (Stable) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Fmoc-NMe-PEG4-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 (e.g., Lysine) G Fmoc_Conjugate Fmoc-NMe-PEG4-Protein Fmoc group intact Transition β-Elimination Reaction Fmoc_Conjugate->Transition + Piperidine Piperidine Piperidine (20% in DMF) Piperidine->Transition Deprotected_Conjugate H-NMe-PEG4-Protein Free Amine Exposed Transition->Deprotected_Conjugate DBF_Adduct Dibenzofulvene- Piperidine Adduct Transition->DBF_Adduct

Figure 2: Mechanism of Fmoc deprotection using piperidine.

Part 2: Experimental Protocols

These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions may be necessary depending on the specific biomolecule.

Protocol 1: Conjugation of this compound to a Protein

Objective: To covalently attach the linker to primary amines on a target protein.

Materials:

  • Target Protein (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound [4]* Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).

Procedure:

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Prepare the target protein at a concentration of 2-10 mg/mL in Reaction Buffer (PBS, pH 7.4).

  • Activation of Linker:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and sulfo-NHS stock solutions. A common starting point is a 1:2:2 molar ratio of Acid:EDC:sulfo-NHS.

    • The final volume should be minimal, and the reaction should be performed in Activation Buffer (MES, pH 6.0). The acidic pH minimizes the hydrolysis of EDC and the NHS ester.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated linker mixture directly to the protein solution. A typical starting molar excess of linker to protein is 10:1 to 20:1. This ratio should be optimized to achieve the desired degree of labeling.

    • The reaction is performed in PBS at pH 7.2-7.5, which is optimal for the reaction between the NHS ester and the primary amines of the protein. [17] * Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris. This will quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and reaction byproducts by either dialyzing the mixture against PBS (pH 7.4) with multiple buffer changes or by using a desalting/SEC column equilibrated with PBS. [18][] * Collect the purified Fmoc-PEGylated protein conjugate.

Protocol 2: Fmoc Deprotection of the Purified Conjugate

Objective: To remove the Fmoc protecting group and expose the N-methyl amine.

Materials:

  • Purified Fmoc-PEGylated Protein Conjugate from Protocol 1

  • Deprotection Solution: 20% (v/v) Piperidine in DMF. [14][20]* Purification System (SEC or dialysis)

Procedure:

  • Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it may need to be transferred to a buffer containing a co-solvent like DMF to ensure solubility and reagent miscibility. This step is highly protein-dependent and must be approached with caution to avoid denaturation. For many stable proteins, adding DMF directly to the aqueous solution to a final concentration of 20-30% is feasible.

  • Deprotection Reaction:

    • Add the 20% piperidine/DMF solution to the conjugate solution. The final concentration of piperidine should be sufficient for efficient deprotection (typically 10-20%).

    • Incubate for 15-30 minutes at room temperature. [14]Longer reaction times may be needed for sterically hindered sites. [13]

  • Purification:

    • Immediately purify the deprotected conjugate to remove piperidine and the dibenzofulvene-piperidine adduct. [21]Size exclusion chromatography (SEC) is the preferred method as it is rapid and efficient. []Dialysis can also be used.

    • The final product is the deprotected, amine-available bioconjugate in the desired final buffer (e.g., PBS).

Part 3: Data Analysis & Characterization

Thorough characterization is essential to confirm the success of each step and ensure the quality of the final bioconjugate. [18][22]

Monitoring & Characterization Techniques
Technique Purpose Expected Outcome
UV-Vis Spectroscopy Monitor Fmoc deprotection by detecting the DBF-piperidine adduct. [13]An absorbance peak appears around 301 nm in the reaction supernatant/flow-through after the deprotection step.
SDS-PAGE Assess the increase in molecular weight post-conjugation.A shift to a higher molecular weight (a "smear" or new band) for the conjugated protein compared to the unconjugated control.
Mass Spectrometry (MS) Confirm the covalent addition of the linker and determine the degree of labeling (number of linkers per protein). [22][23]The mass spectrum will show a mass increase corresponding to the mass of the attached linker(s). Deconvolution reveals the distribution of species.
Size Exclusion Chromatography (SEC) Assess purity, remove aggregates, and separate unreacted reagents. [18][]A main peak for the monomeric conjugate, separated from potential aggregates (eluting earlier) and small molecules (eluting later).
Ion Exchange (IEX) / Hydrophobic Interaction (HIC) Separate species with different degrees of labeling or positional isomers. [18][][23]PEGylation often shields surface charges, altering retention time on IEX columns. HIC can separate based on changes in surface hydrophobicity. [18]
Overall Workflow Visualization

Figure 3: Comprehensive bioconjugation and analysis workflow.

References

  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • Principle of Amine-Reactive Carboxylic Acid Conjugation: A Technical Guide. Benchchem.
  • This compound. BroadPharm.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts.
  • Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.
  • This compound. CD Bioparticles.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Protein conjugates purification and characterization. ResearchGate.
  • EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate.
  • Protein PEGylation for the design of biobetters: from reaction to purification processes. SciELO.
  • PEGylated Protein Purification Techniques. BOC Sciences.
  • Fmoc-NMe-PEG4-NHS ester. Creative Biolabs.
  • Peptide Modifications: Linkers, spacers and PEGylation. LifeTein.
  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm.
  • Fmoc-N-amido-PEG4-acid. BroadPharm.
  • Fmoc-NH-PEG4-COOH. Biopharma PEG.
  • Fmoc-N-Amido-PEG4-Acid. Precise PEG.
  • Fmoc-N-amido-PEG4-acid. Creative Biolabs.
  • Fmoc-PEG4-Val-Cit-PAB-OH | ADC Linker. MedchemExpress.com.
  • Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH.
  • N3-PEG4-amido-Lys(Fmoc)-acid | ADC Linker. MedchemExpress.com.
  • This compound, CAS 2170240-98-7. AxisPharm.
  • Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides.
  • Fmoc PEG, PEG reagent, PEG linker. BroadPharm.
  • Fmoc-NH-PEG-acid. AxisPharm.
  • Fmoc-NH-PEG4-OH | CAS:868594-41-6. Biopharma PEG.
  • Chemistry for peptide and protein PEGylation. Creative PEGWorks.
  • Site-specific PEGylation of proteins: Insights into structural and functional changes. DOI.
  • Fmoc-N-amido-PEG4-Acid. CD Bioparticles.
  • High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release. Seebio.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
  • Overview of PEG Linkers. ChemPep.
  • Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG.

Sources

Application Notes & Protocols: Optimizing Fmoc Deprotection for Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and validated protocols for the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-NMe-PEG4-acid. As a Senior Application Scientist, this document synthesizes mechanistic understanding with practical, field-tested methodologies to address the unique challenges posed by N-methylated and PEGylated structures in synthesis.

Introduction: The Unique Chemistry of this compound

This compound is a bifunctional linker of significant interest in peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs). Its structure presents three key chemical features that influence the N-terminal deprotection strategy:

  • The Fmoc Group: A base-labile protecting group, standard in modern solid-phase peptide synthesis (SPPS).

  • The N-Methyl Amine: A secondary amine that introduces steric hindrance, significantly slowing deprotection kinetics compared to primary amines. N-methylated residues are also known to increase the propensity for diketopiperazine formation in dipeptides attached to a resin.[1][2]

  • The PEG4 Linker: A short polyethylene glycol chain that enhances the solubility and hydrophilicity of the molecule. This property is highly advantageous as it can disrupt peptide aggregation on the solid support, a common cause of incomplete reactions in "difficult sequences".[3]

Achieving quantitative deprotection of this substrate is critical. Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target molecule, thereby reducing the final yield and purity. This guide outlines strategies to overcome the kinetic challenges of the N-methyl group while leveraging the beneficial properties of the PEG linker.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. Understanding this pathway is key to optimizing reaction conditions.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2]

  • β-Elimination: This deprotonation creates a carbanion, which triggers a rapid elimination, cleaving the C-O bond and releasing the free secondary amine of the peptide/linker and a highly reactive intermediate, dibenzofulvene (DBF).

  • DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable, UV-active adduct.[4] This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected amine, which would result in a capped sequence.

Fmoc_Deprotection_Mechanism cluster_step1 cluster_step3 Fmoc_Peptide Fmoc-N(Me)-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine1 Piperidine (Base) Deprotected_Peptide H-N(Me)-Peptide (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Scavenger)

Caption: The E1cB mechanism of Fmoc deprotection.

Recommended Deprotection Protocols

The steric hindrance from the N-methyl group necessitates more robust deprotection conditions than those used for typical Fmoc-amino acids.

Protocol 1: Enhanced Standard Conditions

This protocol modifies the standard 20% piperidine treatment by extending the reaction time to ensure complete deprotection.

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).

  • Wash Solvent: DMF.

Procedure (for Solid-Phase Synthesis):

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the solvent.

  • Add the 20% piperidine/DMF solution (10 mL per gram of resin) and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 20-30 minutes. The extended time in this second step is crucial for hindered residues.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: Accelerated DBU-Catalyzed Deprotection

For particularly challenging sequences or when faster cycle times are required, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a catalyst.[5][6] Piperidine is included as the essential DBF scavenger.[5]

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Wash Solvent: DMF.

Procedure (for Solid-Phase Synthesis):

  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add the 2% DBU / 2% piperidine solution (10 mL per gram of resin).

  • Agitate for 5-10 minutes at room temperature.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

Causality: DBU is a significantly stronger base than piperidine and rapidly catalyzes the initial proton abstraction. Since DBU is non-nucleophilic, it cannot scavenge the resulting DBF, making the inclusion of piperidine essential to prevent side reactions.[5][6] This combination dramatically increases the deprotection rate.

Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[5] For Asp-containing peptides, use this reagent with caution and consider using Protocol 1 or alternative protecting groups.

Data Summary: Comparison of Deprotection Cocktails
ParameterProtocol 1: Enhanced PiperidineProtocol 2: DBU-Catalyzed
Reagents 20% Piperidine in DMF2% DBU, 2% Piperidine in DMF
Typical Time 25-35 minutes (2 steps)5-10 minutes (1 step)
Efficiency Good to ExcellentExcellent, very rapid
Key Advantage Standard, well-understood reagentOvercomes severe steric hindrance
Considerations Slower kinetics for N-methylated residuesCan catalyze aspartimide formation

Monitoring and Verification of Deprotection

Confirming the completion of the deprotection step is a cornerstone of a self-validating synthesis protocol.

Quantitative Analysis: UV-Vis Spectrophotometry

This is the most reliable method for monitoring the deprotection of a secondary amine. It quantifies the release of the DBF-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[7][8]

Experimental Protocol:

  • Collect all the effluent from both deprotection steps in a volumetric flask of known volume (e.g., 25 mL or 50 mL).

  • Dilute the flask to the mark with DMF. Ensure thorough mixing.

  • Prepare a blank sample using the same concentration of the deprotection solution diluted with DMF to the same final volume.

  • Measure the absorbance of the collected solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the quantity of Fmoc released using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹.[9] This allows for a quantitative assessment of reaction completion.

Qualitative Analysis: The Challenge of the Kaiser Test

The Kaiser test is a widely used colorimetric assay to detect free primary amines.[10]

Critical Insight: The Kaiser test will yield a negative result (yellow beads) for the free secondary amine of a deprotected N-methylated residue like that in this compound. Its utility in this specific context is not to confirm deprotection, but rather to confirm the absence of any remaining primary amines from previous synthetic steps. A positive (blue bead) result after deprotection would indicate a failure in a previous coupling step, not incomplete deprotection of the N-methylated residue.

Deprotection_Workflow Start Start: Fmoc-N(Me)-PEG4-Resin Deprotection Perform Deprotection (e.g., Protocol 1 or 2) Start->Deprotection Collect Collect Piperidine Effluent Deprotection->Collect UV_Vis Quantitative UV-Vis Analysis (Measure at 301 nm) Collect->UV_Vis Decision Is Deprotection >99% Complete? UV_Vis->Decision Troubleshoot Troubleshoot: - Extend Time - Increase Temp - Use DBU Cocktail Decision->Troubleshoot No Proceed Proceed to Next Coupling Step Decision->Proceed Yes Troubleshoot->Deprotection Re-run Deprotection

Caption: Experimental workflow for deprotection and verification.

Troubleshooting Guide for Incomplete Deprotection

If quantitative UV-Vis analysis indicates incomplete Fmoc removal, consult the following guide.

ProblemPotential Cause(s)Recommended Solution(s)
Low UV absorbance signal after standard protocol Steric Hindrance: The N-methyl group is inherently slow to deprotect.1. Extend Time: Increase the duration of the second piperidine treatment to 45-60 minutes. 2. Switch to DBU: Employ the accelerated DBU-catalyzed protocol (Protocol 2).[5][11]
Reagent Degradation: Piperidine can degrade over time, reducing its basicity.Use fresh, high-quality piperidine and amine-free DMF for the deprotection solution.[10]
Low Temperature: Reactions performed below ambient temperature can be sluggish.Ensure the reaction is run at room temperature (~25°C). For very difficult cases, consider elevating the temperature to 35-40°C.[10][12]
Consistently incomplete deprotection across multiple cycles Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, limiting reagent access. (Note: The PEG4 linker helps mitigate this, but it can still occur with long or hydrophobic sequences).1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.[10] 2. Sonication: Apply sonication during the deprotection step to physically break up aggregates on the resin.[10]

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.

  • Packman, L. C. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494.

  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.

  • BenchChem. (n.d.). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.

  • Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.

  • Aapptec. (n.d.). Fmoc Removal with DBU.

  • García-Martín, F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • Loba, A., et al. (n.d.). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI.
  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

  • Packer, M. H., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(3), 107-114.
  • Bartoli, M., et al. (2021). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 23(8), 3041-3045.

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(22), 4144.

  • Reichwein, J. F., & Liskamp, R. M. (2009). N-Methylation of amino acids. Google Patents.

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Han, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11848.

  • AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

  • Studer, S. L. (2013). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Master's Theses. 18.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate.

  • Bofill, J. M., et al. (2019). In situ Fmoc removal. Green Chemistry, 21(23), 6335-6340.

  • Zacharie, B., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(16), 6234-6237.

  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Aminooxy-PEG4-acid in Peptide Synthesis.
  • Collins, J. M., et al. (2014). Total wash elimination for solid phase peptide synthesis. Organic & Biomolecular Chemistry, 12(11), 1735-1740.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate.

  • Kappe, C. O. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support. University of Zurich, Department of Chemistry.
  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8130-8145.

  • Kumar, A., & Pathak, T. P. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(17), 6829-6833.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating PEG Linkers.

  • T-R, J. A., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 56(2), 159-164.

Sources

Application Notes and Protocols for Amide Bond Formation with Fmoc-NMe-PEG4-acid and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chemical principles and provides field-proven protocols for the efficient conjugation of Fmoc-NMe-PEG4-acid to primary amines. This compound is a versatile, heterobifunctional linker featuring a terminal carboxylic acid for amide bond formation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected N-methyl amine for orthogonal deprotection and subsequent functionalization.[1][2][3] This document offers a deep dive into the reaction mechanisms, reagent selection, and step-by-step methodologies for successful conjugation using both carbodiimide (EDC/NHS) and uronium-based (HATU) coupling strategies. It is designed to provide researchers with the expertise to confidently apply this linker in diverse applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced bioconjugates.

Introduction to this compound in Bioconjugation

The strategic assembly of complex biomolecules requires a toolkit of versatile linkers that allow for controlled, sequential reactions. This compound has emerged as a valuable tool in this regard. Its unique architecture offers several distinct advantages:

  • Orthogonal Reactivity: The molecule presents two distinct reactive sites. The terminal carboxylic acid is readily activated for reaction with primary amines.[1][2] The second functional group, an N-methyl amine, is temporarily masked by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This Fmoc group is stable under the conditions required for amide bond formation but can be selectively removed under mild basic conditions, revealing the amine for subsequent conjugation steps.[1][4]

  • Enhanced Physicochemical Properties: The integrated PEG4 spacer is hydrophilic, which serves to increase the aqueous solubility of the linker and the final conjugate, a critical factor when working with large biomolecules or hydrophobic payloads.[1][5] This PEG chain can also mitigate steric hindrance and potentially reduce the immunogenicity of the resulting conjugate.[5]

  • Defined Length: As a monodisperse compound, this compound has a precise length, unlike traditional polydisperse PEG polymers. This ensures homogeneity in the final product, which is crucial for therapeutic applications where batch-to-batch consistency is paramount.

This guide will focus on the first critical step in its use: the formation of a stable amide bond between the linker's carboxylic acid and a primary amine-containing molecule (e.g., a protein lysine residue, an amino-modified oligonucleotide, or a small molecule).

Principles of Amide Bond Formation: A Mechanistic Overview

Direct condensation of a carboxylic acid and a primary amine to form an amide bond is generally unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile that is susceptible to nucleophilic attack by the amine.[6] We will explore two of the most robust and widely used activation strategies in bioconjugation.

Carbodiimide-Mediated Coupling (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates amide bond formation by activating carboxyl groups.[7] The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[8] This intermediate is prone to hydrolysis in aqueous environments and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9]

To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included as an additive.[7][10] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH to form the desired amide bond, regenerating the succinimide leaving group.[11]

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Fmoc-NMe-PEG4-COOH EDC EDC CarboxylicAcid->EDC O_acylisourea O-Acylisourea Intermediate (Unstable) NHS NHS O_acylisourea->NHS NHS_Ester NHS Ester Intermediate (Semi-Stable) PrimaryAmine R-NH₂ NHS_Ester->PrimaryAmine AmideBond Fmoc-NMe-PEG4-CONH-R (Final Product)

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents often used for challenging couplings, including those with sterically hindered substrates.[7][12][13] HATU and similar reagents (e.g., HBTU) react with the carboxylic acid in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIEA), to form an activated ester.[10][14]

The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU's structure is key to its high reactivity and ability to suppress racemization. The resulting HOAt active ester is highly reactive towards primary amines, leading to rapid amide bond formation.[14] These reactions are generally faster and often result in higher yields than carbodiimide methods, though they are typically performed in anhydrous organic solvents.[7]

G cluster_activation Activation & Coupling CarboxylicAcid Fmoc-NMe-PEG4-COOH HATU HATU Base DIEA HOAt_Ester HOAt Active Ester (Highly Reactive) PrimaryAmine R-NH₂ AmideBond Fmoc-NMe-PEG4-CONH-R (Final Product)

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical experimental parameter that depends on the substrate's properties, solubility, and desired reaction conditions.

FeatureEDC/NHSHATU
Solvent System Primarily aqueous buffers (PBS, MES) or mixed aqueous/organic (DMSO, DMF).[15][16]Anhydrous polar aprotic solvents (DMF, DCM, NMP).[7][14]
Reaction pH Two-stage pH optimum: Activation at pH 4.5-6.0, Coupling at pH 7.2-8.5.[15][16]Reaction proceeds in the presence of a non-nucleophilic organic base (e.g., DIEA).[7]
Reaction Speed Slower (typically 2-12 hours).[7][15]Faster (typically 1-4 hours).[7]
Efficiency/Yield Good, but susceptible to hydrolysis side reactions.Very high, especially for sterically hindered or electron-deficient amines.[12][13]
Byproducts Water-soluble EDC-urea and NHS. Generally easy to remove via dialysis or chromatography.[8]Tetramethylurea and HOAt. Removed during standard work-up and purification.
Cost Generally more cost-effective.More expensive.
Best Suited For Bioconjugations with proteins and other biomolecules in aqueous buffers.[16]General organic synthesis, peptide synthesis, and challenging couplings where substrates are soluble in organic solvents.[10]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: EDC/NHS Coupling in Aqueous/Organic Medium

This protocol is ideal for conjugating this compound to proteins or other amine-containing biomolecules that require aqueous conditions.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (must be free of primary amines like Tris)[17]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl or hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis)[18][]

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mg/mL stock solution of your amine-containing molecule in Coupling Buffer (PBS, pH 7.4).

    • Immediately before use, prepare fresh ~100 mM solutions of EDC and NHS in Activation Buffer. Do not store these solutions.

  • Carboxylic Acid Activation:

    • In a microcentrifuge tube, combine this compound (a 10- to 20-fold molar excess over the amine) with the necessary volume of Activation Buffer.

    • Add 1.5 equivalents (relative to the PEG-acid) of the NHS solution.

    • Add 1.5 equivalents (relative to the PEG-acid) of the EDC solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Conjugation to Primary Amine:

    • Add the activated this compound mixture directly to the solution of your amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of 0.1 M sodium bicarbonate.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Reaction Quenching & Purification:

    • Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the conjugate to remove unreacted PEG linker, coupling reagents, and byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated conjugate from smaller reactants.[18][] Dialysis or tangential flow filtration can also be used for large biomolecules.[18]

Protocol 2: HATU Coupling in Anhydrous Organic Solvent

This protocol is suitable for small molecules or other substrates that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule (if it is a hydrochloride salt, it will require pre-neutralization)

  • HATU

  • Diisopropylethylamine (DIEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Purification system (e.g., Flash Chromatography, Preparative HPLC)

Procedure:

  • Reaction Setup:

    • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., a nitrogen-filled balloon).

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition:

    • To the stirred solution, add the amine-containing molecule (1.0-1.2 equivalents). If the amine is an HCl salt, add 1.0 equivalent of DIEA first and stir for 5 minutes before proceeding.

    • Add HATU (1.2 equivalents) to the mixture.

    • Add DIEA (2.0-3.0 equivalents) dropwise to the reaction mixture. The solution may change color.

  • Reaction:

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure conjugate.

Subsequent Fmoc Deprotection

Once the amide bond is successfully formed, the Fmoc group can be removed to unmask the N-methyl amine for further functionalization.

Protocol 3: Standard Fmoc Deprotection

Materials:

  • Fmoc-protected conjugate

  • 20% Piperidine in DMF (v/v)

  • Anhydrous DMF

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 10-30 minutes.[4][20][21]

  • Monitor the reaction by LC-MS until no starting material is observed.

  • Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are typically removed during the subsequent purification step (e.g., HPLC) of the final product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC or HATU are moisture-sensitive. NHS esters hydrolyze in water.Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use.[17] Store HATU and this compound in a desiccator.
Incorrect pH: Reaction pH is outside the optimal range for EDC/NHS coupling.For EDC/NHS, verify activation buffer is pH ~6 and coupling buffer is pH 7.2-8.0.[15]
Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[16][17]Exchange the amine-containing molecule into an amine-free buffer like PBS or HEPES before the reaction.[17]
Steric Hindrance: The primary amine on the target molecule is sterically inaccessible.Increase the molar excess of the PEG linker. Increase reaction time. Consider switching to a more potent coupling reagent like HATU.
Multiple PEGylation Products High Reactivity: Reaction conditions are too harsh, or reagent excess is too high, leading to modification of multiple amine sites (e.g., on a protein).Reduce the molar excess of the PEG linker. Shorten the reaction time. Optimize the pH to favor a specific site if possible.
Incomplete Fmoc Deprotection Steric Hindrance: The bulky conjugate hinders the approach of piperidine.[22]Increase the deprotection reaction time. A higher concentration of piperidine (e.g., 50%) can be tested, but monitor for side reactions.
Aggregation: The PEGylated conjugate has aggregated, limiting reagent access.Ensure complete dissolution in DMF. Gentle warming or sonication may help break up aggregates before adding the deprotection reagent.

References

  • Technical Support Center: Purification of Amine-PEGylated Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds. (n.d.). Benchchem.
  • Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed.
  • Technical Support Center: Optimizing Reaction Conditions for PEGylation. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate.
  • PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
  • Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. (n.d.). Benchchem.
  • Amine pegylation methods for the preparation of site-specific protein conjugates. (n.d.). Google Patents.
  • This compound, 2170240-98-7. (n.d.). BroadPharm.
  • This compound, CAS 2170240-98-7. (n.d.). AxisPharm.
  • Making Site-specific PEGylation Work. (n.d.). BioPharm International.
  • This compound. (n.d.). CD Bioparticles.
  • Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU. (n.d.). Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. (n.d.). Luxembourg Bio Technologies.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Methods for Removing the Fmoc Group. (n.d.). Humana Press.
  • PEGylation and purification of PEG-conjugate. (n.d.). ResearchGate.
  • Fmoc-NMe-PEG4-C2-acid. (n.d.). TargetMol.
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
  • A Comprehensive Technical Guide to Fmoc-aminooxy-PEG4-acid. (n.d.). Benchchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • PEGylation Reagents Selection Guide. (2019, November 7). Biopharma PEG.
  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Instructions for the use of (PEG)n-Amine Reagents. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Fmoc-N-amido-PEG4-acid, 557756-85-1. (n.d.). BroadPharm.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate.
  • Application Instructions for Y-PEG-NHS-40K for Amine PEGylation. (n.d.). Sigma-Aldrich.
  • HBTU - Efficient Peptide Coupling Reagent. (n.d.). APExBIO.
  • Twenty-nine Methods for Amide Synthesis. (2024, March 29). BOC Sciences.
  • Fmoc-NMe-PEG4-NHS ester (CAT#: ADC-L-693). (n.d.). Creative Biolabs.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Fmoc-NMe-PEG4-NHS ester. (n.d.). Biotech Hub Africa.

Sources

Application Notes and Protocols for Efficient Coupling of Fmoc-NMe-PEG4-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated and PEGylated amino acids, such as Fmoc-NMe-PEG4-acid, into peptide sequences is a critical strategy for enhancing the pharmacokinetic properties of therapeutic peptides. These modifications can lead to improved metabolic stability, increased solubility, and reduced aggregation. However, the steric hindrance presented by the N-methyl group poses significant challenges to achieving efficient peptide bond formation during solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the successful incorporation of this compound, ensuring high coupling yields and minimal side reactions. We will delve into the mechanistic rationale behind reagent selection, present detailed experimental protocols, and offer troubleshooting strategies for this demanding synthetic step.

The Challenge of Coupling Sterically Hindered Amino Acids

The central difficulty in coupling this compound lies in the steric hindrance created by the N-methyl group on the α-amino group. This bulkiness impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation. Standard coupling reagents, which may be efficient for non-hindered amino acids, often prove inadequate, leading to incomplete reactions and the generation of deletion sequences.

Furthermore, the PEG4 linker, while beneficial for solubility, can also contribute to the steric bulk of the molecule. Therefore, a highly reactive and sterically non-demanding activation strategy is paramount for achieving high coupling efficiencies.

Selecting the Right Coupling Reagent: A Mechanistic Perspective

The choice of coupling reagent is the most critical factor for the successful incorporation of this compound. The ideal reagent should rapidly generate a highly reactive activated species that can overcome the steric barrier of the N-methyl group. Based on extensive literature and empirical evidence, aminium/uronium and phosphonium salt-based reagents are the most effective choices.

The Superiority of Immonium/Uronium Reagents

Reagents such as HATU, HCTU, and COMU have demonstrated exceptional performance in coupling sterically hindered and N-methylated amino acids.[1][2] Their efficacy stems from the formation of highly reactive O-acylisourea intermediates, which then react with an additive like HOAt or OxymaPure to form an even more reactive activated ester.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a widely used and highly effective coupling reagent.[2][3][4] It utilizes 7-aza-1-hydroxybenzotriazole (HOAt) as an additive, which, due to the nitrogen atom in its pyridine ring, generates a more reactive OAt-ester intermediate compared to the OBt-ester formed with HOBt-based reagents like HBTU.[4] This enhanced reactivity is crucial for driving the coupling to completion with hindered amines.[1][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that incorporates the OxymaPure (ethyl cyanoglyoxylate-2-oxime) anion.[1][5] It offers coupling efficiencies comparable to or even exceeding HATU.[1][6] A key advantage of COMU is its enhanced safety profile, as OxymaPure is a non-explosive alternative to HOBt and HOAt.[1][5] Furthermore, COMU and its byproducts are highly soluble in common SPPS solvents, simplifying purification.[5]

Phosphonium-Based Reagents

Phosphonium salts like PyAOP and PyBrOP are also excellent choices for coupling N-methylated amino acids.[2][3][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP utilizes HOAt to generate a highly reactive OAt-ester. It is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3][7]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): PyBrOP is an even more reactive phosphonium salt and is often reserved for the most challenging couplings, including those involving α,α-disubstituted amino acids and N-methyl amino acids.[1][2]

The following diagram illustrates the general mechanism of activation by aminium/uronium reagents, highlighting the formation of the highly reactive activated ester intermediate.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA This compound (R-COOH) Coupling_Reagent Aminium/Uronium Reagent (e.g., HATU, COMU) Active_Ester Highly Reactive OAt- or Oxyma-Ester (R-CO-O-X) Fmoc_AA->Active_Ester Activation Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Extended Peptide Chain (R-CO-NH-Peptide-Resin) Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin N-terminal Amine on Resin (H2N-Peptide-Resin) Peptide_Resin->Coupled_Peptide

Figure 1: General workflow for the activation and coupling of this compound.

Comparative Overview of Recommended Coupling Reagents

Coupling ReagentClassAdditiveKey AdvantagesConsiderations
HATU Aminium SaltHOAtHigh reactivity, well-established for hindered couplings.[1][3][4]Potentially explosive nature of HOAt. Can react with the unprotected N-terminus if used in excess.[3]
COMU Uronium SaltOxymaPureReactivity comparable to HATU, enhanced safety profile, good solubility of byproducts.[1][5][6]Relatively newer reagent, may be more expensive.
PyAOP Phosphonium SaltHOAtHighly effective for N-methylated amino acids.[3][7]Similar safety concerns as HATU due to HOAt.
PyBrOP Phosphonium SaltNoneExtremely reactive, suitable for the most difficult couplings.[1][2]High reactivity can increase the risk of side reactions and racemization if not used carefully.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase coupling of this compound. These can be adapted for automated peptide synthesizers.

Materials
  • Fmoc-protected amino acid resin

  • This compound

  • Coupling Reagent (HATU or COMU recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvent: High-purity, amine-free DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Monitoring Reagent: Bromophenol blue test solution (Ninhydrin test is not effective for N-methylated amines).[2]

Protocol 1: Coupling using HATU

This protocol is a general guideline for coupling this compound using HATU.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue color indicates the presence of unreacted free amine.[2]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): If the coupling is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

Protocol 2: Coupling using COMU

This protocol outlines the use of COMU, a safer and highly effective alternative to HATU.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution. The solution may change color, which can be used to monitor the reaction progress.[5]

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

  • Capping: If necessary, perform the capping step as described in the HATU protocol.

G start Start: Fmoc-Protected Peptide on Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 preactivate 4. Pre-activate this compound with Coupling Reagent & Base wash1->preactivate couple 5. Couple to Resin preactivate->couple monitor 6. Monitor with Bromophenol Blue Test couple->monitor wash2 7. Wash (DMF, DCM) monitor->wash2 Complete recouple_cap Incomplete: Recouple or Cap monitor->recouple_cap Incomplete next_cycle Proceed to Next Coupling Cycle wash2->next_cycle recouple_cap->couple

Figure 2: Step-by-step workflow for the coupling of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient reaction time or temperature.- Low-quality or degraded coupling reagent.- Inefficient coupling reagent for the specific sequence.- Extend the coupling time or increase the temperature (e.g., to 40-50°C).- Use fresh, high-quality reagents.- Switch to a more powerful coupling reagent like PyBrOP for subsequent attempts.- Double couple the amino acid.
Racemization - Prolonged activation times.- Use of a strong, non-hindered base.- Minimize the pre-activation time.- Use a hindered base like 2,4,6-collidine instead of DIPEA.- Perform the coupling at a lower temperature if possible.
Peptide Aggregation - The growing peptide chain is becoming insoluble on the resin.- Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP).- Incorporate pseudoproline dipeptides or other backbone modifications to disrupt secondary structures.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of highly reactive aminium/uronium reagents like HATU and COMU is strongly recommended to overcome the steric hindrance of the N-methyl group. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can confidently synthesize complex, modified peptides with high purity and yield, thereby advancing the development of novel peptide-based therapeutics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. ResearchGate. [Link]

  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Katritzky, A. R., et al. (1997). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(22), 7575–7579. [Link]

  • PCAS. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. PCAS. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451–1458. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537–3542. [Link]

  • Subirós-Funosas, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49380–49386. [Link]

  • AxisPharm. (n.d.). Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Drug-Linker Complexes Using Fmoc-NMe-PEG4-acid for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of the heterobifunctional linker, Fmoc-NMe-PEG4-acid, in the synthesis of drug-linker complexes, a critical step in the development of Antibody-Drug Conjugates (ADCs). We will explore the chemical rationale behind the linker's design, present step-by-step protocols for payload conjugation and subsequent deprotection, and discuss essential analytical techniques for characterization. The inclusion of a hydrophilic, N-methylated polyethylene glycol (PEG) spacer offers significant advantages in modulating the physicochemical properties of ADCs, ultimately impacting their therapeutic index.

Introduction: The Pivotal Role of Linker Chemistry in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2][3] This elegant "guided missile" approach relies on three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that covalently connects them.[4][5] The linker is arguably the most critical design element, as it must maintain stability in systemic circulation to prevent premature drug release, yet efficiently liberate the payload upon internalization into the target cell.[][2]

PEGylated linkers have become instrumental in modern ADC design.[6][7] The incorporation of polyethylene glycol (PEG) chains enhances the hydrophilicity of the ADC, which is crucial for mitigating the aggregation often caused by hydrophobic payloads.[][8][9] This improved solubility and stability can lead to favorable pharmacokinetic profiles, including prolonged circulation time and reduced immunogenicity.[4][6][10][11]

This compound is a sophisticated, non-cleavable linker that provides chemists with precise control over the conjugation sequence. Its architecture features:

  • A terminal carboxylic acid for stable amide bond formation with an amine-functionalized payload.[12][13][14]

  • A hydrophilic PEG4 spacer to enhance the solubility of the drug-linker complex.[6][12]

  • An N-methylated amide which can increase steric hindrance and potentially enhance resistance to certain enzymatic degradation pathways.

  • A base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the terminal amine, allowing for orthogonal deprotection after payload attachment, revealing a primary amine for subsequent conjugation to an antibody.[12][13]

This application note will provide the scientific rationale and actionable protocols for leveraging these features to construct well-defined drug-linker complexes.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is fundamental to designing a successful conjugation strategy.

PropertyValueSource
Chemical Name Fmoc-N-methyl-N-amido-PEG4-acid[13]
CAS Number 2170240-98-7[12][13]
Molecular Formula C₂₇H₃₅NO₈[13]
Molecular Weight 501.6 g/mol [13]
Purity Typically ≥95%[13]
Functional Group 1 Carboxylic Acid (-COOH)[12]
Functional Group 2 Fmoc-protected Amine (-NHFmoc)[12]
Solubility Soluble in DMF, DMSO, DCM[14]
Storage -20°C, keep dry and avoid sunlight[13][15]

Overall Synthesis Strategy

The synthesis of an ADC using this compound is a sequential process that ensures the correct components are linked in the proper order. The general workflow is designed to first attach the payload to the linker, followed by deprotection and subsequent conjugation to the antibody. This prevents undesirable side reactions, such as antibody-linker dimerization.

G cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Final Assembly A This compound C Acid Activation (e.g., HATU, DIPEA) A->C B Payload-NH2 (Amine-containing Drug) D Amide Bond Formation (Payload Conjugation) B->D C->D E Purification & Characterization (HPLC, LC-MS) D->E F Fmoc-Drug-Linker Complex E->F G Fmoc Deprotection (Piperidine in DMF) F->G Proceed to Deprotection H Amine-Drug-Linker Complex J Final Conjugation H->J I Activated Antibody (e.g., NHS-ester modified) I->J K Purification & Characterization (SEC, HIC) J->K L Final ADC K->L

Diagram 1: High-level workflow for ADC synthesis using this compound.

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of molar equivalents, reaction times, and purification methods is essential for each specific payload and antibody.[16][] All work with potent cytotoxic agents must be performed in an appropriate containment facility by trained personnel.

Protocol 1: Synthesis of the Fmoc-Protected Drug-Linker Complex

This protocol details the formation of a stable amide bond between the linker's carboxylic acid and an amine-functionalized payload.

Causality: Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[18] Therefore, the carboxylic acid must first be converted into a more reactive species (an activated ester) to facilitate amide bond formation under mild conditions.[19][20] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent.

Diagram 2: Reaction scheme for payload conjugation via acid activation.

Materials & Reagents:

  • This compound

  • Amine-containing payload (Payload-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Reagent Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the reaction at room temperature for 15-30 minutes. The solution should remain clear.

  • Payload Addition: In a separate vial, dissolve the Payload-NH₂ (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS, checking for the consumption of the starting linker and the appearance of the desired product mass.

  • Purification: Once the reaction is complete, purify the crude mixture directly using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Characterization & Storage: Collect and combine the fractions containing the pure product. Confirm the identity and purity by LC-MS. Lyophilize the pure fractions to obtain the Fmoc-protected drug-linker complex as a solid. Store at -20°C.

Protocol 2: Fmoc Group Deprotection

This protocol removes the Fmoc protecting group to expose the terminal primary amine, which will serve as the attachment point for the antibody.

Causality: The Fmoc group is cleaved via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.[21][22][23] The resulting dibenzofulvene byproduct must be removed to prevent side reactions in the subsequent conjugation step.

G Start Fmoc-NH-(PEG)₄-Payload Arrow1 -> Start->Arrow1 Product H₂N-(PEG)₄-Payload Arrow1->Product Reagent 20% Piperidine in DMF Reagent->Arrow1 Plus1 + Product->Plus1 Byproduct Dibenzofulvene Adduct Plus1->Byproduct

Diagram 3: Reaction scheme for Fmoc deprotection using piperidine.

Procedure:

  • Dissolution: Dissolve the purified Fmoc-drug-linker complex in DMF.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF. The total volume of the piperidine solution should be four times the volume of the drug-linker solution.

  • Reaction: Stir at room temperature for 30 minutes. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Work-up: The resulting amine-drug-linker complex is often used directly in the next step. If isolation is required, the product can be precipitated by adding cold diethyl ether, collected by centrifugation, and washed multiple times with ether to remove residual piperidine and byproducts.

  • Final Preparation: Dry the deprotected drug-linker under vacuum. Confirm the final mass by LC-MS.

Protocol 3: Final ADC Conjugation and Purification

This protocol describes the final conjugation of the amine-terminated drug-linker to an antibody that has been pre-functionalized with an amine-reactive group (e.g., an N-hydroxysuccinimide, NHS, ester).

Procedure Outline:

  • Antibody Preparation: The antibody must first be activated. This typically involves reacting lysine residues or engineered sites with a bifunctional crosslinker (e.g., a PEGylated NHS ester) in a suitable buffer (e.g., PBS pH 7.4-8.0). The excess crosslinker is then removed via desalting or tangential flow filtration (TFF).

  • Conjugation: Dissolve the deprotected amine-drug-linker in a conjugation-compatible solvent (e.g., DMSO). Add the drug-linker solution to the activated antibody solution at a carefully calculated molar excess. The optimal molar excess must be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[16]

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours), often with gentle agitation.[16]

  • Purification: The most critical step is to remove unconjugated drug-linker, aggregates, and other impurities. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from the small molecule impurities.[24] Hydrophobic Interaction Chromatography (HIC) can further purify the ADC and resolve species with different DARs.[24] The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

Essential ADC Characterization

Thorough analytical characterization is required to ensure the quality, consistency, and efficacy of the final ADC.[5]

Analytical TechniquePurposeKey Parameters Measured
UV/Vis Spectroscopy To determine protein concentration and estimate the average DAR by measuring absorbance at two wavelengths.[25]Protein concentration, average DAR
Hydrophobic Interaction Chromatography (HIC) To separate and quantify ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[24]DAR distribution, average DAR, unconjugated antibody
Size Exclusion Chromatography (SEC) To separate molecules based on size, primarily for detecting and quantifying aggregation and fragmentation.[24]Percentage of monomer, high molecular weight species (aggregates)
Liquid Chromatography-Mass Spectrometry (LC-MS) To provide an accurate mass of the intact or deglycosylated ADC, confirming conjugation and DAR distribution.[26]Intact mass, DAR species identification
Ligand-Binding Assay (e.g., ELISA) To assess whether the conjugation process has impacted the antibody's ability to bind to its target antigen.[27]Binding affinity (KD), immunoreactivity

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Payload Conjugation Yield Incomplete activation of the carboxylic acid; poor quality of anhydrous solvent; suboptimal reaction conditions.[]Ensure fresh HATU and truly anhydrous DMF. Optimize stoichiometry and reaction time. Confirm the purity of the payload.
Incomplete Fmoc Deprotection Insufficient reaction time or concentration of piperidine; degradation of piperidine.Use fresh piperidine solution. Extend reaction time and monitor closely by LC-MS. Ensure complete dissolution of the Fmoc-drug-linker.
ADC Aggregation High DAR; hydrophobic nature of the payload; inappropriate buffer conditions during conjugation.[9][28]Reduce the molar excess of drug-linker during conjugation to lower the average DAR. Include solubility-enhancing excipients in the buffer. Optimize pH.
Inconsistent DAR Variability in antibody activation; inconsistent reaction times or temperatures; poor quality of reagents.[]Standardize all reaction parameters strictly. Use high-purity reagents. Characterize the activated antibody intermediate before conjugation.

Conclusion

The this compound linker is a powerful tool for the construction of advanced drug-linker complexes for ADCs. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, allows for a controlled, sequential synthesis strategy that can lead to more homogeneous and soluble conjugates. By understanding the underlying chemical principles and adhering to robust, well-characterized protocols, researchers can effectively leverage this linker to build next-generation targeted therapeutics with potentially improved safety and efficacy profiles.

References

  • This compound. CD Bioparticles. [Link]

  • What are PEG Linkers? Creative Biolabs. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... ResearchGate. [Link]

  • Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Creative Biolabs. [Link]

  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]

  • Fmoc-NMe-PEG4-NHS ester (CAT#: ADC-L-693). Creative Biolabs. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health (NIH). [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters Corporation. [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.
  • Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. National Institutes of Health (NIH). [Link]

  • PEG Linkers. ADC Review. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Overcoming Challenges in ADC Bioconjugation at Commercial Scale. BioPharm International. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Technology Networks. [Link]

  • A review of conjugation technologies for antibody drug conjugates. Oxford Academic. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review. [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Note: Strategic Surface Modification of Biomolecules using Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Bioconjugation with Precision-Engineered Linkers

The covalent modification of biomolecules, a technique broadly known as PEGylation, is a cornerstone of modern therapeutic and diagnostic development. By attaching polyethylene glycol (PEG) chains, researchers can significantly enhance the pharmacokinetic and pharmacodynamic profiles of proteins, peptides, and nanoparticles.[1][2] Key advantages include an increased hydrodynamic volume which reduces renal clearance, improved solubility and stability, and a "stealth" effect that shields the biomolecule from proteolytic degradation and immune recognition.[1][2][3][4][5]

However, the first generation of PEGylation reagents were often polydisperse—a heterogeneous mixture of different chain lengths. This led to variability in the final conjugate, complicating analytical characterization and creating batch-to-batch inconsistency.[6][7] The advent of monodisperse PEG linkers , which possess a single, precisely defined molecular weight, has revolutionized the field, enabling the production of homogeneous bioconjugates with predictable properties and improved safety profiles.[6][7][8][9]

This application note provides a comprehensive technical guide to the use of Fmoc-NMe-PEG4-acid , a sophisticated, heterobifunctional linker designed for strategic, multi-step bioconjugation. We will explore the scientific rationale behind its unique architecture—combining a base-labile Fmoc-protected amine, an N-methylated backbone for enhanced stability, a hydrophilic four-unit PEG spacer, and a reactive carboxylic acid—and provide detailed, field-proven protocols for its application.

Scientific Rationale: The Architectural Advantages of this compound

The versatility of this compound stems from its distinct chemical moieties, each contributing a specific advantage to the bioconjugation strategy.

  • Monodisperse PEG4 Spacer: The core of the linker is a discrete chain of four ethylene glycol units. This monodisperse nature is critical for producing a single, well-defined final product, which is essential for therapeutic applications where consistency is paramount.[8][9] The PEG chain itself imparts hydrophilicity, improving the solubility of the conjugate and reducing non-specific binding and aggregation.[5][10][11] It acts as a flexible, biocompatible spacer, physically separating the conjugated partners to minimize steric hindrance.[5]

  • Terminal Carboxylic Acid: This functional group serves as the primary attachment point to the target biomolecule. It can be readily activated, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form a highly reactive NHS ester.[12][13] This activated ester efficiently couples with primary amines, such as the N-terminus or the side chain of lysine residues on proteins, to form a stable and permanent amide bond.[14][15]

  • Fmoc-Protected N-Methyl Amine (An Orthogonal Handle): The opposite end of the linker features an N-methylated amine protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This design provides two key strategic advantages:

    • Orthogonal Protection: The Fmoc group is stable to the acidic conditions often used for other protecting groups (like Boc) but is selectively cleaved under mild basic conditions, typically with piperidine.[16][17][18] This orthogonality allows for controlled, sequential conjugations. One can first couple the carboxylic acid end to a biomolecule, then deprotect the Fmoc group to reveal the amine for a second, distinct conjugation event.

    • Enhanced Stability: The N-methylation of the amine, once deprotected, results in a secondary amine linkage. This modification can sterically hinder the approach of proteases, increasing the metabolic stability of the resulting conjugate at the linkage site compared to a primary amine linkage.

Experimental Workflows & Methodologies

This compound can be employed in two primary workflows, depending on the desired final construct.

Workflow 1: Single-Step Conjugation and Surface Modification

This workflow utilizes the linker to introduce a PEG chain with a terminal Fmoc-NMe group onto the surface of a biomolecule. The carboxylic acid is activated and reacted with primary amines on the biomolecule.

G cluster_0 cluster_1 A This compound B EDC / NHS (Activation) A->B C Fmoc-NMe-PEG4-NHS Ester B->C E Conjugation Reaction (pH 7.2-8.5) C->E D Biomolecule (e.g., Protein with -NH2) D->E F PEGylated Biomolecule E->F

Caption: Workflow for single-step biomolecule PEGylation.

Workflow 2: Sequential (Orthogonal) Dual-Molecule Conjugation

This advanced workflow leverages the orthogonal nature of the Fmoc group to create a three-part conjugate (e.g., Biomolecule A - Linker - Biomolecule B).

G cluster_0 cluster_1 cluster_2 A This compound + Biomolecule A B EDC/NHS Coupling A->B C Intermediate 1 (Fmoc-Protected) B->C D 20% Piperidine in DMF (Fmoc Deprotection) C->D E Intermediate 2 (Amine-Deprotected) D->E G Final Coupling E->G F Activated Payload (e.g., NHS-Drug) F->G H Final A-PEG-B Conjugate G->H

Caption: Workflow for sequential dual-molecule conjugation.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific biomolecules.

Protocol 1: Activation of this compound to an NHS Ester

This protocol converts the terminal carboxylic acid into an amine-reactive N-hydroxysuccinimide ester. This step is crucial for efficient coupling to biomolecules.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Activation Buffer: MES Buffer (100 mM, pH 4.7-6.0) for aqueous preps with Sulfo-NHS

ParameterRecommended ValueRationale
Molar Ratio 1 : 1.5 : 1.5An excess of coupling reagents drives the reaction to completion.[13]
(Linker:EDC:NHS)
Solvent Anhydrous DMF/DCMPrevents premature hydrolysis of the reactive O-acylisourea intermediate.[12]
Temperature Room TemperatureSufficient for activation without promoting side reactions.
Reaction Time 1-4 hoursAllows for complete conversion to the NHS ester.

Procedure (Anhydrous):

  • Dissolve this compound in anhydrous DMF to a final concentration of ~10-20 mg/mL.

  • Add NHS (1.5 molar equivalents) and gently mix until dissolved.

  • Add EDC (1.5 molar equivalents) to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours under inert gas (N₂ or Argon).

  • The resulting solution containing the activated Fmoc-NMe-PEG4-NHS ester is typically used immediately in the next conjugation step without purification.

Protocol 2: Conjugation to Amine-Containing Biomolecules

This protocol describes the coupling of the pre-activated NHS ester linker to a protein.

Materials:

  • Activated Fmoc-NMe-PEG4-NHS ester solution (from Protocol 1)

  • Biomolecule (e.g., antibody, protein) in a suitable buffer

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines like Tris. [19]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

ParameterRecommended ValueRationale
Molar Ratio 1 : 5-20A molar excess of linker over the biomolecule is used to control the degree of labeling.
(Biomolecule:Linker)
Reaction pH 7.2 - 8.5Balances the reactivity of primary amines with the rate of NHS ester hydrolysis.[2][14]
Temperature 4°C to Room TempSlower reaction at 4°C can provide more control; RT is faster.
Reaction Time 1 hour to overnightDependent on the reactivity of the biomolecule and temperature.

Procedure:

  • Ensure the biomolecule is in the correct amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

  • Slowly add the desired molar excess of the activated linker solution to the stirring biomolecule solution.

  • Incubate the reaction for the desired time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the PEGylated biomolecule from excess linker and byproducts using SEC, extensive dialysis, or tangential flow filtration.

Protocol 3: Fmoc Group Deprotection (for Workflow 2)

This protocol removes the Fmoc protecting group to reveal the secondary amine for subsequent conjugation.

Materials:

  • Fmoc-protected conjugate (from Protocol 2)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[16][18]

  • Solvent for washing (DMF)

Procedure:

  • If the conjugate is resin-bound (as in solid-phase synthesis), swell the resin in DMF.[18][20] If the conjugate is in solution and solvent-compatible, ensure it is dissolved appropriately.

  • Treat the conjugate with the 20% piperidine/DMF solution.

  • Allow the deprotection reaction to proceed for 15-30 minutes at room temperature.[16]

  • Remove the deprotection solution. For resin-bound conjugates, filter and wash thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[18] For solution-phase, purification via chromatography or precipitation may be required.

  • The deprotected conjugate is now ready for reaction at its newly exposed secondary amine.

Protocol 4: Characterization of the Final Conjugate

Validation is a critical step to confirm successful conjugation.

TechniquePurposeExpected Result
SDS-PAGE Assess increase in molecular weight.A clear upward shift in the band corresponding to the PEGylated biomolecule compared to the unmodified control.
Size-Exclusion HPLC Determine purity and aggregation state.[21]A shift to an earlier elution time corresponding to the increased hydrodynamic radius. A single, sharp peak indicates a homogeneous, non-aggregated product.
Mass Spectrometry Confirm the exact mass and degree of labeling.The mass spectrum should show peaks corresponding to the mass of the biomolecule plus integer additions of the linker's mass.[22][23][24]
UV Spectroscopy Can be used to monitor Fmoc deprotection.The cleaved Fmoc adduct has a characteristic UV absorbance, which can be used to monitor the reaction's progress.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive NHS ester due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the buffer. 3. pH of the reaction is too low.1. Use freshly prepared activated linker; ensure anhydrous conditions during activation.[19] 2. Buffer exchange the biomolecule into an amine-free buffer like PBS or bicarbonate.[19] 3. Increase reaction buffer pH to 8.0-8.5.
Biomolecule Aggregation 1. High degree of modification leading to hydrophobicity changes. 2. Incorrect buffer conditions (pH, ionic strength).1. Reduce the molar excess of the linker in the reaction. 2. Screen different buffer conditions; consider adding stabilizing excipients.
Incomplete Fmoc Deprotection 1. Insufficient reaction time or reagent concentration. 2. Steric hindrance around the Fmoc group.1. Increase reaction time to 30 minutes or perform two sequential deprotection steps.[16] 2. Ensure adequate mixing during the reaction.

Conclusion

This compound is a powerful and versatile tool for the advanced surface modification of biomolecules. Its monodisperse nature ensures the creation of homogeneous conjugates, while the unique combination of a reactive carboxylic acid and an orthogonally protected, N-methylated amine provides strategic flexibility. This linker enables researchers and drug developers to precisely control the architecture of their bioconjugates, leading to improved stability, enhanced therapeutic properties, and greater consistency in manufacturing. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, scientists can effectively leverage this reagent to advance their research and development goals.

References

  • Surface Functionalization of Nanoparticles with PEG Linkers: Applic
  • Analytical Methods for the Characterization of PEGylated Biomolecules: Applic
  • Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. ([Link])

  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. Benchchem.
  • The Advantages of Monodisperse PEG In Drug Development? PharmiWeb.com. ([Link])

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. ([Link])

  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. ([Link])

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud. ([Link])

  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. ([Link])

  • The Decisive Advantage: A Comparative Guide to Monodisperse PEG Linkers in Drug Development. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. ([Link])

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. ([Link])

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). ([Link])

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. ResearchGate. ([Link])

  • N-Hydroxysuccinimide active ester. Peptide Institute, Inc. ([Link])

  • Monodisperse (Discrete) PEG Linkers for Drug Development. Biopharma PEG. ([Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. ([Link])

  • Application Notes: Bioconjugation Using Amine-Reactive PEG Linkers. Benchchem.
  • A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. ([Link])

  • This compound, CAS 2170240-98-7. AxisPharm. ([Link])

  • Activated PEGs for Amine PEGylation. JenKem Technology. ([Link])

  • Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry. Benchchem.
  • Preparation of activated NHS-esters and their reaction with... ResearchGate. ([Link])

  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. ([Link])

  • Fmoc-NMe-PEG4-NHS ester (CAT#: ADC-L-693). Creative Biolabs. ([Link])

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. ([Link])

  • Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Creative Biolabs. ([Link])

  • Fmoc-NH-PEG4-Acid With CAS NO.557756-85-1 Of Fmoc PEG Is Applicated In Medical Research. China Polyethylene Glycol PEG & Amino PEG factories. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving challenges associated with the Nα-Fmoc deprotection of PEGylated peptides. The conjugation of polyethylene glycol (PEG) chains, while beneficial for improving the pharmacokinetic properties of therapeutic peptides, introduces unique steric and conformational challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights and actionable protocols to diagnose and overcome incomplete Fmoc removal, ensuring higher purity and yield of your final product.

Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection, and why is it a critical step?

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminal amine of an amino acid.[1] Its removal is a fundamental step in SPPS, repeated after each amino acid coupling cycle to expose the amine for the next coupling reaction.[2] The mechanism is a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts an acidic proton from the fluorene ring system.[3][4] This leads to β-elimination, cleaving the carbamate to release the free peptide amine, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).[5] The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly deprotected peptide amine.[4][6] Complete deprotection is critical; failure to remove the Fmoc group results in the corresponding amino acid being omitted from the sequence, creating a deletion impurity that is often difficult to separate from the target peptide.[7][8]

Q2: What are the primary causes of incomplete Fmoc removal, specifically with PEGylated peptides?

Incomplete Fmoc deprotection in PEGylated peptides arises from several factors, often compounding each other:

  • Steric Hindrance: The bulky, flexible PEG chain creates a "molecular shield" around the N-terminus.[9] This physically obstructs the piperidine base from efficiently accessing the acidic proton on the Fmoc group, slowing the reaction kinetics.[10] The effect is more pronounced with longer PEG chains (e.g., PEG24, PEG48) and on sterically hindered amino acids.

  • Peptide Aggregation: As the peptide-PEG conjugate elongates, it can form secondary structures (e.g., β-sheets) and aggregate through intermolecular hydrogen bonding.[11] This causes the resin to shrink and prevents efficient penetration of solvents and reagents, leading to incomplete reactions.[12][13]

  • Poor Solvation: The differing polarities of the growing peptide and the PEG chain can lead to poor solvation of the entire conjugate, further encouraging aggregation and hindering reagent access.

  • Degraded Reagents: The piperidine in the deprotection solution can degrade over time, reducing its basicity and efficiency. It is crucial to use freshly prepared solutions for optimal results.[7][9]

Q3: How can I reliably detect incomplete Fmoc deprotection during my synthesis?

Several analytical and qualitative methods should be used to monitor the deprotection step:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin test) is a rapid, on-resin method to detect free primary amines.[3] After the deprotection step and subsequent washes, a small sample of resin beads is tested. A positive result (deep blue beads/solution) confirms the presence of a free amine and successful Fmoc removal. A negative result (yellow or colorless beads) indicates a failed deprotection.[7][9]

  • UV-Vis Spectrophotometry: This is a quantitative method that measures the concentration of the dibenzofulvene-piperidine adduct in the solution filtered from the resin.[14] The adduct has a characteristic UV absorbance maximum around 301 nm.[3] By collecting the filtrate and measuring its absorbance, one can monitor the rate and completeness of Fmoc removal in real-time. Many automated synthesizers use this feedback to extend deprotection times when necessary.[5]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): After cleaving a small amount of peptide from the resin, RP-HPLC analysis of the crude product is the definitive method for assessing purity.[15] Incomplete deprotection at any stage will result in deletion sequences (e.g., Des-Xaa), which appear as distinct peaks, typically eluting earlier than the target peptide. Mass spectrometry is then used to confirm the identity of these impurities by their corresponding molecular weights.[8][15] The presence of a peak with a mass +222.24 Da relative to the expected product indicates a failure to remove the final Fmoc group.[15]

Q4: What are the ultimate consequences of incomplete Fmoc removal for my final product?

The primary consequence is a significant reduction in the purity and overall yield of the target PEGylated peptide.[9] The resulting deletion sequences are impurities that can be challenging and costly to remove during downstream purification. In a therapeutic context, these impurities can alter the biological activity, efficacy, and immunogenicity of the drug product, making their control a critical quality attribute.

Visual Guide to Fmoc Deprotection Chemistry

The following diagram illustrates the core chemical transformation during the Fmoc deprotection step.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide DBF Dibenzofulvene (DBF) Piperidine->DBF Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination Intermediate->DBF + CO₂ Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct 3. Trapping/Scavenging Troubleshooting_Workflow Start Incomplete Deprotection Suspected (e.g., Bad HPLC/Kaiser Test) CheckReagents Step 1: Verify Reagents Is 20% Piperidine/DMF fresh? Start->CheckReagents RemakeReagents Prepare Fresh Solution CheckReagents->RemakeReagents No ExtendProtocol Step 2: Modify Protocol Extend deprotection time (e.g., 2x 20 min). Increase temperature to 35°C. CheckReagents->ExtendProtocol Yes RemakeReagents->ExtendProtocol Reanalyze Re-analyze (Kaiser Test / Test Cleavage) ExtendProtocol->Reanalyze ChangeSolvent Step 3: Combat Aggregation Switch from DMF to NMP. Consider chaotropic agents (LiCl). Reanalyze->ChangeSolvent Still Fails Success Problem Resolved Reanalyze->Success OK Reanalyze2 Re-analyze ChangeSolvent->Reanalyze2 StrongerBase Step 4: Use Alternative Reagents Use 2% DBU / 5% Piperazine in NMP. Reanalyze2->StrongerBase Still Fails Reanalyze2->Success OK StrongerBase->Success Likely OK Consult Consult Advanced Strategies (Pseudoprolines, different resin, etc.) StrongerBase->Consult If Fails

Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.

Comparative Data on Deprotection Reagents

The choice of base is a critical parameter that balances reaction speed against the risk of side reactions.

Reagent CocktailConcentrationAdvantagesDisadvantagesBest For
Piperidine 20-50% in DMFGold standard, well-characterized, effective for most sequences. [2]Can be slow for hindered sequences; promotes aspartimide formation and DKP formation. [16][17]Routine synthesis of non-problematic sequences.
4-Methylpiperidine 20% in DMFEquivalent efficiency to piperidine; not a controlled substance in many regions, simplifying procurement. [6][18]Similar propensity for side reactions as piperidine. [17]Direct replacement for piperidine.
DBU / Piperazine 2% DBU, 5% Piperazine in DMF/NMPVery fast and effective for sterically hindered residues; reduces DKP formation. [17][19]Strong base, can significantly increase aspartimide formation; DBU is non-nucleophilic and requires a scavenger. [5][17]"Difficult" or aggregation-prone sequences not containing sensitive residues like Asp(OtBu)-Gly.
Piperazine 5-10% in DMF/NMPMilder than piperidine, can reduce base-mediated side reactions. [6]Slower deprotection kinetics compared to piperidine. [6]Sequences prone to racemization or other side reactions where a milder base is beneficial.
Key Experimental Protocols
Protocol 1: Enhanced Piperidine Deprotection for PEGylated Peptides

This protocol extends the standard procedure to better handle steric hindrance.

  • Resin Swelling: Swell the peptide-resin in the synthesis solvent (DMF or NMP) for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the swelling solvent completely.

  • First Deprotection: Add the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin) to the resin. [3]4. Agitation: Agitate the slurry via nitrogen bubbling or orbital shaking for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin.

  • Agitation: Agitate the slurry for an additional 20-30 minutes. For difficult sequences, this time can be extended up to 1 hour.

  • Washing: Drain the solution and wash the resin thoroughly with the synthesis solvent (5-7 times) to remove all traces of piperidine and the DBF-adduct. Residual base can cause side reactions in the subsequent coupling step. [20]9. Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

Protocol 2: DBU/Piperazine Deprotection for "Difficult" Sequences

This protocol is highly effective for overcoming severe aggregation or steric hindrance. [17]

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. [17][19]3. Solvent Removal: Drain the swelling solvent.

  • Deprotection: Add the DBU/piperazine solution to the resin.

  • Agitation: Agitate the slurry for 5-10 minutes. The reaction is typically much faster than with piperidine.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin extensively with NMP (at least 7 times) to completely remove the DBU, which can interfere with the next coupling step.

  • Confirmation: Perform a Kaiser test to confirm successful deprotection.

Protocol 3: Analytical Confirmation via HPLC and Mass Spectrometry

This protocol is used to definitively assess the purity of the crude peptide after a test cleavage.

  • Sample Preparation: Take a small sample of the dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.

  • Cleavage: Add a cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin. [21]Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding it to a tube of cold diethyl ether. [22]4. Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers.

  • Sample Analysis: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for injection onto an HPLC-MS system.

  • Data Interpretation: Analyze the chromatogram for purity and the mass spectrum to identify the main product peak and any peaks corresponding to deletion sequences or other impurities. [8][15]

References
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • APPLICON. Overview of Solid Phase Peptide Synthesis (SPPS).
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Benchchem. (2025).
  • Benchchem. A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
  • Benchchem. Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBrcWIAtpA5JQD6cbCliUa3jrjTZW-xz9cAqhowL_aV4umO8gfh7XPSj8TNGtyKVmffoqUk2RuaMZrD-WJWR5zxOWvCddiYTRQ02CIxKi9tSq0c_-MsGjRY67zw9GFyCR_EiiMIB6mMsTMIdIBuqhUmEXUGRYpsyaqPd4fuSg3lHHcEusDtbsdHjhjWJ27XBugn11. AMQECGM-O84o9zPBUdSK0RDr3ixI029-GyN8nw4hubwcgTYw2MRWetfQ==](. AMQECGM-O84o9zPBUdSK0RDr3ixI029-GyN8nw4hubwcgTYw2MRWetfQ==)
  • Hachmann, J., & Lebl, M. (2006). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1457. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide.
  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
  • UCI Department of Chemistry. (2020).
  • Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • dos Santos, C. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer. [Link]

  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(1), 149–149. [Link]

  • Benchchem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Ser(Ac)-OH.
  • Benchchem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17-33. [Link]

  • CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. [Link]

  • Hartman, R. L., et al. (2021). Total wash elimination for solid phase peptide synthesis. Nature Communications, 12(1), 6933. [Link]

  • Benchchem. (2025). Technical Support Center: Addressing Steric Hindrance with Long PEG Chains (e.g., PEG45).

Sources

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for optimizing the coupling of Fmoc-NMe-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by this sterically hindered building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal yields and purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound more challenging than its non-methylated analog?

The primary difficulty arises from steric hindrance.[1] The presence of a methyl group on the nitrogen atom of the Fmoc-protected amine significantly obstructs the approach of the activated carboxylic acid.[2] This steric bulk slows down the reaction kinetics, making standard coupling protocols inefficient and often leading to incomplete reactions. This issue is compounded by the flexible PEG4 chain, which can further crowd the reaction site.

Q2: My standard coupling reagents like DCC or HBTU are giving low yields. What should I use instead?

Standard carbodiimide reagents (DCC, DIC) and even common uronium/aminium salts like HBTU and HCTU are often not potent enough to overcome the steric barrier presented by N-methylated residues.[2][3][4] For successful coupling of this compound, more powerful activating reagents are strongly recommended.

Key Recommendations:

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for sterically demanding couplings, including those involving N-methylated amino acids.[2][3][5]

  • Uronium/Aminium Salts with HOAt: HATU is a superior choice compared to HBTU because it is based on 7-aza-1-hydroxybenzotriazole (HOAt).[5][6] The resulting activated ester is more reactive and less prone to side reactions. COMU, an Oxyma Pure-based reagent, is another excellent and safer alternative to HOBt/HOAt-based reagents.[6]

  • Halogenophosphonium Salts: Reagents like PyBroP have been shown to be highly efficient for coupling N-methylated amino esters where others fail.[4][7]

Q3: How can I effectively monitor the completion of the coupling reaction?

The standard ninhydrin (Kaiser) test is not effective for monitoring couplings to N-methylated amines. The ninhydrin test relies on the presence of a primary amine to produce the characteristic blue color. Since the N-terminus is a secondary amine after deprotection of the previous residue, the test will yield a false negative (typically yellow or faint color).

The recommended alternative is the bromophenol blue (BPB) test .[4] A small sample of the resin is washed and treated with a BPB solution. A blue or green color indicates incomplete coupling (free amine present), while a yellow color signifies a completed reaction.[4]

Q4: What are the optimal solvents and bases for this type of coupling?
  • Solvents: N-methylpyrrolidone (NMP) is generally preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation on the resin and improve reaction efficiency.[3] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[3]

  • Bases: A non-nucleophilic base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is commonly used.[4] It is important to use the correct stoichiometry, as excess base can promote racemization.

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

dot

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 1: The Bromophenol Blue test remains blue or green after the initial coupling.

This indicates an incomplete reaction and the presence of unreacted free amines on the resin.

  • Possible Cause 1: Insufficiently Reactive Coupling Reagent.

    • Explanation: The steric hindrance of the N-methyl group requires a highly reactive activated species to facilitate the nucleophilic attack.[1] Standard reagents like HBTU may not generate a sufficiently reactive intermediate.

    • Solution: Switch to a more powerful onium-salt reagent such as HATU, HCTU, PyAOP, or COMU.[3][6][8] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective, albeit more complex, strategy.[3][9]

  • Possible Cause 2: Suboptimal Reaction Time or Temperature.

    • Explanation: Steric hindrance dramatically slows down the reaction rate.[3] Standard coupling times of 1-2 hours may be insufficient.

    • Solution: Increase the coupling reaction time significantly, for instance, from 2 hours to 4 hours, or even overnight.[3] Gentle heating (35-50°C) can also help overcome the activation energy barrier, but must be used with caution to minimize the risk of racemization.[3][10] Microwave-assisted peptide synthesis (MASPS) is a highly effective method to drive difficult couplings to completion rapidly.[3]

  • Possible Cause 3: Inadequate Coupling Strategy.

    • Explanation: For severely hindered couplings, such as attaching this compound to another N-methylated residue, a single coupling attempt may not be enough to achieve a quantitative yield.

    • Solution: Perform a "double coupling."[2] After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This helps to drive the reaction to completion.[3]

Issue 2: High levels of racemization are observed in the final product.
  • Possible Cause: Over-activation or Prolonged Exposure to Base.

    • Explanation: The conditions required to activate the carboxylic acid can also lead to the formation of an oxazolone intermediate, which is prone to racemization. This is exacerbated by excessive base or high temperatures.

    • Solution:

      • Minimize Pre-activation Time: Pre-activate the this compound with the coupling reagent for only 1-5 minutes before adding it to the resin.[3]

      • Control Base Stoichiometry: Use the minimum amount of base required for the reaction. Typically, for uronium/aminium reagents, 2 equivalents of base per equivalent of amino acid are sufficient.

      • Lower the Temperature: If heating is necessary, use the lowest effective temperature. If racemization persists, it is preferable to extend the reaction time at room temperature rather than increasing the heat.[10]

Data Presentation & Key Protocols

Table 1: Comparison of Recommended Coupling Reagents
ReagentTypeActivating AdditiveRelative ReactivityKey Advantages & Considerations
HATU Aminium SaltHOAtVery HighFaster and less epimerization than HBTU.[5][8] Excellent for N-methylated residues.
HCTU Aminium Salt6-Cl-HOBtHighMore reactive than HBTU, but can be less effective than HATU for N-methylated amino acids.[8]
PyAOP Phosphonium SaltHOAtVery HighEspecially effective for coupling N-methyl amino acids to other N-methyl residues.[2][5]
PyBOP Phosphonium SaltHOBtHighA powerful reagent, but less reactive than PyAOP for the most challenging couplings.[11]
COMU Uronium SaltOxyma PureVery HighPerformance is comparable to HATU.[6] Safer (non-explosive) and has better solubility.
Diagram: Mechanism of Amide Bond Formation via HATU Activation

The diagram below illustrates the activation of the carboxylic acid on this compound by HATU and subsequent coupling to the resin-bound amine.

dot

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling R_COOH Fmoc-NMe-PEG4-COOH Active_Ester Highly Reactive OAt-Ester Intermediate R_COOH->Active_Ester Pre-activation (1-5 min) HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond New Amide Bond (Coupled Product) Active_Ester->Peptide_Bond Coupling on Resin (2-24h) Resin_Amine Resin-Bound Primary Amine (H₂N-Peptide) Resin_Amine->Peptide_Bond

Caption: HATU-mediated activation and coupling workflow.

Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.[4]

  • Activation: Add DIPEA (8 equivalents) to the mixture and allow the pre-activation to proceed for 1-5 minutes.[3][4] The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For difficult sequences, extend this time to 4 hours or overnight.[3]

  • Monitoring & Washing: Take a small sample of resin for a bromophenol blue test. Once the test is negative (yellow), wash the resin thoroughly with NMP (3x) and DCM (3x) to prepare for the next cycle. If the test is positive, proceed to Protocol 2.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This protocol is adapted from Krchňák, V., et al.[4]

  • Sample Preparation: Remove a small sample of resin (5-10 beads) from the reaction vessel and place it in a small glass test tube.

  • Washing: Wash the resin sample thoroughly with methanol (3x) to remove any residual solvent or base.

  • Test Solution: Add 1-2 drops of the bromophenol blue test solution (typically ~3 mg of BPB in 1 mL of DMF).

  • Observation: Observe the color of the beads and the solution.

    • Yellow: Coupling is complete. The N-terminal amine is capped.

    • Blue or Green: Coupling is incomplete. Free amine is present. Recouple the resin.

References
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • CD Bioparticles. This compound. [Link]

  • AxisPharm. This compound, CAS 2170240-98-7. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144–149. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Fmoc-NMe-PEG4-acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-NMe-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile linker in aqueous buffer systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the success of your experiments.

Understanding the Molecule: A Duality of Properties

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature is the primary reason for its challenging solubility behavior in aqueous solutions.

  • The Hydrophilic Component: The polyethylene glycol (PEG) spacer (a chain of four repeating ethylene glycol units) is designed to increase the water solubility of the molecule and any conjugate it is a part of.[1][2] PEG chains are known for their excellent biocompatibility and ability to improve the pharmacokinetic properties of therapeutic molecules.[3][]

  • The Hydrophobic Component: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a large, aromatic, and highly hydrophobic moiety.[5] Its primary role is to protect the amine group during synthesis, but it significantly reduces the molecule's overall water solubility.

  • The pH-Sensitive Component: The terminal carboxylic acid group plays a crucial role in the aqueous solubility of this compound. Its solubility is highly dependent on the pH of the solution.

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG chain, combined with the pH-dependent charge of the carboxylic acid, dictates the molecule's behavior in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, MES) at neutral pH?

A: The poor solubility at neutral or acidic pH is due to two main factors:

  • The Hydrophobic Fmoc Group: The large, nonpolar Fmoc group dominates the molecule's properties, making it resistant to dissolving in water.[5]

  • The Protonated Carboxylic Acid: At neutral or acidic pH, the terminal carboxylic acid is in its protonated, uncharged form (-COOH). This form is significantly less water-soluble than its deprotonated, charged-carboxylate form (-COO⁻), which exists at a higher pH.[6]

Q2: I've seen that N-methylation can sometimes improve solubility. Why is my this compound still problematic?

A: While some studies suggest that N-methylation can increase the aqueous solubility of certain peptide-based structures, this effect is not always sufficient to overcome the strong hydrophobicity of the Fmoc group.[7] The primary drivers of insolubility in this case—the Fmoc group and the protonated carboxylic acid—have a more dominant effect.

Q3: Can I heat the solution to help dissolve the this compound?

A: Gentle warming can be attempted cautiously, but it is generally not recommended. Prolonged heating, especially in the presence of organic co-solvents like DMF, can lead to the degradation of the compound and the solvent. It is preferable to first try sonication or vortexing.

Q4: My compound dissolved initially with the help of an organic co-solvent, but then precipitated when I added it to my aqueous reaction mixture. What happened?

A: This is a common issue and can be caused by a few factors:

  • pH Change: If your stock solution was not pH-adjusted and you added it to a buffer with a lower pH, the more soluble carboxylate form (-COO⁻) may have been protonated to the less soluble carboxylic acid form (-COOH), causing it to precipitate.

  • "Anti-solvent" Effect: The aqueous buffer can act as an "anti-solvent" for a compound that is highly soluble in an organic solvent. When the concentration of the organic solvent is diluted in the aqueous buffer, the solubility of the compound can decrease dramatically.

  • Concentration: The final concentration of the this compound in the aqueous buffer may have exceeded its solubility limit.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

This is the most common issue. The following troubleshooting workflow will guide you through the process of successfully dissolving the compound.

G cluster_0 Troubleshooting Workflow: Dissolving this compound start Start: Undissolved this compound step1 Step 1: Use a Polar Aprotic Co-solvent (e.g., DMSO, DMF) start->step1 step2 Step 2: Prepare a Concentrated Stock Solution step1->step2 step3 Step 3: Adjust the pH of the Stock Solution (Optional but Recommended) step2->step3 step4 Step 4: Add Stock Solution to Aqueous Buffer Dropwise with Vortexing step3->step4 end_success Success: Homogeneous Solution step4->end_success If successful end_fail Issue: Precipitation Occurs step4->end_fail If precipitation occurs

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Utilize an Organic Co-solvent: Do not attempt to dissolve this compound directly in an aqueous buffer. Instead, use a minimal amount of a compatible, polar aprotic organic solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8] DMSO is often preferred as it is less prone to degradation than DMF.

  • Prepare a Concentrated Stock Solution: Weigh out the required amount of this compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 10-100 mg/mL). Use sonication or gentle vortexing to aid dissolution.

  • pH Adjustment of the Aqueous Buffer: The key to maintaining solubility in the final aqueous solution is to ensure the pH is high enough to deprotonate the carboxylic acid. The pKa of the carboxylic acid on a short PEG chain is estimated to be in the range of 3-5.[5] To ensure complete deprotonation, a buffer pH of 7.5 to 8.5 is recommended.

  • Controlled Addition to the Aqueous Buffer:

    • Slowly add the concentrated organic stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring.

    • The final concentration of the organic co-solvent in the aqueous buffer should be kept to a minimum, ideally below 10% (v/v), as higher concentrations can negatively impact the activity of proteins or other biomolecules in your reaction.[9]

Issue 2: The Final Aqueous Solution is Hazy or Contains Precipitate

If you have followed the steps above and still observe precipitation, consider the following:

  • Increase the pH of the Aqueous Buffer: If your buffer is at pH 7.5, try preparing a new buffer at pH 8.0 or 8.5. This will further shift the equilibrium towards the more soluble carboxylate form.

  • Decrease the Final Concentration: Your target concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute final solution.

  • Increase the Percentage of Organic Co-solvent: If your experimental system can tolerate it, you may need to increase the final concentration of the organic co-solvent. However, this should be done with caution, and the compatibility of your system with the chosen solvent should be verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh 10 mg of this compound into a clean, dry microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C, protected from light and moisture. It is recommended to prepare fresh solutions for optimal performance.

Protocol 2: Preparation of a 1 mg/mL Working Solution of this compound in an Aqueous Buffer (pH 8.0)

Materials:

  • 10 mg/mL stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., 100 mM phosphate buffer or 100 mM HEPES buffer), pH 8.0

  • Vortex mixer

Procedure:

  • Prepare 900 µL of your desired aqueous buffer at pH 8.0 in a microcentrifuge tube.

  • Place the tube on a vortex mixer set to a medium speed.

  • While the buffer is vortexing, slowly add 100 µL of the 10 mg/mL this compound stock solution dropwise.

  • Continue vortexing for an additional 30-60 seconds after the addition is complete.

  • Visually inspect the solution to ensure it is clear and free of any precipitate. This will give you a final concentration of 1 mg/mL with 10% DMSO.

Data Summary Table

PropertyValue/RecommendationRationale
Recommended Solvents DMSO, DMFPolar aprotic solvents effectively dissolve the hydrophobic Fmoc group.
Recommended Aqueous Buffer pH 7.5 - 8.5Ensures deprotonation of the carboxylic acid to the more soluble carboxylate form.
Estimated pKa of PEG-COOH ~3 - 5A pH at least 2 units above the pKa is needed for >99% deprotonation.[5]
Max Recommended Co-solvent % < 10% (v/v)Minimizes potential negative effects on biomolecules in the reaction.[9]

Visualizing the Chemical Logic

The following diagram illustrates the pH-dependent equilibrium of the carboxylic acid group, which is central to the solubility issue.

G cluster_0 pH-Dependent Solubility of this compound Low_pH Low pH (e.g., < 6) -COOH (protonated) Poorly Soluble High_pH High pH (e.g., > 7.5) -COO⁻ (deprotonated) More Soluble Low_pH->High_pH Increase pH (add base) High_pH->Low_pH Decrease pH (add acid)

Caption: The effect of pH on the ionization and solubility of the carboxylic acid terminal.

References

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations, 10(8), 456. [Link]

  • NIH. (n.d.). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Optimizing Bioconjugation Yields with Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fmoc-NMe-PEG4-acid in their bioconjugation workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and improve the yield and reproducibility of your experiments.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that offers a strategic advantage in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins.[1][2] Its structure comprises three key components:

  • Fmoc-protected N-methyl-amine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the secondary amine.[3][4] This allows for selective deprotection under mild basic conditions, enabling orthogonal conjugation strategies.[2][4]

  • PEG4 Spacer: The tetra-polyethylene glycol spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the conjugate.[1][2][5] It also provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve the biological activity of the biomolecule.[5][6][7]

  • Terminal Carboxylic Acid: This functional group can be activated to react with primary amines on a biomolecule (e.g., lysine residues on a protein) to form a stable amide bond.[1][8][9]

The N-methylation of the amine introduces a unique feature that can improve the pharmacokinetic properties of peptide-based conjugates, such as increased enzymatic stability and oral bioavailability.[10][11][12] However, this modification also introduces steric hindrance, which can make subsequent coupling reactions more challenging.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a linker in bioconjugation and drug delivery. Its bifunctional nature allows for the sequential attachment of two different molecules. For example, the carboxylic acid can be conjugated to an antibody, and after Fmoc deprotection, a drug molecule can be attached to the newly exposed N-methyl-amine. It is also valuable in peptide synthesis and the development of PROTACs and molecular probes.[9]

Q2: What are the recommended storage conditions for this compound?

A2: To prevent degradation, especially from moisture, it is recommended to store this compound at -20°C in a desiccated environment.[13] Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent condensation.[13]

Q3: Why is the N-methyl group significant in this linker?

A3: The N-methyl group can enhance the pharmacokinetic properties of the final conjugate, particularly for peptide-based therapeutics, by improving metabolic stability and membrane permeability.[12][14] However, it's important to note that N-methylation increases steric bulk around the nitrogen atom, which can slow down subsequent coupling reactions.[11]

Troubleshooting Guide: Low Bioconjugation Yield

Low or no yield is one of the most common and frustrating challenges in bioconjugation.[13][15][16] This guide provides a systematic approach to diagnosing and resolving the root causes of poor yields when using this compound.

Diagram: Troubleshooting Workflow for Low Bioconjugation Yield

troubleshooting_workflow start Low Bioconjugation Yield reagent_quality Step 1: Verify Reagent & Biomolecule Integrity start->reagent_quality sub_reagent1 Improper Storage of Linker? reagent_quality->sub_reagent1 Check storage conditions sub_reagent2 Biomolecule Inactivity? reagent_quality->sub_reagent2 Assess functional group accessibility sub_reagent3 Interfering Buffer Components? reagent_quality->sub_reagent3 Buffer exchange if necessary reaction_conditions Step 2: Scrutinize Reaction Conditions sub_reaction1 Suboptimal Carboxylic Acid Activation? reaction_conditions->sub_reaction1 Optimize coupling agents sub_reaction2 Inefficient Fmoc Deprotection? reaction_conditions->sub_reaction2 Verify base and reaction time sub_reaction3 Incorrect pH or Temperature? reaction_conditions->sub_reaction3 Adjust reaction environment sub_reaction4 Steric Hindrance? reaction_conditions->sub_reaction4 Consider longer linker purification Step 3: Evaluate Purification Strategy sub_purification1 Product Loss During Purification? purification->sub_purification1 Optimize recovery sub_purification2 Inappropriate Purification Method? purification->sub_purification2 Select method based on conjugate properties characterization Step 4: Confirm Conjugate Identity sub_characterization1 Confirm Molecular Weight (MS) characterization->sub_characterization1 sub_characterization2 Assess Purity (HPLC, SEC) characterization->sub_characterization2 sub_reagent1->reaction_conditions sub_reagent2->reaction_conditions sub_reagent3->reaction_conditions sub_reaction1->purification sub_reaction2->purification sub_reaction3->purification sub_reaction4->purification sub_purification1->characterization sub_purification2->characterization success Successful Bioconjugation sub_characterization1->success sub_characterization2->success

Caption: A step-by-step workflow for troubleshooting low bioconjugation yields.

Problem 1: Low or No Activation of the Carboxylic Acid

Symptoms:

  • Mass spectrometry analysis shows unreacted biomolecule and no evidence of the linker being attached.

  • No significant change in the retention time of the biomolecule on chromatography after the reaction.

Causality: The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate.[17] Therefore, the carboxylic acid must be activated to create a good leaving group.[17][18][19]

Solutions:

  • Choice of Activating Agent:

    • Carbodiimides (EDC, DCC): These are commonly used but can have side reactions. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended to improve efficiency and reduce side reactions by forming a more stable intermediate.[18][19]

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are often more efficient, especially for sterically hindered couplings, which can be a factor with the N-methyl group on the linker.[11] HATU is particularly effective for coupling to N-methyl amino acids.[11]

  • Reaction Conditions:

    • Solvent: Use an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Water will hydrolyze the activated ester, leading to low yields.

    • pH: For NHS ester formation, the optimal pH is typically between 6.0 and 7.5. For the subsequent reaction with the amine on the biomolecule, a pH of 7.5-8.5 is generally preferred.[5]

    • Temperature: Activation is usually performed at room temperature, but for sensitive biomolecules, the reaction can be carried out at 4°C, with an increased reaction time.

Activating AgentAdditiveKey Advantages
EDCNHS or Sulfo-NHSGood water solubility, common for protein conjugation.
DCCHOBtHigh reactivity, but the dicyclohexylurea byproduct is insoluble.
HATUDIEA (as a base)Highly efficient for sterically hindered couplings.[11]
PyBOPDIEA (as a base)Another effective phosphonium salt-based reagent.
Diagram: Carboxylic Acid Activation and Amide Bond Formation

activation_mechanism linker Fmoc-NMe-PEG4-COOH activated_linker Activated Linker (e.g., NHS-ester) linker->activated_linker + Activator activator Activator (e.g., EDC/NHS) activator->activated_linker conjugate Bioconjugate activated_linker->conjugate + Biomolecule-NH2 biomolecule Biomolecule-NH2 biomolecule->conjugate byproduct Byproduct conjugate->byproduct Release of NHS

Caption: General workflow for activating the carboxylic acid and forming the bioconjugate.

Problem 2: Inefficient Fmoc-Group Removal

Symptoms:

  • After the initial conjugation to the biomolecule, subsequent attempts to conjugate a second molecule to the N-methyl-amine fail.

  • Mass spectrometry analysis shows the biomolecule conjugated to the linker, but the mass corresponds to the Fmoc-protected form.

Causality: The Fmoc group is removed via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[3] Incomplete deprotection can be due to an insufficient amount of base, a short reaction time, or steric hindrance around the Fmoc group.

Solutions:

  • Choice of Base:

    • Piperidine: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection.[4][20]

    • Piperazine: Can be a useful alternative and may reduce certain side reactions.[21]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used for rapid deprotection, but care must be taken to avoid base-induced side reactions on the biomolecule.[21]

  • Reaction Conditions:

    • Reaction Time: Typically, two treatments of 5-10 minutes each with fresh deprotection solution are sufficient. For sterically hindered systems, extending the reaction time may be necessary.

    • Monitoring: The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 300 nm.

Potential Side Reactions During Fmoc Deprotection:

Side ReactionDescriptionMitigation Strategy
Aspartimide FormationIn peptide sequences containing aspartic acid, the side-chain carboxyl group can react with the backbone amide under basic conditions to form a cyclic imide.[21]Use a milder base like piperazine or add HOBt to the deprotection solution.[21]
RacemizationFor C-terminal cysteine residues, base-mediated racemization can occur.Using a milder base can help to minimize this issue.[21]
Problem 3: Steric Hindrance Impeding Conjugation

Symptoms:

  • Low conjugation yield despite confirming reagent activity and optimizing reaction conditions.

  • The reaction works well with a smaller biomolecule but fails with a larger, more complex one.

Causality: The three-dimensional structure of a biomolecule can physically block access to the desired reactive sites.[16][22] The PEG linker itself, while designed to create space, can sometimes wrap around the biomolecule, hindering the reaction.[6][22] The N-methyl group on the linker also adds to the steric bulk.[11]

Solutions:

  • Optimize Molar Ratios: Increasing the molar excess of the this compound linker can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Longer Reaction Times or Increased Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature (if the biomolecule is stable) can help overcome kinetic barriers due to steric hindrance.

  • Consider a Longer PEG Linker: If steric hindrance between the biomolecule and the payload is the issue, using a linker with a longer PEG chain (e.g., PEG8 or PEG12) can provide the necessary spatial separation.[5][6]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

Step A: Conjugation of the Linker to a Primary Amine-Containing Biomolecule

  • Biomolecule Preparation: Prepare the biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5-8.5). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[13][23]

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (10-20 fold molar excess over the biomolecule) in anhydrous DMF.

    • Add EDC (1.5 equivalents to the linker) and Sulfo-NHS (1.5 equivalents to the linker).

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess linker and byproducts by size exclusion chromatography (SEC) or dialysis.[24][25]

Step B: Fmoc Deprotection

  • Deprotection: Add a 20% solution of piperidine in DMF to the purified conjugate from Step A.

  • Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Remove the deprotection reagents and byproducts using SEC or dialysis.

Step C: Conjugation of the Second Molecule

  • The purified, deprotected conjugate from Step B now has a free N-methyl-amine ready for further conjugation with a molecule containing a suitable reactive group (e.g., an NHS-ester).

Characterization of the Final Conjugate

Thorough characterization is essential to confirm a successful conjugation.[26][27][28]

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and determine the number of attached molecules (e.g., drug-to-antibody ratio, DAR).[27][28][29]
Size Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation.[24]
Hydrophobic Interaction Chromatography (HIC) Useful for determining the distribution of species with different numbers of conjugated linkers/drugs, which affects the hydrophobicity.[24][27]
Reversed-Phase HPLC (RP-HPLC) To assess purity and can be used to separate different conjugated species.[]
UV-Vis Spectroscopy Can be used to determine the concentration of the biomolecule and, if the attached molecule has a distinct chromophore, to help calculate the degree of labeling.[27][31]

References

  • Benchchem. (n.d.). Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.
  • ACS Publications. (n.d.). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry.
  • Benchchem. (n.d.). Troubleshooting low yield in bioconjugation reactions.
  • Benchchem. (n.d.). Technical Support Center: Steric Hindrance Effects with PEG Linkers in Bioconjugation.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • BroadPharm. (n.d.). This compound, 2170240-98-7.
  • NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • PurePEG. (2025). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
  • Unchained Labs. (n.d.). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates.
  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Benchchem. (n.d.). Steric hindrance effects with long PEG linkers in bioconjugation.
  • NIH. (n.d.). Relieving PEGylation. PMC.
  • ResearchGate. (n.d.). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Request PDF.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • CD Bioparticles. (n.d.). This compound.
  • Bio-Synthesis, Inc. (n.d.). PEGylation.
  • BioPharm International. (n.d.). Making Site-specific PEGylation Work.
  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7.
  • ResearchGate. (n.d.). PEGylation and purification of PEG-conjugate. (A) SDS-PAGE profile of....
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
  • NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
  • TDR. (n.d.). Backbone N-modified peptides: beyond N-methylation.
  • Biopharma PEG. (n.d.). Fmoc-NH-PEG4-COOH, 557756-85-1.

Sources

stability of Fmoc-NMe-PEG4-acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fmoc-NMe-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability of this versatile linker under various pH conditions. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful application of this compound in your research.

Introduction to this compound

This compound is a bifunctional linker widely used in bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS).[1][2] Its structure comprises three key components: a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination allows for orthogonal protection strategies, enhanced solubility of conjugates, and precise control over synthetic schemes.[1][] Understanding its stability across a range of pH conditions is paramount to its successful implementation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: The stability of this compound is primarily dictated by the Fmoc protecting group. The molecule exhibits high stability in acidic to neutral pH conditions. However, the Fmoc group is intentionally designed to be labile under basic conditions to allow for its removal (deprotection).[4][5][6] The core PEG4 linker and the N-methyl-amide bond are generally stable across a broad pH range.[7]

Q2: Under what specific pH conditions will the Fmoc group be cleaved?

A2: The Fmoc group is rapidly cleaved under mild basic conditions.[5] Typically, a solution of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for efficient deprotection in SPPS, which occurs within minutes.[5][8] The cleavage mechanism is a β-elimination reaction initiated by a base abstracting the acidic proton on the fluorenyl group.[8][9]

Q3: Is this compound stable in strongly acidic conditions, such as those used for Boc-deprotection or resin cleavage in peptide synthesis?

A3: Yes, the Fmoc group is very stable towards acid.[9] It can withstand treatment with strong acids like trifluoroacetic acid (TFA), which is commonly used to cleave peptides from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu).[9][10] This orthogonality to acid-labile protecting groups is a cornerstone of Fmoc-based SPPS.[9]

Q4: How stable is the PEG4 linker itself to pH variations?

A4: The polyethylene glycol (PEG) backbone, which consists of repeating ethylene oxide units, is chemically robust and generally stable under both acidic and basic conditions commonly employed in bioconjugation and peptide synthesis.[7] However, the linkages connecting the PEG chain can be susceptible to degradation. In the case of this compound, the linkages are stable ether and amide bonds.

Q5: What are the recommended storage and handling conditions to ensure the long-term stability of this compound?

A5: To maintain its integrity, this compound should be stored at –20°C in a sealed container, protected from light and moisture.[1][4][11] For handling, it is advisable to use anhydrous solvents such as DMF or DMSO, especially when preparing stock solutions.[1][4] While the compound is stable at ambient temperature for short durations like shipping, it should be moved to the recommended storage conditions upon receipt.[12][13]

Troubleshooting Guide: pH-Related Issues in Experiments

Problem Potential pH-Related Cause Recommended Solution
Premature loss of the Fmoc group during a reaction. The reaction medium is basic or has become basic due to the presence of amine reagents or basic additives.Buffer the reaction at a neutral or slightly acidic pH (6.5-7.5). If a base is required for another step, ensure it is added after the this compound has reacted or use a non-amine base with careful pH monitoring.
Incomplete Fmoc deprotection during peptide synthesis. Insufficiently basic conditions or degradation of the deprotection reagent (e.g., old piperidine).Use a freshly prepared solution of 20-50% piperidine in high-purity DMF. Ensure the reaction time is adequate (typically 5-20 minutes).
Low yield in coupling the carboxylic acid of this compound to an amine. Incorrect pH for carbodiimide-mediated coupling (e.g., with EDC/NHS).The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the amine is favored at a pH of 7.2-8.0. Consider a two-step procedure where activation is performed at a lower pH before adding the amine and adjusting the pH.
Hydrolysis of activated carboxylic acid. Presence of water in the reaction mixture, leading to the hydrolysis of the active ester intermediate back to the carboxylic acid.[14][15]Use anhydrous solvents and reagents. Minimize the time between the activation of the carboxylic acid and the addition of the amine nucleophile.
Side reactions involving the N-methyl group. While generally stable, extreme pH and temperature conditions could potentially lead to unforeseen side reactions. N-methylation can also introduce steric hindrance, affecting reaction rates.[16][17]Adhere to recommended reaction conditions. For sterically hindered couplings, consider using more potent coupling reagents like HATU or PyBOP.[17]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound Conjugate

This protocol describes the removal of the Fmoc group from a molecule conjugated with this compound.

Materials:

  • This compound conjugate

  • N,N-Dimethylformamide (DMF), high purity

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol

  • Reverse-phase HPLC system for analysis

Procedure:

  • Dissolve the this compound conjugate in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the piperidine solution to the dissolved conjugate.

  • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • Once the reaction is complete, precipitate the deprotected product by adding cold diethyl ether or remove the solvent under vacuum.

  • Wash the product with appropriate solvents to remove piperidine adducts.

Protocol 2: Coupling of this compound to a Primary Amine

This protocol outlines the coupling of the carboxylic acid moiety to a primary amine-containing molecule using EDC and NHS.

Materials:

  • This compound

  • Primary amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M MES buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography or dialysis equipment for purification

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer, pH 6.0.

  • Add the EDC/NHS solution to the this compound solution. A typical molar ratio is 1:1.5:1.5 (acid:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the primary amine-containing molecule in PBS, pH 7.4.

  • Add the activated this compound solution to the amine solution.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction by HPLC or LC-MS.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations

cluster_stability This compound pH Stability Profile cluster_components Component Stability Acidic Acidic (pH 1-6) Neutral Neutral (pH ~7) Acidic->Neutral Stable Basic Basic (pH > 8) Neutral->Basic Labile (Fmoc Cleavage) Fmoc Fmoc Group (Base Labile) PEG PEG4 Linker (Generally Stable) NMe N-Methyl Group (Stable) Acid Carboxylic Acid (Stable)

Caption: pH stability overview of this compound.

cluster_workflow Workflow for Assessing pH Stability start Prepare Stock Solution of This compound incubate Incubate Aliquots in Buffers of Varying pH (e.g., pH 4, 7, 9) start->incubate timepoint Take Time-Point Samples (e.g., 0, 1, 4, 24 hr) incubate->timepoint quench Quench Reaction (if necessary) timepoint->quench analyze Analyze by HPLC/LC-MS quench->analyze end Determine Degradation Rate and Product Formation analyze->end

Caption: Experimental workflow for pH stability assessment.

References

  • This compound, CAS 2170240-98-7 | AxisPharm. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842) - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved January 16, 2026, from [Link]

  • This compound - CD Bioparticles. (n.d.). Retrieved January 16, 2026, from [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Retrieved January 16, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. (2019, September 27). Retrieved January 16, 2026, from [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (2025, May 23). Retrieved January 16, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (2022, April 27). Retrieved January 16, 2026, from [Link]

  • The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fmoc-NMe-PEG4-acid is a bifunctional linker increasingly utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring an Fmoc-protected N-methyl amine, a terminal carboxylic acid, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers unique advantages in synthetic workflows.[2][3] The PEG spacer enhances solubility and reduces steric hindrance, while the N-methyl group provides a site for orthogonal protection and controlled deprotection.[2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common challenges and questions encountered during the storage, handling, and application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability and prevent degradation, this compound should be stored at –20°C in a tightly sealed, light- and moisture-protected container.[2][4][5][6] For short-term storage (up to one week), 4°C is acceptable.[4] The compound is often shipped at ambient temperature, but it should be transferred to the recommended storage conditions immediately upon receipt.[7]

Q2: What solvents are suitable for dissolving this compound?

A: this compound is soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).[5] For applications in solid-phase peptide synthesis (SPPS), DMF and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[8][9] It is crucial to use anhydrous solvents to maintain the stability of the compound.[2]

Q3: Is this compound hygroscopic?

A: Yes, like many PEGylated compounds, this compound can be hygroscopic.[1] It is essential to store it in a dry environment and handle it quickly when open to the atmosphere to minimize moisture absorption, which can affect its reactivity and lead to inconsistent experimental results.

Q4: How is the Fmoc group removed from this compound?

A: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is labile to basic conditions.[3][5] It is typically removed using a solution of 20% piperidine in DMF during solid-phase peptide synthesis.[10][11] The reaction proceeds via a β-elimination mechanism, liberating the free N-methyl amine for subsequent coupling reactions.[12]

Q5: What are the best activating agents for the carboxylic acid moiety of this compound?

A: The terminal carboxylic acid can be activated for coupling with primary amines using standard peptide coupling reagents.[3][5] For efficient amide bond formation, especially when dealing with sterically hindered amines, high-activity uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[5][13][14] Carbodiimide activators such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or DCC (N,N'-Dicyclohexylcarbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole), can also be used.[3][15]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency in Peptide Synthesis

Symptoms:

  • Incomplete reaction as indicated by a positive Kaiser test (for primary amines) or other monitoring techniques.[14]

  • Low yield of the desired peptide product.

  • Presence of deletion sequences (missing the PEG linker) in the final product, confirmed by mass spectrometry.

Potential Causes:

  • Steric Hindrance: The bulky Fmoc group and the flexible PEG chain can sterically hinder the approach of the activated carboxylic acid to the resin-bound amine.[14]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting the accessibility of the N-terminal amine.[10][14]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric bulk of this compound.[14]

  • Solvent Issues: Poor solvation of the peptide-resin can impede reaction kinetics.[16]

Solutions:

Solution Detailed Steps & Explanation
Optimize Coupling Reagents Switch to more potent activating agents like HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome steric hindrance more effectively.[13][14]
Increase Reaction Time & Temperature Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). Gentle heating (e.g., to 40-50°C) can also improve coupling efficiency, but should be used cautiously to avoid side reactions like racemization.
Use Additives to Disrupt Aggregation Incorporate "magic mixtures" or chaotropic salts (e.g., a small percentage of DMSO) in your coupling solvent (DMF or NMP) to disrupt secondary structures and improve solvation.[16]
Double Coupling Perform the coupling step twice. After the first coupling and a thorough wash, repeat the coupling procedure with a fresh solution of the activated this compound.

| Monitor Coupling Completion | Use a qualitative test like the Kaiser test (for primary amines) to check for free amines after coupling. A negative result (yellow beads) indicates a complete reaction.[14] For N-methylated amines, alternative tests like the chloranil test may be necessary. |

Problem 2: Unexpected Side Products Observed in Mass Spectrometry

Symptoms:

  • Mass peaks corresponding to impurities such as double insertion of the linker or capped sequences.

Potential Causes:

  • Premature Fmoc Deprotection: Trace amounts of impurities in DMF (like dimethylamine) can cause premature removal of the Fmoc group, leading to the insertion of an extra this compound unit.[16][17]

  • Impurities in the Reagent: The this compound reagent itself may contain impurities like the corresponding free amine or dipeptide species.[18]

  • Incomplete Capping (if applicable): If a capping step is used to block unreacted amines, incomplete capping can lead to the formation of deletion sequences in subsequent steps.

Solutions:

Solution Detailed Steps & Explanation
Use High-Purity Solvents Always use high-purity, peptide-synthesis-grade DMF or NMP. To be certain, you can degas DMF prior to use to remove reactive amine impurities.[16]
Verify Reagent Purity If possible, obtain a certificate of analysis for your batch of this compound. You can also analyze the reagent by HPLC or LC-MS to check for impurities.[19]
Optimize Capping Step If using a capping step (e.g., with acetic anhydride and a non-nucleophilic base like DIPEA), ensure the reaction goes to completion by using a sufficient excess of reagents and adequate reaction time.

| Thorough Washing | Ensure thorough washing of the resin between each step of the synthesis (deprotection, coupling, capping) to remove excess reagents and byproducts. |

Problem 3: Poor Solubility of the Final Conjugate

Symptoms:

  • Difficulty dissolving the final purified product (e.g., a peptide or small molecule conjugate) in aqueous buffers.

Potential Causes:

  • Hydrophobic Moieties: While the PEG4 spacer enhances hydrophilicity, other parts of the molecule (e.g., a large hydrophobic drug payload or a peptide sequence with many nonpolar amino acids) may dominate the overall solubility profile.[8][10]

  • Aggregation: The final product may be prone to aggregation in aqueous solutions.

  • pH Effects: The protonation state of ionizable groups (like the terminal carboxylic acid if it's not conjugated) can significantly impact solubility.[8]

Solutions:

Solution Detailed Steps & Explanation
Use Co-solvents Try dissolving the conjugate in a small amount of a water-miscible organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer to the desired final concentration.
Adjust pH If the molecule contains acidic or basic groups, adjusting the pH of the aqueous buffer can increase solubility by promoting ionization. For a free carboxylic acid, increasing the pH above its pKa will deprotonate it to the more soluble carboxylate form.[8]
Incorporate Additives In some cases, non-ionic detergents or other excipients can help to prevent aggregation and improve solubility.

| Consider a Longer PEG Linker | For future syntheses, if poor solubility is a persistent issue, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to further enhance the hydrophilic character of the conjugate. |

Experimental Protocols & Workflows

Protocol 1: Manual Coupling of this compound in SPPS

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade DMF

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Pre-activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times).

  • Monitoring (Optional):

    • Take a small sample of the resin beads and perform a qualitative test (e.g., chloranil test for secondary amines) to check for reaction completion.

  • Fmoc Deprotection (for subsequent steps):

    • Add 20% piperidine in DMF to the resin and agitate for 10-15 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF and DCM to remove the piperidine and the dibenzofulvene-piperidine adduct.[20]

Workflow Visualization

Below is a diagram illustrating the general workflow for incorporating this compound into a peptide sequence during SPPS.

SPPS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_next Next Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling (2-4h, RT) Resin->Coupling Linker_Sol This compound + HATU/DIPEA in DMF Linker_Sol->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA

Caption: SPPS workflow for this compound incorporation.

Protocol 2: Quality Control by LC-MS

Objective: To confirm the molecular weight of this compound and assess its purity.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a QTOF or Orbitrap mass spectrometer).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Solvent: Acetonitrile/Water (1:1)

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of this compound in the sample solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Integrate the peak areas in the total ion chromatogram (TIC) to estimate purity.

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound ([M+H]⁺, [M+Na]⁺, etc.).

    • Analyze the masses of minor peaks to identify potential impurities.[19]

References

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-NMe-PEG4-propionicacid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Retrieved from [Link]

  • Le-Poly. (n.d.). MSDS LSP314 Fmoc-NH-PEG4-Propionic acid.pdf. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(12), 809-815. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 22(23), 8233-8245. Retrieved from [Link]

  • Xin Yan Bo Mei. (n.d.). Fmoc-NMe-PEG4-acid_2170240-98-7. Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 44(12), 3864-3891. Retrieved from [Link]

  • Gude, M., Ryf, J., & White, P. D. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3959. Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc-NH-PEG-acid. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Fields, G. B. (2020). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis (pp. 17-33). Garland Science. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fmoc-NMe-PEG4-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of Fmoc-NMe-PEG4-acid and its conjugates. The unique physicochemical properties of PEGylated molecules, combining a hydrophobic Fmoc group with a hydrophilic PEG chain, introduce specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is designed to provide both fundamental understanding and actionable solutions to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates using RP-HPLC?

The primary challenges stem from the hybrid nature of the molecule. The bulky, hydrophobic Fmoc group provides strong retention on C18 columns, while the hydrophilic and flexible PEG4 linker can lead to peak broadening and poor resolution.[1] Key difficulties include:

  • Peak Tailing and Broadening: The polydispersity of PEG chains, even in monodisperse samples, can cause peak broadening.[1] Furthermore, secondary interactions between the PEG chain and the silica backbone of the stationary phase can lead to tailing.

  • Co-elution of Impurities: Unreacted starting materials (e.g., free acid) or byproducts from the conjugation reaction may have similar retention times to the desired product, making separation difficult.

  • Low Recovery: The amphipathic nature of the conjugate can lead to adsorption onto column hardware or precipitation at high concentrations, reducing overall yield.

  • Fmoc Group Stability: While generally stable in acidic mobile phases (like 0.1% TFA), prolonged exposure or harsh conditions could potentially lead to premature deprotection.[2]

Q2: What is the recommended starting point for HPLC method development for these conjugates?

A robust starting point for method development is crucial for success. Based on extensive field experience and established literature, the following conditions are recommended:

ParameterRecommendationRationale
Column C18 Reversed-Phase, 5 µm, 100-120 ÅThe C18 stationary phase provides the necessary hydrophobicity to retain the Fmoc-containing conjugate.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peaks and improving resolution for acidic compounds.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier that effectively elutes hydrophobic compounds.[2]
Gradient 10-90% B over 20-30 minutesA broad gradient is recommended for initial screening to determine the approximate elution time of the conjugate.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for analytical scale separations.
Detection UV at 265 nm and 301 nmThe Fmoc group has characteristic absorbance maxima around these wavelengths.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but excessive heat should be avoided.

Q3: Can the Fmoc group be cleaved during HPLC purification?

The Fmoc group is known to be labile to basic conditions, typically cleaved by piperidine in DMF during solid-phase peptide synthesis.[3][4] Standard RP-HPLC conditions for peptide and conjugate purification utilize acidic mobile phases, such as 0.1% TFA in water/acetonitrile.[2] Under these acidic conditions, the Fmoc group is generally stable, and premature deprotection on the column is not a significant concern.[2] However, it is crucial to ensure the mobile phase remains acidic and free of any basic contaminants.

Q4: How does the N-methylation in this compound affect its chromatographic behavior?

The N-methylation introduces a subtle but important modification. Compared to a non-methylated analogue, the N-methyl group can slightly increase the hydrophobicity of the molecule. This may lead to a minor increase in retention time on a reversed-phase column. Additionally, the presence of the methyl group can hinder aggregation, which may, in some cases, lead to improved peak shape.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC purification, providing the underlying causes and step-by-step solutions.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Symptoms: The peak corresponding to your this compound conjugate is wide, asymmetric, or shows significant tailing.

Potential Causes & Solutions:

  • Cause A: Secondary Interactions with Silica: The ether oxygens of the PEG chain can interact with free silanol groups on the silica backbone of the stationary phase, causing peak tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: Ensure your mobile phase contains 0.1% TFA. The low pH (around 2) protonates the silanol groups, minimizing these secondary interactions.[5]

      • Increase the Ion-Pairing Reagent Concentration: In some cases, increasing the TFA concentration to 0.15% can further improve peak shape.

      • Consider a Different Column: If tailing persists, try a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column).[6]

  • Cause B: Slow Kinetics of Dissolution/Adsorption: The flexible PEG chain can adopt multiple conformations, leading to slow mass transfer between the mobile and stationary phases.

    • Solution:

      • Elevate the Column Temperature: Increasing the temperature to 40-50°C can improve mass transfer kinetics and reduce mobile phase viscosity, often resulting in sharper peaks.[7]

      • Decrease the Flow Rate: A lower flow rate (e.g., 0.8 mL/min) allows more time for the analyte to equilibrate between the two phases.

  • Cause C: Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.

    • Solution:

      • Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample to find the optimal loading capacity of your column.

Problem 2: Poor Resolution Between Product and Impurities

Symptoms: Your product peak is not baseline-separated from other peaks, making it difficult to collect a pure fraction.

Potential Causes & Solutions:

  • Cause A: Inadequate Selectivity: The chosen mobile phase and stationary phase do not provide sufficient chemical differentiation between your product and closely-related impurities.

    • Solution:

      • Shallow the Gradient: Once you have an approximate retention time, run a shallower gradient around the elution point of your product (e.g., a 1% per minute change in %B). This will increase the separation between closely eluting peaks.

      • Change the Organic Modifier: Replace acetonitrile with methanol or isopropanol. Different organic modifiers can alter the selectivity of the separation.

      • Modify the Mobile Phase pH: While TFA is standard, for some conjugates, using a different mobile phase additive like formic acid (0.1%) or switching to a buffered system (e.g., ammonium acetate) can dramatically change selectivity.[5][6][8]

  • Cause B: Co-elution of Unreacted Starting Material: The unreacted acid form of the PEG linker may elute close to the conjugated product.

    • Solution:

      • Optimize the Gradient: A shallow gradient is often effective at separating the slightly more polar unreacted acid from the conjugate.

      • Analytical Confirmation: Use mass spectrometry coupled with HPLC (LC-MS) to identify the components of each peak and confirm which is the desired product.

Problem 3: Low or No Recovery of the Product

Symptoms: The amount of purified product is significantly lower than expected, or no product is detected in the collected fractions.

Potential Causes & Solutions:

  • Cause A: Irreversible Adsorption: The conjugate may be irreversibly binding to the column or other components of the HPLC system.

    • Solution:

      • Column Passivation: Before the first injection, flush the column with a high concentration of the organic modifier (e.g., 95% acetonitrile with 0.1% TFA) to remove any contaminants.

      • Use a Dedicated Column: PEGylated compounds can sometimes be "sticky."[9] Dedicate a column specifically for these types of purifications to avoid cross-contamination and ensure consistent performance.[7]

  • Cause B: On-Column Precipitation: The conjugate may be precipitating on the column, especially at the point of injection where the solvent environment changes abruptly.

    • Solution:

      • Ensure Sample Solubility: Dissolve your crude sample in a solvent that is as similar as possible to the initial mobile phase conditions. If your gradient starts at 10% acetonitrile, dissolve your sample in 10% acetonitrile/water with 0.1% TFA.

      • Reduce Sample Concentration: High concentrations can lead to precipitation. Dilute your sample before injection.

  • Cause C: Fmoc-Deprotected Product Elutes Elsewhere: If accidental deprotection occurs, the resulting free amine-PEG-acid will have a very different retention time (much earlier elution) and may be missed.

    • Solution:

      • Analyze the Entire Chromatogram: Look for unexpected peaks, especially in the early part of the gradient.

      • Verify Mobile Phase pH: Ensure your mobile phase is acidic and has been freshly prepared.

III. Experimental Workflow & Protocols

This section provides a detailed step-by-step protocol for the purification of an this compound conjugate.

Protocol: Standard RP-HPLC Purification
  • Sample Preparation: a. Dissolve the crude conjugate in the minimum amount of a suitable solvent. A good starting point is a mixture that mimics the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% TFA).[10] b. If the sample does not fully dissolve, sonication may be used sparingly. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation: a. Prime all solvent lines to remove air bubbles. b. Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Method Execution: a. Inject a small analytical amount of the sample first to determine the retention time and purity profile. b. Based on the analytical run, optimize the gradient for preparative scale purification. A common strategy is to run a shallow gradient around the elution time of the target compound. c. For preparative runs, inject the filtered sample.

  • Fraction Collection: a. Collect fractions based on the UV chromatogram, ensuring to collect the entire peak of interest. b. It is advisable to collect fractions before and after the main peak for analysis to ensure no product is lost.

  • Post-Purification Analysis: a. Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity. b. Pool the pure fractions.

  • Solvent Removal: a. Remove the organic solvent (acetonitrile) using a rotary evaporator. b. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.

Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues with this compound conjugates.

HPLC_Troubleshooting Start Start Purification Problem Problem Identified? Start->Problem PeakShape Poor Peak Shape? (Tailing/Broadening) Problem->PeakShape Yes Success Purification Successful Problem->Success No Resolution Poor Resolution? PeakShape->Resolution No Sol_PeakShape1 Adjust Mobile Phase: - Ensure 0.1% TFA - Increase TFA to 0.15% PeakShape->Sol_PeakShape1 Yes Recovery Low Recovery? Resolution->Recovery No Sol_Resolution1 Optimize Gradient: - Shallow the gradient - Change organic modifier Resolution->Sol_Resolution1 Yes Recovery->Start No (Re-evaluate Synthesis) Sol_Recovery1 Prevent Adsorption: - Passivate column - Use dedicated column Recovery->Sol_Recovery1 Yes Sol_PeakShape2 Optimize Conditions: - Increase Temp (40-50°C) - Decrease Flow Rate Sol_PeakShape1->Sol_PeakShape2 Sol_PeakShape3 Reduce Load: - Inject less sample Sol_PeakShape2->Sol_PeakShape3 Sol_PeakShape3->Start Re-run Sol_Resolution2 Confirm with LC-MS Sol_Resolution1->Sol_Resolution2 Sol_Resolution2->Start Re-run Sol_Recovery2 Improve Solubility: - Dissolve sample in initial MP - Reduce concentration Sol_Recovery1->Sol_Recovery2 Sol_Recovery2->Start Re-run

Caption: Troubleshooting workflow for HPLC purification.

Visualizing the Purification Workflow

This diagram outlines the standard experimental procedure for purifying this compound conjugates.

Purification_Workflow Prep 1. Sample Preparation - Dissolve crude product - Filter (0.22 µm) Equil 2. System Equilibration - Prime lines - Equilibrate column (10-15 CV) Prep->Equil Inject 3. Injection & Elution - Inject sample - Run optimized gradient Equil->Inject Collect 4. Fraction Collection - Collect peaks based on UV Inject->Collect Analyze 5. Purity Analysis - Analytical HPLC or LC-MS - Pool pure fractions Collect->Analyze Isolate 6. Product Isolation - Rotovap to remove organic - Lyophilize to dryness Analyze->Isolate Final Purified Product Isolate->Final

Caption: Standard HPLC purification workflow.

IV. References

  • Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene Glycol) Dispersity. PubMed.

  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Phenomenex.

  • Technical Support Center: HPLC Purification of Fmoc-Tyr-OH Containing Peptides. Benchchem.

  • Tips & Tricks: Trouble Analyzing PEGs?. LCGC International.

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biochempeg.

  • Application Notes and Protocols for the Characterization of Boc-NH-PEG4-C3-acid. Benchchem.

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.

  • How to improve peptide purification by altering the mobile phase pH. Biotage.

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International.

Sources

Technical Support Center: Synthesis and Troubleshooting for PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. As the linker is a critical component influencing a PROTAC's efficacy, solubility, and permeability, mastering its integration is paramount to success.[1][2][3] This document explains the causality behind common experimental challenges and offers field-proven solutions to accelerate your research.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis of PEGylated PROTACs. Each point is structured in a question-and-answer format to directly address specific problems.

Q1: My overall reaction yield is extremely low. Where do I even begin to troubleshoot?

A low overall yield in a multi-step PROTAC synthesis is a common problem that can stem from inefficiencies at any stage.[4][5] A systematic, step-by-step evaluation is the most effective approach.

Initial Diagnostic Steps:

  • Verify Starting Material Integrity: Before starting any synthesis, confirm the purity and identity of your protein of interest (POI) ligand, E3 ligase ligand, and, most importantly, the PEG linker.[4] Impurities or degradation products in your starting materials are a primary cause of low yields. Use techniques like NMR and LC-MS to ensure material quality.[4] Commercially sourced bifunctional PEG linkers should be from a reputable supplier providing monodisperse products, as impurities can skew biological evaluation later on.[6][][8]

  • Analyze Each Coupling Step: Do not wait until the final PROTAC is assembled to assess reaction efficiency. Monitor the conversion of each coupling reaction (e.g., Ligand-to-Linker and (Ligand-Linker)-to-Ligand) using LC-MS. A low conversion rate at the first step will invariably lead to a poor overall yield.[4]

  • Evaluate Purification Losses: Product loss during purification is a significant contributor to low yields, especially with PEGylated molecules. The hydrophilic and sometimes "sticky" nature of PEG linkers can make standard purification techniques like normal-phase silica gel chromatography highly inefficient.[4]

Workflow for Diagnosing Low Yield

G cluster_start cluster_materials Step 1: Starting Materials cluster_coupling1 Step 2: First Coupling Reaction cluster_coupling2 Step 3: Second Coupling Reaction cluster_purification Step 4: Purification cluster_solutions start Low Overall Yield Detected mat_check Check Purity of Ligands & PEG Linker (NMR, LC-MS) start->mat_check mat_ok Purity >95%? mat_check->mat_ok c1_check Monitor Reaction by LC-MS mat_ok->c1_check Yes sol_mat Source High-Purity or Re-purify Starting Materials mat_ok->sol_mat No c1_ok Conversion >90%? c1_check->c1_ok c2_check Monitor Reaction by LC-MS c1_ok->c2_check Yes sol_c1 Troubleshoot Coupling 1 (See Q2) c1_ok->sol_c1 No c2_ok Conversion >90%? c2_check->c2_ok pur_check Analyze Crude vs. Pure Product (LC-MS, Yield Calc) c2_ok->pur_check Yes sol_c2 Troubleshoot Coupling 2 (See Q2) c2_ok->sol_c2 No pur_ok Recovery >70%? pur_check->pur_ok sol_pur Optimize Purification (See Q4) pur_ok->sol_pur No success Yield Issue Resolved pur_ok->success Yes

Caption: A decision tree for systematically troubleshooting low PROTAC synthesis yield.

Q2: My amide coupling reaction is sluggish or failing. What are the common causes and solutions?

Inefficient amide bond formation is a frequent bottleneck.[4] If you observe low conversion, consider the following factors:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. Standard reagents may not be sufficient for sterically hindered substrates.

  • Inhibition by TFA Salts: Many synthetic ligands or linkers are supplied as trifluoroacetic acid (TFA) salts. The acidic TFA counterion will neutralize the base (e.g., DIPEA) in your reaction, halting the coupling.[4]

  • Poor Solvent Choice: The reaction solvent must be anhydrous and capable of fully dissolving all reactants. Common solvents like DMF or DCM may not always be optimal.

  • Degraded Reagents: Coupling reagents like HATU and HOBt are moisture-sensitive. Using old or improperly stored reagents will lead to failure.

ProblemRecommended Solution(s)Scientific Rationale
Ineffective Coupling Reagents Switch to a more potent coupling system. Common alternatives include HATU/DIPEA, HBTU/HOBt/DIPEA, or EDC/HOBt.Different reagents have varying activation efficiencies. HATU, for example, forms a highly reactive activated ester, which is effective for challenging couplings.
TFA Salt Inhibition Add an additional 1-2 equivalents of base (e.g., DIPEA) to neutralize the TFA before adding the amount required for the coupling reaction itself.The extra base acts as a sacrificial agent, ensuring that enough free base is available to facilitate the amide bond formation.
Poor Solubility of Reactants If reactants are not fully dissolved, consider switching to a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4]The reaction can only occur in the solution phase. Solvents like NMP and DMSO have superior solvating power for the large, polar molecules often involved in PROTAC synthesis.
Suspected Reagent Degradation Use fresh, high-quality, anhydrous reagents and solvents. Store coupling reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.Hydrolysis of the coupling reagent deactivates it, preventing the formation of the active ester intermediate required for amide bond formation.
Q3: My final PROTAC has poor aqueous solubility, even with a PEG linker. Why is this happening and what can I do?

While PEG linkers are incorporated specifically to enhance hydrophilicity and solubility[6][9][10][11], the final PROTAC is often a large molecule with two potentially lipophilic ligands, placing it in the "beyond Rule of 5" (bRo5) chemical space.[12] This can lead to overall poor aqueous solubility despite the PEG chain.

Troubleshooting & Formulation Strategies:

  • Co-solvents: For in vitro assays, creating a high-concentration stock solution in 100% DMSO is standard. When diluting into aqueous assay buffers, use a co-solvent like PEG-400 or Tween-80 to maintain solubility.[12]

  • pH Adjustment: If your PROTAC possesses ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be highly pH-dependent. Experimenting with the pH of your aqueous buffer can dramatically improve solubility.[12]

  • Formulation for In Vivo Studies: For animal studies, poor solubility is a major hurdle. Advanced formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations (e.g., SEDDS) may be necessary to achieve adequate oral bioavailability.[5]

Q4: I'm struggling to purify my PEGylated PROTAC. Normal-phase column chromatography isn't working.

This is a very common issue. The polarity of the PEG linker causes the PROTAC to either stick irreversibly to the silica gel or streak badly, resulting in poor separation and low recovery.[4]

Recommended Purification Strategy:

  • Primary Method: Reverse-Phase Preparative HPLC: This is the gold standard for purifying polar and high-molecular-weight molecules like PROTACs. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid as a modifier) is typically effective.

  • Characterization Post-Purification: After purification, it is essential to confirm the identity and purity of your final product using high-resolution LC-MS and NMR.[13][14]

Section 2: Frequently Asked Questions (FAQs)
Q5: How does the length of the PEG linker critically affect my PROTAC's performance?

The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[9][12] Its length and flexibility directly influence the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][15][16]

Linker LengthPotential ConsequencesRationale
Too Short Steric hindrance preventing ternary complex formation.[15][16]The POI and E3 ligase are physically blocked from binding simultaneously, resulting in no degradation activity.
Too Long Non-productive complex formation; increased entropic penalty.[12][15]The linker may be overly flexible, failing to hold the two proteins in the correct orientation for ubiquitin transfer. The high flexibility also incurs an energetic (entropic) cost upon binding, which can destabilize the complex.[17]
Optimal Stable, productive ternary complex with positive cooperativity.The linker provides the ideal distance and geometry to allow favorable protein-protein interactions between the POI and E3 ligase, stabilizing the complex and facilitating efficient ubiquitination.[18]

Key Takeaway: The optimal linker length is unique to each POI/E3-ligase pair and must be determined empirically by synthesizing a library of PROTACs with varying PEG unit numbers (e.g., n=2, 4, 6, 8, 12).[15]

Q6: I'm observing a "Hook Effect" with my PROTAC. What is it and how do I address it?

The "Hook Effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[15]

Mechanism: At optimal concentrations, the PROTAC effectively bridges the POI and E3 ligase to form the productive ternary complex . However, at excessive concentrations, the PROTAC molecules are more likely to saturate each protein individually, forming non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase).[15] These binary complexes compete with and prevent the formation of the ternary complex required for degradation.

Caption: The "Hook Effect": High PROTAC concentrations favor binary over ternary complexes.

Troubleshooting: The solution is to perform a full dose-response curve (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration range for degradation (DC50) and the point at which the hook effect begins.[19] For all subsequent experiments, use concentrations at or near the "bottom" of the bell curve.

Q7: What are the main advantages and disadvantages of PEG linkers compared to alkyl chain linkers?

PEG and alkyl chains are the most common linker motifs in PROTAC design.[17][] The choice between them involves a trade-off in physicochemical properties.

FeaturePEG LinkersAlkyl Linkers
Solubility Advantage: Hydrophilic ethylene glycol units significantly increase aqueous solubility.[6][9][10]Disadvantage: Hydrophobic nature tends to decrease aqueous solubility.[9][11]
Cell Permeability Trade-off: Can improve permeability by masking polarity, but excessive length increases molecular weight and polar surface area, potentially hindering passive diffusion.[10][15]Advantage: Generally more lipophilic, which can aid in passive membrane transport.
Metabolic Stability Disadvantage: The ether linkages in PEGs can be susceptible to oxidative metabolism in vivo.[9][11]Advantage: The C-C bonds are generally more metabolically stable.[9]
Synthetic Accessibility Advantage: A wide variety of bifunctional, monodisperse PEG linkers are commercially available, facilitating rapid library synthesis.[6][17][21]Advantage: Synthetically straightforward to construct and modify.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized component using HATU.

Materials:

  • Component A (with carboxylic acid)

  • Component B (with primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon), dissolve Component A (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the mixture and stir for another 10 minutes. Note: If Component B is a TFA salt, add an extra 1.5 eq of DIPEA.

  • Add a solution of Component B (1.1 eq) in anhydrous DMF to the reaction flask.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with purification (See Protocol 2).

Protocol 2: Purification by Reverse-Phase Preparative HPLC

Materials:

  • Crude PROTAC product dissolved in a minimal amount of DMSO or DMF.

  • Mobile Phase A: Deionized water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (or Formic Acid).

  • Preparative C18 HPLC column.

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., DMSO) to create a concentrated stock.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the percentage of Mobile Phase B over 20-40 minutes (e.g., from 5% B to 95% B).

  • Monitor the column eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical LC-MS to confirm purity and identity.

  • Combine the pure fractions and lyophilize (freeze-dry) to remove the mobile phase and obtain the final product as a solid.

References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.[Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI.[Link]

  • Garelnabi, E. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-330. [Link]

  • Scott, D. C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.[Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog.[Link]

  • Harbin, A. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025 Meeting.[Link]

  • Donovan, K. A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.[Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.[Link]

  • Zhang, C., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen.[Link]

  • ConScript. (2025). High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. ConScript Blog.[Link]

  • P. C. R., & S. L. (2008). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology.[Link]

  • Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(15), 6839–6866. [Link]

  • Wang, Y., et al. (2025). The peptide PROTAC modality: A novel strategy for targeted protein ubiquitination. ResearchGate.[Link]

  • Veronese, F. M., & Mero, A. (2025). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. ResearchGate.[Link]

  • Scott, D. C., et al. (n.d.). Figure 3: Structure, biophysical properties and biological activities... ResearchGate.[Link]

  • Maple, H. J., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.[Link]

  • Maple, H. J., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal.[Link]

  • American Chemical Society. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. ACS Webinars.[Link]

  • Jevševar, S., et al. (2025). The Benefits and Challenges of PEGylating Small Molecules. ResearchGate.[Link]

  • Li, R., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. Journal of Controlled Release, 358, 516-535. [Link]

  • Zhang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-22. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing PEG Linker Lengths for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on a delicate balance between therapeutic efficacy and safety. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in an ADC's overall performance.[1][] Among various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs.[1][][3]

The length of the PEG chain is a key design parameter, profoundly influencing an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity.[1][4] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the development of next-generation ADCs.

The Causality Behind PEGylation: More Than Just a Spacer

The incorporation of PEG linkers in ADCs offers several advantages rooted in its fundamental physicochemical properties. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, mitigating the risk of aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's structural integrity.[1][5] Furthermore, the presence of a PEG chain increases the hydrodynamic radius of the ADC, which contributes to a prolonged plasma half-life and potentially reduced immunogenicity.[1][6]

However, the choice of PEG linker length is a critical optimization step involving significant trade-offs. While longer PEG chains generally improve an ADC's in vivo performance by enhancing its pharmacokinetic profile, they can sometimes lead to decreased in vitro potency, possibly due to steric hindrance affecting antigen binding or cell uptake.[1][4][7]

G Figure 1: Impact of PEG linker length on ADC properties. cluster_0 Short PEG Linker (e.g., PEG4) cluster_1 Long PEG Linker (e.g., PEG24) ADC_Short ADC (Lower Hydrophilicity) Payload_Short Hydrophobic Payload ADC_Short->Payload_Short Short PEG4 Linker Antibody_Short Antibody ADC_Short->Antibody_Short Aggregation_Short Higher Aggregation Potential ADC_Short->Aggregation_Short ADC_Long ADC (Higher Hydrophilicity) Payload_Long Hydrophobic Payload ADC_Long->Payload_Long Long PEG24 Linker Antibody_Long Antibody ADC_Long->Antibody_Long PK_Long Improved PK (Longer Half-Life) ADC_Long->PK_Long G start Start seed Seed antigen-positive cancer cells in 96-well plates start->seed adhere Incubate overnight to allow cell adherence seed->adhere treat Treat cells with serial dilutions of ADCs (PEG4, PEG8, PEG12, etc.) and controls (mAb, free drug) adhere->treat incubate Incubate for 72-120 hours treat->incubate viability Add cell viability reagent (e.g., MTT, resazurin) incubate->viability read Read absorbance/fluorescence on a plate reader viability->read analyze Calculate IC50 values by plotting viability vs. log(concentration) read->analyze end End analyze->end

Caption: Figure 2: Workflow for an in vitro cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (which express the antigen of interest) into 96-well plates at a predetermined optimal density and allow them to adhere overnight. [8][9]2. ADC Treatment: The following day, treat the cells with serial dilutions of the ADCs with different PEG linkers. [7]Include control wells with untreated cells, cells treated with the unconjugated antibody, and cells treated with the free drug payload. [1]3. Incubation: Incubate the plates for a period of 72 to 120 hours, depending on the payload's mechanism of action. [7][9]4. Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions. [8][9]5. Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value for each ADC. [7]

Protocol 2: In Vitro Plasma Stability Assay

This assay is critical for predicting the in vivo behavior of an ADC by assessing its stability and the rate of drug deconjugation in a biological matrix. [10] Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of each test ADC in a suitable buffer like PBS. [10]2. Incubation: Add the ADC stock solution to fresh mouse or human plasma to a final concentration of ~100 µg/mL. A buffer control (ADC in PBS) should be run in parallel. Incubate the samples at 37°C. [10]3. Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C to halt any further reaction. [10]4. ADC Isolation: Thaw the plasma samples and isolate the ADC from the complex plasma matrix using immunoaffinity capture, such as with Protein A/G magnetic beads. [10]5. Analysis by LC-MS: Analyze the eluted ADC samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates payload loss and linker instability. [10]6. Analysis by SEC: Analyze samples using Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates. An increase in high molecular weight species over time indicates physical instability. [10]

Protocol 3: Pharmacokinetics (PK) Study in Rodents

This in vivo study measures how the ADC is absorbed, distributed, metabolized, and excreted over time, providing essential data on clearance rates and exposure.

Step-by-Step Methodology:

  • Animal Model: Use healthy mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley). [7][11]2. Administration: Administer a single intravenous (IV) dose of each ADC (e.g., with PEG4, PEG8, PEG12 linkers) to different groups of animals. [7]3. Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).

  • Sample Processing: Process the blood to isolate plasma and store frozen until analysis.

  • Quantification: Use a validated method, typically a ligand-binding assay (ELISA) or LC-MS/MS, to measure the concentration of the total antibody or conjugated ADC in the plasma samples at each time point.

  • Data Analysis: Plot the plasma concentration versus time for each ADC. Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Conclusion and Strategic Implications

The length of the PEG linker is a powerful tool for optimizing the therapeutic index of an ADC. The experimental evidence clearly indicates that while shorter linkers may preserve maximal in vitro potency, longer PEG linkers (≥8 units) often confer superior in vivo efficacy due to markedly improved pharmacokinetics. [12][11]This improved PK profile, characterized by reduced clearance and prolonged half-life, leads to greater drug exposure at the tumor site. [12] The optimal PEG length is not universal but depends on the specific antibody, the hydrophobicity of the payload, and the biological target. [13][14]Therefore, a systematic evaluation using the protocols outlined in this guide is a critical step in the rational design of a safe and effective ADC. By carefully tuning the linker length, drug developers can enhance stability, optimize pharmacokinetics, and ultimately deliver more potent and tolerable cancer therapies.

References

  • The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics: A Comparative Guide. Benchchem.

  • PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.

  • Kim, Y. R., et al. (2018). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Archives of Pharmacal Research, 41(9), 895-903.

  • What are PEG Linkers? Creative Biolabs.

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.

  • The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide. Benchchem.

  • A Head-to-Head Comparison of Different Length PEG Spacers in BCN Linkers for Bioconjugation. Benchchem.

  • How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.

  • A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem.

  • D'Souza, A., et al. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13 Supplement), 4075.

  • Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Drug Discovery & Development.

  • Bander, J., et al. (2016). ADC pharmacokinetic and tolerability as a function of PEG size. ResearchGate.

  • Feng, Y., et al. (2020). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 12(9), 875.

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.

  • How To Choose The Best ADC Linker?. Biopharma PEG.

  • Determination of ADC Cytotoxicity. Creative Biolabs.

  • Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma. Benchchem.

  • Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343). The Journal for ImmunoTherapy of Cancer.

  • Zhang, D., et al. (2022). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Molecular Pharmaceutics, 19(6), 1939-1953.

  • Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. SGS.

  • The Role of Hydrophilic Linkers in Enhancing Antibody-Drug Conjugate Performance: A Comparative Guide. Benchchem.

  • Guidelines for ADC Stability Studies. Porton Pharma Solutions.

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Institutes of Health (NIH).

Sources

Beyond the Flexible Chain: A Comparative Guide to Alternatives for Fmoc-NMe-PEG4-acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] The linker is far more than a simple spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[2][3]

Fmoc-NMe-PEG4-acid is a widely used building block for PROTAC synthesis, valued for its flexible, hydrophilic polyethylene glycol (PEG) chain that can enhance the solubility of the resulting molecule.[4] The Fmoc-protected amine and terminal carboxylic acid allow for a straightforward and controlled synthetic handle. However, the inherent flexibility of PEG linkers is not always optimal and can sometimes lead to an entropic penalty upon binding to the target and E3 ligase, potentially reducing the stability of the ternary complex.[4] Furthermore, the hydrophilic nature of PEG linkers may not always be advantageous for cell permeability.

This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the insights needed to rationally design PROTACs with improved performance characteristics. We will explore the causality behind experimental choices and provide supporting data and protocols to empower your research.

The Flexible Standard: Understanding this compound

This compound provides a flexible and hydrophilic linker, which can be advantageous in early-stage PROTAC development. Its flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4] The PEG component can also improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[5]

However, this flexibility can also be a double-edged sword. The high number of rotatable bonds can lead to a significant entropic cost upon binding, potentially weakening the ternary complex. Moreover, while PEG linkers can sometimes adopt a more compact conformation to shield their polarity and aid in cell permeability, their inherent hydrophilicity can also hinder passive diffusion across the cell membrane.[5][6]

Charting New Territories: Alternatives to PEG Linkers

The limitations of purely flexible, hydrophilic linkers have spurred the exploration of a diverse range of alternative linker chemistries. These can be broadly categorized into alkyl chains, rigid linkers, and "smart" or functional linkers.

Alkyl Chains: The Lipophilic Counterpart

Alkyl linkers are saturated or unsaturated hydrocarbon chains that offer a more hydrophobic alternative to PEG linkers. This increased lipophilicity can be a powerful tool for enhancing cell membrane permeability.[]

Key Characteristics:

  • Enhanced Permeability: By reducing the polar surface area, alkyl linkers can improve passive diffusion across the lipid bilayer of cell membranes. Comparative studies have shown that alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[]

  • Metabolic Stability: Alkyl chains are generally considered to be metabolically stable.[5]

  • Synthetic Accessibility: Similar to PEG linkers, alkyl chains of varying lengths are synthetically accessible.[2]

Considerations:

  • Aqueous Solubility: The hydrophobicity of alkyl linkers can negatively impact the overall solubility of the PROTAC molecule.[]

  • Non-specific Binding: Increased lipophilicity can sometimes lead to non-specific binding to other proteins or aggregation.[]

Comparative Data: Alkyl vs. PEG Linkers

Linker TypePROTAC TargetDC50Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Reference
Alkyl (C5) BRD425 nM>901.5[]
PEG (PEG4) BRD450 nM>900.8[]
Alkyl (C8) BTK5 nM~952.1[2]
PEG (PEG5) BTK15 nM~901.2[2]
Rigid Linkers: Pre-organization for Potency

Rigid linkers incorporate cyclic structures, aromatic systems, or alkynes to reduce the conformational flexibility of the PROTAC molecule. This pre-organization can lead to a lower entropic penalty upon ternary complex formation, potentially resulting in enhanced potency and selectivity.[3]

Common Rigid Motifs:

  • Piperazine/Piperidine Rings: These saturated heterocyclic structures introduce conformational constraints and can also improve aqueous solubility and metabolic stability.[8][9] The basic nitrogen in piperazine can be protonated at physiological pH, which can aid in solubility.[6]

  • Aromatic Systems: Phenyl rings and other aromatic groups provide planarity and rigidity. They can also participate in π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[10]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planar, stable nature of triazole rings (often formed via "click chemistry") provide predictable conformational restrictions.[2][11] Triazoles are also metabolically stable.[8]

Key Advantages of Rigid Linkers:

  • Improved Potency: By reducing the entropic penalty of binding, rigid linkers can lead to more stable ternary complexes and, consequently, lower DC50 values.[3]

  • Enhanced Selectivity: The defined conformation of a rigid linker can favor the formation of a specific ternary complex over off-target interactions.[10]

  • Improved Pharmacokinetics: The increased metabolic stability and potential for improved solubility of some rigid linkers can lead to better pharmacokinetic profiles.[2]

Synthetic Strategy: The Power of Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile method for incorporating rigid triazole linkers into PROTACs.[] This reaction is high-yielding, proceeds under mild conditions, and is compatible with a wide range of functional groups, making it ideal for the modular synthesis of PROTAC libraries.[11]

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation

This protocol outlines the fundamental steps to assess the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC of interest and negative control (e.g., a PROTAC with an inactive E3 ligase ligand)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and the negative control for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).[13][14]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.[15]

Materials:

  • 96-well filter plates with a PVDF membrane (donor plate)

  • 96-well acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compound stock solution in DMSO

  • Lipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • UV-transparent 96-well plates

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Compound Preparation: Prepare a working solution of the PROTAC in PBS from the DMSO stock. The final DMSO concentration should be low (<1%) to maintain membrane integrity.

  • Assay Setup:

    • Add PBS to the wells of the acceptor plate.

    • Add the PROTAC working solution to the wells of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 5 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where:

      • V_D = volume of the donor well

      • V_A = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • [drug]_acceptor = concentration of the drug in the acceptor well

      • [drug]_equilibrium = concentration at equilibrium

Visualizing PROTAC Linker Strategies

PROTAC_Linker_Strategies cluster_Fmoc_PEG This compound (Flexible) cluster_Alkyl Alkyl Chains cluster_Rigid Rigid Linkers Fmoc_PEG Flexible & Hydrophilic - Good solubility - High conformational freedom - Potential entropic penalty Alkyl Lipophilic - Enhanced permeability - Good metabolic stability - May decrease solubility Piperazine Piperazine/Piperidine - Conformational constraint - Improved solubility Aromatic Aromatic Systems - Planarity & Rigidity - Potential for π-stacking Triazole Alkynes/Triazoles - Linear & Planar - Metabolically stable PROTAC PROTAC PROTAC->Fmoc_PEG Standard Approach PROTAC->Alkyl Alternative PROTAC->Piperazine Alternative PROTAC->Aromatic Alternative PROTAC->Triazole Alternative

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Design 1. Linker Design & Synthesis (e.g., PEG, Alkyl, Rigid) PROTAC_Synthesis 2. PROTAC Assembly (e.g., Amide coupling, Click chemistry) Linker_Design->PROTAC_Synthesis Permeability 3. Permeability Assessment (PAMPA) PROTAC_Synthesis->Permeability Degradation 4. Cellular Degradation Assay (Western Blot) Permeability->Degradation Optimization 5. Data Analysis & Optimization (DC50, Dmax, Papp) Degradation->Optimization Optimization->Linker_Design Iterative Design

Conclusion: Rational Linker Design for Next-Generation Degraders

The choice of linker is a critical decision in the design of a successful PROTAC. While this compound provides a reliable and synthetically accessible starting point, a deeper understanding of the available alternatives is essential for optimizing PROTAC performance. Alkyl chains offer a strategy to enhance cell permeability, while rigid linkers can pre-organize the PROTAC for improved potency and selectivity. The judicious use of these alternative linker strategies, guided by a systematic evaluation of their impact on the physicochemical and biological properties of the PROTAC, will be paramount in the development of the next generation of targeted protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and accelerate their PROTAC discovery programs.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Kayukova, E. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
  • Kayukova, E. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 381-390.
  • Li, D., & Chen, P. R. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 939-948.
  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Tang, W., & Wang, J. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 1-10.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Frontiers in Pharmacology, 14, 1198436.

Sources

A Senior Application Scientist's Guide to Characterizing Fmoc-NMe-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule is far from a passive spacer.[1][2][3] It is a critical determinant of a conjugate's efficacy, stability, solubility, and pharmacokinetic profile.[1][2] Among the vast array of linkers, polyethylene glycol (PEG)-based structures are prevalent due to their ability to enhance solubility and modulate bioavailability.[1][4][5]

Fmoc-NMe-PEG4-acid is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, unlike traditional polydisperse PEG polymers.[6] This homogeneity is crucial for manufacturing consistency and regulatory approval.[6][7] This linker features three key functional components:

  • A base-labile Fmoc (Fluorenylmethyloxycarbonyl) group protecting an amine, allowing for sequential synthesis strategies.[8][9]

  • An N-methylated (NMe) amine, which can influence the conformational rigidity and proteolytic stability of the final conjugate.

  • A terminal carboxylic acid that enables conjugation to amine-containing molecules, such as lysine residues on a protein, through the formation of a stable amide bond.[9][10]

Given its integral role, the rigorous analytical characterization of this compound and its subsequent conjugates is paramount. This guide provides a comparative overview of the essential analytical techniques, detailing their principles, experimental protocols, and data interpretation to ensure the quality, purity, and structural integrity of these critical therapeutic components.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound conjugates relies on a suite of orthogonal analytical methods. Each technique provides unique and complementary information regarding the molecule's identity, purity, and structure. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Principle & Application: HPLC is the cornerstone for determining the purity of this compound and its conjugates.[11][12] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For these molecules, Reverse-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a water/acetonitrile or water/methanol gradient). The Fmoc group provides a strong UV chromophore, making UV detection a highly effective and sensitive method for quantification.[]

Causality in Method Design:

  • Why RP-HPLC? The combination of the hydrophobic Fmoc group and the hydrophilic PEG chain gives the molecule amphiphilic character, making it well-suited for separation on C18 columns.

  • Why a Gradient? A solvent gradient (e.g., increasing acetonitrile concentration) is essential to elute the compound in a sharp peak and to separate it from both more polar and more hydrophobic impurities within a reasonable timeframe.

  • Why Trifluoroacetic Acid (TFA)? A small amount of TFA (typically 0.1%) is added to the mobile phase to act as an ion-pairing agent. It protonates the terminal carboxylic acid, neutralizing its charge and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved resolution.

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 265 nm (for the Fmoc group).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

Principle & Application: LC-MS is the definitive technique for confirming the molecular identity of the linker and its conjugates.[11] It couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry. After separation by the LC, the analyte is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides an exact molecular weight, confirming that the correct product was synthesized.[6][14]

Causality in Method Design:

  • Why ESI? ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like PEG derivatives, as it minimizes fragmentation and preserves the molecular ion for detection.

  • Why Positive Ion Mode? The molecule can be readily detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Sodium adducts are very common for PEG-containing molecules due to their ability to chelate alkali metals.[15]

  • Why High-Resolution MS? Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide high mass accuracy, allowing for the confident determination of the elemental composition and distinguishing the target compound from impurities with very similar masses.[7]

Experimental Protocol: Identity Confirmation by LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • LC Conditions: Use chromatographic conditions similar to the HPLC purity method to achieve good separation prior to MS analysis.[12]

  • MS Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Mass Analyzer: Q-TOF or Orbitrap.

    • Scan Range: m/z 100 - 1500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺). Compare the measured accurate mass to the theoretical calculated mass. A mass error of <5 ppm provides high confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Principle & Application: NMR spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's chemical structure.[12][16] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and chemical environment of each atom in the molecule. For this compound, ¹H NMR is used to confirm the presence and ratio of all key structural motifs: the aromatic protons of the Fmoc group, the singlets of the N-methyl group, and the characteristic repeating methylene (-CH₂CH₂O-) signals of the PEG chain.[17][18]

Causality in Method Design:

  • Why ¹H NMR? It is highly sensitive and provides the most direct information on the key functional groups. The integration of the peaks can be used to confirm the ratio of protons in different parts of the molecule, verifying the structure.

  • Choice of Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is required as it is "invisible" in the ¹H NMR spectrum.[11] The choice depends on the sample's solubility.

  • Why a High-Field Magnet? A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, resolving overlapping peaks and making the spectrum easier to interpret.[11]

Experimental Protocol: Structural Verification by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the data using appropriate software (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Assign the chemical shifts to the corresponding protons.

    • Integrate the peaks and verify that the proton ratios match the theoretical structure (e.g., ratio of Fmoc aromatic protons to PEG methylene protons to N-methyl protons).

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.2-7.8 ppm: Aromatic protons of the Fmoc group.

  • ~4.2-4.5 ppm: Methylene and methine protons of the Fmoc group adjacent to the carbamate.

  • ~3.6-3.7 ppm: Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).

  • ~2.9-3.1 ppm: N-methyl (N-CH₃) protons (appears as a singlet).

  • ~2.5 ppm: Methylene protons adjacent to the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle & Application: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, FTIR can quickly confirm the presence of the key carbamate (Fmoc), ether (PEG), and carboxylic acid moieties.

Causality in Method Design:

  • Why ATR-FTIR? Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The sample is placed directly on a crystal (e.g., diamond), and the IR beam interacts with it, making it fast and efficient.[19]

Experimental Protocol: Functional Group Analysis by FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[19] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2870 cm⁻¹: C-H stretch of the PEG methylene groups.[20]

  • ~1710-1740 cm⁻¹: C=O stretch of the carbamate (Fmoc) and carboxylic acid.[21]

  • ~1100 cm⁻¹ (strong): C-O-C ether stretch, the characteristic signature of the PEG backbone.[20][22]

Comparative Analysis of Analytical Methods

Technique Information Provided Primary Application Strengths Limitations
RP-HPLC Purity, quantification, detection of impuritiesQuality Control (QC), stability testingHigh precision, robust, quantitative, high throughputLimited structural information, requires a chromophore for UV detection
LC-MS Molecular weight, molecular formula (with HRMS), impurity identificationIdentity confirmation, impurity profilingHigh sensitivity, high specificity, provides exact massQuantification can be complex, matrix effects can cause ion suppression
¹H / ¹³C NMR Unambiguous chemical structure, stereochemistry, conformational analysisStructural elucidation and verificationProvides complete structural information, non-destructiveLower sensitivity, requires larger sample amounts, longer acquisition times
FTIR Presence of functional groupsRapid identity screening, confirmation of synthesisFast, non-destructive, minimal sample prepProvides limited structural detail, not suitable for complex mixture analysis

Visualizing the Analytical Workflow

A logical and efficient workflow is essential for the complete characterization of an this compound conjugate. The different techniques are employed in a complementary fashion to build a complete profile of the molecule.

Analytical_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Quality Control & Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification HPLC Purity Check by RP-HPLC Purification->HPLC Primary QC FTIR Functional Group Screen by FTIR Purification->FTIR Quick Screen LCMS Identity Confirmation by LC-MS HPLC->LCMS If Pure NMR Structural Verification by NMR LCMS->NMR If Identity Confirmed Final_Report Certificate of Analysis (CoA) / Final Product Release NMR->Final_Report If Structure Confirmed

Sources

A Comparative Guide to the Purity Analysis of Fmoc-NMe-PEG4-acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of PEGylated therapeutics.

Introduction: The Critical Role of Purity in Advanced Synthesis

Fmoc-NMe-PEG4-acid is a cornerstone bifunctional linker in modern bioconjugation and drug delivery.[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a sophisticated toolset for chemists.[1][2] The Fmoc group provides stable, orthogonal protection, while the PEG spacer enhances solubility and bioavailability of the final conjugate.[3][4][5] The terminal carboxyl group allows for covalent attachment to amine-bearing molecules, such as antibodies or other biologics.

Given its integral role in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs, the purity of this compound is not just a quality metric—it is a determinant of experimental success and therapeutic efficacy. Impurities, such as molecules with incomplete PEG chains, unprotected amines, or residual reactants from synthesis, can lead to undesired side-reactions, difficulties in purification of the final product, and potentially altered biological activity.[6]

This guide provides an in-depth comparison of two orthogonal and essential analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and present expected data to empower researchers to confidently ascertain the quality of this critical reagent.

High-Performance Liquid Chromatography (HPLC): A Quantitative Assessment of Purity

HPLC is a powerful technique for separating and quantifying the components of a mixture.[][8] For PEGylated molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly effective. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The 'Why' Behind the Method: Causality in HPLC Protocol Design

The choice of a C18 column is predicated on the amphiphilic nature of this compound. The hydrophobic Fmoc group and the hydrocarbon backbone of the PEG chain will interact with the C18 stationary phase, while the polar ether oxygens of the PEG chain and the terminal carboxylic acid will have an affinity for the polar mobile phase. A gradient elution, typically with acetonitrile and water, is employed to gradually increase the organic content of the mobile phase. This ensures that more hydrophobic impurities are eluted from the column, allowing for their separation from the main product peak.

The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial for two reasons. Firstly, it protonates the terminal carboxylic acid, suppressing its ionization and leading to sharper, more symmetrical peaks. Secondly, it can improve the resolution of closely eluting impurities. UV detection is ideal for this molecule due to the strong chromophore of the Fmoc group, which absorbs maximally around 265 nm.

Experimental Protocol: RP-HPLC Analysis

Objective: To separate and quantify the purity of this compound based on the relative peak area.[9]

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Sample: this compound dissolved in 50:50 water/acetonitrile at 1 mg/mL

Method:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the sample.

  • Gradient Elution:

    • 5-95% Mobile Phase B over 20 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • Return to 5% Mobile Phase B over 1 minute

    • Hold at 5% Mobile Phase B for 4 minutes for re-equilibration

  • Detection: Monitor the eluent at 265 nm.

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Data Summary: HPLC
ParameterExpected ResultRationale
Retention Time ~15-18 minutesDependent on the specific column and gradient, but should be a sharp, well-defined peak.
Purity >95%A high-quality reagent should have minimal impurities.
Potential Impurities Peaks at earlier retention timesMore polar impurities, such as those lacking the Fmoc group or having shorter PEG chains, will elute earlier.
Peak Shape Symmetrical (Tailing factor < 1.5)Good peak shape indicates an efficient separation and the absence of secondary interactions with the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Verification of Identity and Purity

While HPLC provides quantitative data on purity, ¹H NMR spectroscopy offers an orthogonal, qualitative assessment of the molecule's structure and can reveal impurities that may co-elute with the main peak in HPLC. NMR provides a detailed fingerprint of the molecule, allowing for the verification of all its structural components.

The 'Why' Behind the Method: Causality in NMR Protocol Design

¹H NMR is used to probe the chemical environment of all the protons in the this compound molecule. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for Fmoc-protected amino acids and PEGylated compounds.[10] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its exchangeable proton signal from the carboxylic acid, which can be observed as a broad singlet.

The characteristic chemical shifts of the protons in the Fmoc group, the N-methyl group, the PEG chain, and the protons adjacent to the carboxylic acid provide a unique spectral signature.[10] Integration of the peak areas corresponding to these different protons should be consistent with the number of protons in each part of the molecule, providing a semi-quantitative measure of purity and confirming the structure.

Experimental Protocol: ¹H NMR Analysis

Objective: To structurally verify the identity of this compound and assess its purity by identifying characteristic proton signals and the absence of significant impurity peaks.

Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Sample: 5-10 mg of this compound

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure proper shimming to obtain sharp peaks.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.[10]

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).[10]

  • Spectral Analysis:

    • Identify and assign the characteristic proton signals for the Fmoc, N-methyl, PEG, and acid-adjacent methylene groups.

    • Integrate the assigned peaks and compare the ratios to the expected values.

    • Examine the spectrum for any unassigned peaks that may indicate the presence of impurities.

Expected Data Summary: ¹H NMR in DMSO-d₆
Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
Fmoc Aromatic 7.90, 7.70, 7.42, 7.334 x Doublet/Triplet8H
Fmoc CH & CH₂ 4.35 - 4.20Multiplet3H
PEG Chain (-O-CH₂-CH₂-O-) 3.60 - 3.40Multiplet~14H
N-Methyl (-N-CH₃) 2.85Singlet3H
Methylene adjacent to COOH 2.45Triplet2H
Carboxylic Acid (-COOH) 12.0 (broad)Singlet1H

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of these analytical procedures, the following diagrams illustrate the key steps in both the HPLC and NMR workflows.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL in 50:50 ACN/H₂O) Inject Inject Sample (10 µL) Sample->Inject System Equilibrate HPLC System (95% Mobile Phase A) System->Inject Gradient Run Gradient Elution (5-95% B over 20 min) Inject->Gradient Detect UV Detection at 265 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve_NMR Dissolve Sample (5-10 mg) in Deuterated Solvent Acquire Acquire ¹H Spectrum (≥ 400 MHz) Dissolve_NMR->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference to Solvent Peak Process->Reference Assign Assign Signals & Integrate Reference->Assign Analyze Verify Structure & Identify Impurities Assign->Analyze

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow for structural verification.

Conclusion: An Integrated Approach to Ensuring Quality

The purity of this compound is paramount for the successful synthesis of high-quality bioconjugates and PEGylated drugs. While both HPLC and NMR are powerful analytical techniques, they provide complementary information. HPLC offers a robust and quantitative measure of purity, excelling at separating the target molecule from its impurities. NMR, on the other hand, provides an unparalleled level of structural detail, confirming the identity of the molecule and detecting impurities that might be chromatographically invisible.

For researchers and drug development professionals, employing both techniques provides a comprehensive and trustworthy assessment of this compound quality. This dual-validation approach ensures that downstream applications are built upon a foundation of chemical certainty, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Wang, Y. S., & Merrill, J. (2012). Analytical Measurement of PEGylated Molecules. Molecular Pharmaceutics, 9(12), 3429–3437. [Link]

  • Ramos de la Peña, A. M., & Aguilar, O. (2020). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Retrieved from [Link]

  • Shan, J., & Cunningham, J. C. (2018). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Journal of Visualized Experiments, (132), 56911. [Link]

  • Gudihal, R., Babu, C. V. S., Tang, N., Palaniswamy, S., Umamaheshwari, S., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. The incorporation of moieties like Fmoc-NMe-PEG4-acid, designed to enhance solubility, stability, and facilitate further conjugation, introduces significant analytical hurdles. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of these complex peptides, offering experimental insights and data-driven recommendations to ensure accurate and reliable characterization.

The trifecta of an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, an N-methylated amino acid, and a polyethylene glycol (PEG) spacer presents a unique constellation of challenges for mass spectrometry. The lability of the Fmoc group, the influence of N-methylation on fragmentation, and the heterogeneity and charge-state complexity introduced by the PEG chain demand a carefully considered analytical strategy. This guide will dissect these challenges and compare the performance of various mass spectrometry techniques to empower researchers in selecting the optimal workflow.

The Analytical Conundrum: Unpacking the Challenges

The structural features of peptides modified with this compound each contribute to the complexity of their mass spectrometric analysis:

  • Fmoc Group Lability: The base-labile Fmoc protecting group, while essential for synthesis, is prone to in-source decay (ISD) or fragmentation during electrospray ionization (ESI), leading to spectral complexity and potential misinterpretation.[1][2] This can manifest as a prominent neutral loss of the Fmoc group (222.1 Da).

  • N-Methylation's Influence on Fragmentation: The presence of an N-methyl group on the peptide backbone sterically hinders the amide bond, altering its fragmentation behavior.[3][4] This can suppress the formation of characteristic b- and y-ions in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), making sequence elucidation more challenging.[5]

  • PEG Chain Heterogeneity and Charge State Distribution: Although PEG4 is a discrete-length PEG, impurities or side products can introduce heterogeneity. More significantly, the PEG moiety can sequester charge, leading to a broad distribution of charge states in the mass spectrum, which can dilute the signal for any single species and complicate data interpretation.[6][7]

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive structural information for this compound containing peptides. Below is a comparison of the most common methods.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gasVibrational excitation in a higher-energy collision cellElectron transfer from a radical anion, leading to non-ergodic fragmentation
Preservation of PTMs Prone to neutral loss of the Fmoc group and PEG chain fragmentation.Generally better preservation than CID, but still susceptible to neutral losses.Excellent preservation of labile modifications like the Fmoc group and PEG chain.
Effectiveness for N-Methylated Peptides Can be challenging due to altered fragmentation pathways and suppressed b/y-ion formation.Can provide more fragmentation information than CID, but may still be limited.Often provides more complete backbone fragmentation, generating c- and z-ions that are less affected by N-methylation.[5]
Best Suited For Routine analysis of simpler, unmodified peptides.Peptides with a moderate degree of modification.Highly modified peptides, including those with labile groups and N-methylation.

Recommended Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a robust approach for the LC-MS/MS analysis of peptides containing this compound, leveraging the strengths of different fragmentation methods.

Sample Preparation
  • Dissolution: Dissolve the peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase conditions to a working concentration of 10-100 pmol/µL.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column with a particle size of 1.7-1.9 µm is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient, for example, 5-60% B over 30 minutes, can effectively separate the target peptide from impurities.

  • Flow Rate: A flow rate of 200-400 µL/min is typical for analytical scale separations.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan from m/z 300-2000 to identify the precursor ion(s) of the modified peptide. Pay attention to the charge state distribution.

  • MS/MS Analysis (Data-Dependent Acquisition):

    • Method 1 (HCD): Select the most intense precursor ions for fragmentation using HCD with a normalized collision energy of 25-35%. This will provide initial sequence information and data on more stable fragments.

    • Method 2 (ETD): In a separate injection or using a decision-tree approach if available, select the same precursor ions for fragmentation using ETD. This is crucial for preserving the labile Fmoc and PEG modifications and for obtaining backbone fragmentation at the N-methylated site.[5]

    • In-Source Fragmentation Control: To minimize in-source decay of the Fmoc group, use a gentle source fragmentation potential (e.g., low cone voltage). Alternatively, a controlled increase in source fragmentation can be used to intentionally induce the loss of the Fmoc group to simplify the MS/MS spectrum of the underlying peptide.[8][9]

Data Analysis
  • Intact Mass Confirmation: Deconvolute the MS1 spectrum to confirm the molecular weight of the intact modified peptide.

  • Fragmentation Analysis:

    • Analyze the HCD data to identify b- and y-ion series, looking for characteristic mass shifts corresponding to the N-methyl group and the PEGylated amino acid.

    • Analyze the ETD data to identify c- and z-ion series, which will provide complementary sequence information and help to pinpoint the location of the N-methylation and the PEG linker.

    • Look for the characteristic neutral loss of the Fmoc group (222.1 Da) in both HCD and in-source fragmentation spectra.

Visualizing the Workflow and Fragmentation

ExperimentalWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample C18_Column C18_Column Sample->C18_Column Injection Gradient_Elution Gradient_Elution C18_Column->Gradient_Elution Separation ESI ESI Gradient_Elution->ESI Ionization MS1_Scan MS1_Scan ESI->MS1_Scan Full Scan Precursor_Selection Precursor_Selection MS1_Scan->Precursor_Selection Data-Dependent Intact_Mass_Confirmation Intact_Mass_Confirmation MS1_Scan->Intact_Mass_Confirmation HCD HCD Precursor_Selection->HCD Fragmentation ETD ETD Precursor_Selection->ETD Fragmentation Fragmentation_Analysis Fragmentation_Analysis HCD->Fragmentation_Analysis b/y-ions ETD->Fragmentation_Analysis c/z-ions

Caption: LC-MS/MS workflow for the analysis of this compound peptides.

FragmentationPathways cluster_Peptide Fmoc-NMe-PEG4-Peptide cluster_HCD HCD Fragmentation cluster_ETD ETD Fragmentation Peptide [M+nH]n+ b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions Neutral_Loss_Fmoc Neutral Loss of Fmoc Peptide->Neutral_Loss_Fmoc c_ions c-ions Peptide->c_ions z_ions z-ions Peptide->z_ions Intact_Fmoc Fmoc group preserved Peptide->Intact_Fmoc

Caption: Comparative fragmentation pathways of modified peptides in HCD vs. ETD.

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing this compound requires a multi-faceted approach. While HCD can provide valuable initial sequence information, its tendency to induce the loss of labile modifications and the challenges in fragmenting N-methylated peptide bonds necessitate the use of a complementary fragmentation technique.

For comprehensive and unambiguous characterization, a combination of HCD and ETD is strongly recommended. ETD is particularly powerful for preserving the intact structure of the modified peptide and for generating informative c- and z-ions that can confidently localize the N-methylation and the PEG linker. By employing a systematic LC-MS/MS workflow that incorporates both of these fragmentation methods, researchers can overcome the analytical challenges posed by these complex molecules and ensure the integrity of their scientific findings.

References

  • Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

  • Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. [Link]

  • Analytical Measurement of PEGylated Molecules. ResearchGate. [Link]

  • Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. ResearchGate. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. PubMed. [Link]

  • New Advances in the Understanding of the In-Source Decay Fragmentation of Peptides in MALDI-TOF-MS. ResearchGate. [Link]

  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Springer. [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. [Link]

  • In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. LinkedIn. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

Sources

A Senior Scientist's Guide to Linker Stability: A Comparative Analysis of Fmoc-NMe-PEG4-acid and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the sophisticated landscape of peptide synthesis and bioconjugation, the choice of a linker is a critical decision that dictates the success of a synthetic strategy and the ultimate performance of the molecule. As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of linker stability is paramount. This guide provides an in-depth, objective comparison of Fmoc-NMe-PEG4-acid with other prevalent linker technologies, grounded in chemical principles and supported by experimental frameworks. We will move beyond mere descriptions to explore the causality behind linker selection for researchers, scientists, and drug development professionals.

The Central Role of Orthogonal Chemistry in Synthesis

Modern multi-step synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of orthogonality.[1] An ideal protecting group or linker must be selectively cleavable under specific conditions without affecting other components of the molecule.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of this strategy, serving as a base-labile temporary protecting group for amines.[2][3] Its stability in acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, a combination that forms the basis of the widely used Fmoc/tBu strategy.[1][4] The linker, which anchors the nascent peptide to a solid support, is the ultimate protecting group for the C-terminal carboxylic acid and its stability profile determines the final cleavage and purification strategy.[4]

A Deep Dive into this compound

This compound is a heterobifunctional linker that offers a unique combination of features tailored for advanced applications.[5][6] Let's dissect its structure to understand its utility.

  • Fmoc-NMe Group : The N-terminal end features an Fmoc-protected N-methyl amine. The Fmoc group provides the essential base-lability for orthogonal deprotection using agents like piperidine.[2] The N-methylation of the amine is a strategic modification known to enhance the proteolytic resistance and bioavailability of peptides.[7]

  • PEG4 Spacer : The tetra-polyethylene glycol spacer is a hydrophilic chain that confers significant advantages. It enhances the solubility of the linker and the resulting conjugate in aqueous media, which is crucial for biological applications.[8][9] Furthermore, the flexible PEG chain mitigates steric hindrance, facilitating more efficient coupling reactions.[6]

  • Terminal Carboxylic Acid : The other end of the linker terminates in a carboxylic acid, which can be activated using standard coupling reagents (e.g., HATU, EDC) to form a stable amide bond with a primary amine on a resin, a protein, or another molecule.[5][10]

This combination of a base-labile protecting group, a solubilizing spacer, and a reactive carboxyl terminus makes this compound a versatile tool for PEGylation, creating branched peptides, or linking molecules where aqueous solubility and controlled deprotection are required.[8][11]

G cluster_Fmoc Fmoc Group cluster_NMe N-Methyl cluster_PEG4 PEG4 Spacer cluster_Acid Carboxylic Acid Fmoc Fmoc NMe N-CH₃ Fmoc->NMe -protects- PEG4 -(CH₂CH₂O)₄- NMe->PEG4 -linked to- Acid -CH₂-COOH PEG4->Acid -terminates in- caption Structure of this compound.

Caption: Key functional components of the this compound linker.

The Landscape of Comparative Linkers: A Stability-Centric View

The stability of a linker is not an absolute property but is defined by its lability under specific chemical conditions. The choice of linker is therefore intrinsically tied to the overall synthetic plan, particularly the chemistry used for N-terminal deprotection (e.g., Fmoc vs. Boc) and side-chain protection.

Acid-Labile Linkers

These are the most common linkers used in standard Fmoc-SPPS.[12] They are stable to the basic conditions (piperidine) used for Fmoc removal but are cleaved by acids, typically trifluoroacetic acid (TFA).[12][13]

  • Wang Resin Linker (p-alkoxybenzyl alcohol) : A workhorse of Fmoc-SPPS for generating C-terminal carboxylic acids. It exhibits good stability but requires a relatively strong acid, typically 95% TFA, for efficient cleavage.[13]

  • 2-Chlorotrityl Chloride (2-CTC) Resin Linker : This linker is highly acid-sensitive. It allows for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1-2% TFA in DCM), which keeps acid-labile side-chain protecting groups intact.[7][14] This feature is invaluable for preparing protected peptide fragments. Barlos reported that the 2-chlorotrityl resin has better stability during peptide synthesis than the standard trityl resin.[13]

Base-Labile Linkers

While less common for final peptide release in Fmoc-SPPS, base-labile linkers are employed in specific strategies requiring orthogonal cleavage schemes.[12]

  • Hydroxymethylbenzoic acid (HMBA) Linker : This linker is versatile, allowing for the release of peptides as acids, amides, or esters depending on the cleavage conditions.[15]

Safety-Catch Linkers

These linkers represent a more sophisticated strategy, offering enhanced control. They are stable to both the acidic and basic conditions used during synthesis.[4] A distinct chemical activation step is required to render them labile for cleavage, providing an extra layer of security against premature product release.[4]

Quantitative Stability Comparison

The selection of a linker must be a deliberate choice based on the desired outcome and the chemistry of the peptide sequence. The following table summarizes the stability profiles of key linker types.

Linker/Protecting GroupLinker TypeTypical Cleavage ConditionStability ProfilePrimary Application
This compound Base-Labile (Protecting Group)20% Piperidine in DMF[2]Stable to acidic conditions (TFA).[16]PEGylation, synthesis of complex/soluble peptides.[5][8]
Wang Acid-Labile95% TFA with scavengers[13][17]Stable to piperidine.Standard Fmoc-SPPS for C-terminal acids.[12]
2-Chlorotrityl (2-CTC) Highly Acid-Labile1-2% TFA in DCM[14]Stable to piperidine.Synthesis of protected peptide fragments.[4]
Rink Amide Acid-Labile50-95% TFA with scavengers[15]Stable to piperidine.Fmoc-SPPS for C-terminal amides.[15]
Safety-Catch Requires ActivationTwo-step: 1. Activation (e.g., reduction/oxidation) 2. Cleavage (Acid/Base)[4]Stable to both standard acid and base conditions before activation.[4]Synthesis of protected fragments, complex cyclic peptides.[4]
Thioether (e.g., from Maleimide) Non-CleavableRequires antibody degradation for payload release.[18]Highly stable in plasma, though retro-Michael addition can be a concern.[18]Stable antibody-drug conjugates (ADCs).[18]

Experimental Protocol: In Vitro Linker Stability Assay

To provide a self-validating system, every claim of stability must be verifiable. Herein lies a generalized protocol for assessing the stability of a linker, for instance, in a biologically relevant medium like plasma. This assay is crucial in drug development to predict the in vivo fate of a linker-payload conjugate.[18][19]

Objective : To quantify the rate of cleavage of a linker and the release of a conjugated payload from a carrier molecule (e.g., an antibody) in plasma over time.

Materials :

  • Test Conjugate (e.g., ADC with the linker of interest)

  • Control Conjugate (with a known stable or unstable linker)

  • Human or Mouse Plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • Analytical Instruments: LC-MS/MS is the gold standard for its sensitivity and specificity.[18][20]

Methodology :

  • Preparation : Thaw plasma at 37°C. Prepare stock solutions of the test and control conjugates in a compatible buffer (e.g., PBS).

  • Incubation : Spike the test conjugate into pre-warmed plasma to a final concentration of 10 µM. Immediately take a T=0 time point by transferring an aliquot into 3 volumes of cold quenching solution. This rationale is to halt any enzymatic or chemical degradation instantly.

  • Time Course : Incubate the plasma mixture at 37°C. Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours) and immediately quench as described in step 2. The choice of time points should be based on the expected half-life of the linker.

  • Sample Processing : Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis. This step is critical for removing interfering macromolecules before injection into the LC-MS system.

  • LC-MS/MS Analysis : Analyze the samples to quantify the concentration of the intact conjugate and the released payload. A decrease in the intact conjugate concentration and a corresponding increase in the released payload concentration over time indicates linker cleavage.

  • Data Analysis : Plot the percentage of intact conjugate remaining versus time. From this curve, the half-life (t½) of the linker in plasma can be calculated.

Caption: Workflow for an in vitro plasma stability assay to assess linker cleavage.

Conclusion

The selection of a linker is a strategic decision that profoundly impacts the entire workflow of synthesis and the biological performance of the final molecule. This compound stands out for applications requiring a delicate balance of orthogonal deprotection, enhanced aqueous solubility, and the potential for improved proteolytic stability via N-methylation. While acid-labile linkers like Wang and 2-CTC remain the standard for many Fmoc-SPPS applications, the unique combination of features in this compound makes it an invaluable tool for next-generation therapeutics and complex bioconjugates. The ultimate choice must be guided by a thorough analysis of the target molecule's properties and the overall synthetic goals, validated by rigorous experimental stability assessments.

References

  • Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOnzZuXxeXY7qjQTV_Y43anqtkUzLenupv_59I-4vK4Zu5XT89tZHo61gxepQb9tsApijK5nnbhT1Y-GAaEdDKgK6-1UgQIvGKI99tSLqiBkSqjCKZ94aUE2CvByKQTS2EPDG_gHTTIkdkqA8OJpczyJONO_y27qePTtTjE17NPP707z59fIRxo08BejqcpfXrBNOe4i43jta1jqxO-WTbPXGRgi6_]
  • Benchchem. A Researcher's Guide to Validating Linker Stability in Plasma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECREMbYsAIE_SRKdrTwh5MBAsHhA73wGGHr8P-CuE9ePHh8jy9FG5HYWF9o8RD07PHNov_SgsK08lCa87rSZpMa5KayHWS-2ol_WI6rrsoD-2sySi0Ea3bovleQoTBDgC0XYdKMTYwM9vWkFbfShox-knefNj-nL9yoO9F4fotcMbqm__irffNt7eKLCYyrGKaaflLn0n0bVYN]
  • Albericio, F. et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273767/]
  • Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NqUicBDyKy0jBSnDmBMW8RzHutUHZjtr-RRSm2K40eUds-r2zjxWvvFf7MrSaQg9eBHUoLoEtSobB2-1BETEaUbPvHgOOmIPE-5aOqtXAf7GOPPz_J0W8ngvliy7G9FoUQneF5cxGI1nb7T4Fm8eoREZRKWceE7_LTEPGZoCv-Pek7z-had84UPk4CU16ZIritKi0zJyeZ9AGP0IIhO5lCyshl3VPjpk8YrRhN0LzDjRgVm9IvmTzE8wDZ0kQs5suwwZ7ODfhz2W_wwV4T0LYDjeZfuJZYFJj8PI0nMHGM27jPlBjW3zkXLVleQ7Lw==]
  • Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvWwq5jbn6VCA4eY3hcws3tA-vqUQ2418NUt6hCeAbFpRu5HNYrJV1h9vY0JV6SLtFV9Y8GyQ3-8w2u5EIcjL22mnmn1XAqmeu38JmxcPT22rIxqFH9jAKw-eePGlf5Vm1RDwhXik6tmSnL6Z5dox0_wNOrGVpdEYLRgXK1htsFdH]
  • Lam, K. S. et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsALIO316kEIj3lc2ilH5OefT5caW5LOeaP1AjvMSDHk49x1nQkXEZl5ftjcXyyrza9H57woM6BDBSryRbJGmojrXVs5nJozhilNAA9bWZZQTomgywpYQkF8gLwqPo0dQ0VHd-BeLgooQwPFYzFduj8BksYUwIC6RCkC2n_SlgU5XDhLjLhXbQFVXHpuGH0kESnSirv03S3hinch_iB4Qgxz51ulA-dNPJ-I-DeEj3okkBaWcs6sbfRTI1DPV8jTrtlj8_ta5nQbhQIG316nyjWEbjGtFBG7z1t_zCDsxp_qCG]
  • Biosynth. Guide to Resins and Linkers in SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7uvNA7RmogrYven12VYVai3HY8qJzN8KjV2W1vUmffemkqY33pjWiytNoM1N_-M05zdcullpT5noYLS1RJYLLyX9OzuQXyh6yKxz-BCa8Rwb7eUEVfHO0idQvOVPLKZP6312_IGXq-BwChWbGiO7gkXzOhE5wgd78XMtr2oLf21qP6dThKnebV8w5sN1KBIUIHBzQ_Vhof51c88s9wuEwu7E7Z4G3InZbwPK1u9WvFe9O3wgeqdX2-V9sv76uJccY-LaJJJ-nLz0sKSBaZTHG4uXOSGmtrHxFOfm-Eewehm_W4vqONM0_iekFHUGGrvdZNA=]
  • BroadPharm. This compound, 2170240-98-7. [URL: https://www.broadpharm.com/product/fmoc-nme-peg4-acid]
  • AAPPTEC. Peptide Synthesis Resins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBANHbT-eFAF1YPwJIUD8kgnJAw5n4FUbMIo_8g2sKQgQ9ROBaO0C9pTHe0yUGrxfpfgt37xnDycVcwkMVabAQUhAI8wBWxPq3Vz3rTCq7QTopxoponxTn8yOjfpCsPWTkuDxJciOdjXdYvy1t1cM_HRBWixay]
  • Benchchem. A Comparative Analysis of Boc- and Fmoc-Protected PEG Linker Stability for Advanced Bioconjugation and Drug Delivery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkz40u_wvrwDq6VaelPrsLbe60-MQfO6CH1zRWpOvMzRKH1SjxJziqFU9iVlrEyLjbk3lbmRlWxT7Tq1iuXz9MZ1M4kKrYVlrfIpPnyBLy-321mE2HVpE7QjmnrI11GpXShklg4fzsgf7MwOMA4hvZuDsth-az5Tbc7EHvXnt8gWrjapceJCSlhZW36Me7W5p1RoHoseTMEu2Xh1AljKroTz7Zh0wucohui_6_Q-0BEfIYzbCaLShKX6anQmpngvlq0ZtftFXGTjyGwKQ4ja25TA==]
  • Benchchem. stability issues of PEG linkers in acidic or basic conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB0LgbvnoAMSbu-HSMf7BEnirt9PiJ5vyGJVHIEBTXNKTmGrQxRzVEE86Y1q8qdP8Xf87nzflU1lgIMy7TheUeDMq4UzcLV72aNO7aOzJDOLYf5rMG773lOKbEroQ3mMp1f9WhQ0UgfqA-gZBAXKqCRucdGeLE9NToOhkgJ4apii4HRlxyUyCeVOWNHblAzvzTFFso-kvpB8mb]
  • ResearchGate. Linkers for Solid-Phase Peptide Synthesis | Request PDF. [URL: https://www.researchgate.net/publication/282329864_Linkers_for_Solid-Phase_Peptide_Synthesis]
  • AxisPharm. This compound, CAS 2170240-98-7. [URL: https://axispharm.com/product/fmoc-nme-peg4-acid-cas-2170240-98-7/]
  • CD Bioparticles. This compound. [URL: https://www.cd-bioparticles.net/product/fmoc-nme-peg4-acid-item-dpx-p019-1-100mg-2-250mg-3-500mg-4-1g.html]
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/novabiochem-orthogonal-protecting-groups]
  • ResearchGate. Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays | Request PDF. [URL: https://www.researchgate.
  • AxisPharm. Fmoc-NH-PEG-acid. [URL: https://axispharm.com/product/fmoc-nh-peg-acid/]
  • Benchchem. The Strategic Application of Fmoc-Protected PEG Linkers in Advanced Bioconjugation and Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6mzn93MFrfris_icurD9mSkaFikLMMWIQeJ6ULVks4r-OcuslcO8MgCuBN6wDYpd3d0-FzmYKJE3DRCkao0WOaXgNBSWdaYI4gqIxsz63OlHd2LeK2UFx869wS3SVNkxJ-fCN_rSUJZqpxdwtFM-S12RaTobdxUwUBp1GwWXUY4lGGCVoJy_hEbX7HadT4Awy12s04XdsKzv-r9NJZURMabHv3cGSsjLeHrefE0FBqK8QPBiBasSVrhx41ge5M6UECHFVOA==]
  • Thermo Fisher Scientific. Fmoc Cleavage. [URL: https://vertexaisearch.cloud.google.
  • ACS Publications. PEG–Peptide Conjugates. [URL: https://pubs.acs.org/doi/10.1021/bm9011389]
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkJ73Si71UzplbgmtqBD0m6XdWuRQjBv0REVD-XDIF6kTMG1-VpfOACJQR6t3NrbIM_rirGdUupZUczdzU-OXlDuJHSuAznqfUlLmq5xebZ-MlbaMrL0pAOeoYCBGjg4IcPj33b5vmi_fX4-_glOcrL7kHfV9PjIeMrxNgf_I3P59wD-rjT8jwn1XjSR9NiDZ4C2zdgQ==]
  • BroadPharm. Fmoc-N-amido-PEG4-acid, 557756-85-1. [URL: https://broadpharm.com/products/557756-85-1]
  • Benchchem. Application Notes: The Strategic Use of PEG Linkers in Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1Mc2O-ShBbxgnrIbyChAv2tcEap23-YhB1foio-a3rGKnQvlMUOFB2b-05idEVKeQ_dzBGLPE6sDzzk60s7VNGE1yYDx_BzeVLJtTPJy7htijYgOqvMm2ypM48JYZjFOxsiNIGN_FdUPRtwORdCRWU1_0EeZAHBO_wC7UZ3aAzzlMDYzBbvRUznvIFbbOv3ersx6Hak-_Byos3bAE59nAqu3BDBN_fePFrvWxBcMWw==]
  • Kim, Y. et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835974/]
  • Pillow, T. H. et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc500210e]
  • BroadPharm. Fmoc PEG, PEG reagent, PEG linker. [URL: https://broadpharm.com/peg-linkers/fmoc-peg]
  • de la Torre, B. G. & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLKs6sYQEXMsfLy7UE87dItaxSrcgNLbI5ldvtCyHGI3wB5FBjE8iUVLP8EG3rLifG8qW_efZsF3GXlADvGWIDkO9DIKZL6Rvh5jy6J2XB4w6kkyVV-5NUVrf2-7ge6eDtdxNUBbjSfrV7dWlHb2M2gi0sJ0Rq9hVX2diwACmXOysSieoFEXjN0Z1_KHsw2WCSbKTGT7Y6CjugqIAfWBec9WDhalANpJ04A_gCk1UiWB9tXKgTKGm-w==]
  • Di Gioia, M. L. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671848/]
  • Liguori, A. et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [URL: https://www.researchgate.net/publication/6334549_A_preparation_of_N-Fmoc-N-methyl-a-amino_acids_and_N-nosyl-N-methyl-a-amino_acids]
  • Creative Proteomics. Physical and Chemical Stability Analysis of ADCs. [URL: https://www.creative-proteomics.com/services/physical-and-chemical-stability-analysis-of-adcs.htm]
  • Discovery Life Sciences. ADC White Paper: Off-Target Toxicity and Linker Stability. [URL: https://www.dls.com/biospecimens/knowledge-hub/adc-white-paper-off-target-toxicity-and-linker-stability]

Sources

A Senior Application Scientist's Guide to Linker Selection: Fmoc-NMe-PEG4-acid vs. Maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a payload is a critical component that dictates the success of an antibody-drug conjugate (ADC). Its chemistry influences stability, pharmacokinetics (PK), and ultimately, the therapeutic index. This guide provides an in-depth, objective comparison between the workhorse maleimide linkers and the increasingly popular PEGylated acid linkers, exemplified by Fmoc-NMe-PEG4-acid. We will explore the fundamental chemistry, performance characteristics, and provide field-proven experimental protocols to guide your selection process.

The Role of the Linker: More Than Just a Bridge

An ADC's linker is not merely a passive connector. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet allow for efficient payload release at the target site.[1][] The choice of linker chemistry directly impacts the drug-to-antibody ratio (DAR), solubility, and overall stability of the final conjugate.[][3] This choice often comes down to the target amino acid on the antibody: the thiol group of cysteine or the amine group of lysine.

The Established Standard: Maleimide Linkers for Thiol Conjugation

Maleimide chemistry has been a cornerstone of bioconjugation for years, prized for its ability to selectively target thiol (-SH) groups on cysteine residues.[] This specificity is highly efficient within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[5]

Mechanism of Action: Michael Addition

The conjugation occurs via a Michael addition reaction, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether bond.[5] To make cysteines available for conjugation, the antibody's interchain disulfide bonds must first be selectively reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[][7]

The Critical Flaw: Retro-Michael Instability

Despite its widespread use, the conventional maleimide linker has a significant vulnerability: the resulting thiosuccinimide linkage is susceptible to a reverse reaction known as the retro-Michael reaction.[8][9][10] In the physiological environment, endogenous thiols like glutathione or albumin can facilitate this reversal, leading to the premature release of the drug-linker complex.[9][11] This deconjugation not only reduces the ADC's efficacy by lowering the payload delivered to the tumor but also increases the risk of off-target toxicity.[8][9]

While strategies exist to mitigate this, such as promoting hydrolysis of the succinimide ring to a more stable ring-opened form, the inherent instability remains a primary concern for next-generation ADC development.[8][11][12]

The Stability-Focused Alternative: this compound for Amine Conjugation

To overcome the stability issues of maleimide linkers, researchers are increasingly turning to chemistries that form more robust bonds. Amine-reactive linkers that target the abundant lysine residues on an antibody surface offer a compelling alternative. The this compound linker is a sophisticated example that addresses multiple ADC challenges simultaneously.

Deconstructing the this compound Linker

This linker's structure is intelligently designed for modern ADC development:

  • -acid (Carboxylic Acid): This is the reactive end that couples to the primary amine groups of lysine residues on the antibody. The reaction requires activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable, irreversible amide bond.[13]

  • PEG4 (Polyethylene Glycol): The discrete four-unit PEG spacer is the key to enhancing the ADC's physicochemical properties. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance of the ADC.[3][][15] The hydrophilic PEG chain creates a protective hydration shell that improves water solubility, reduces aggregation, and can prolong circulation half-life by shielding the payload from nonspecific interactions.[3][16][17]

  • Fmoc-NMe (Protected Amine): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-methyl amine. This allows for a modular assembly. The linker can be conjugated to the antibody first, and after Fmoc deprotection, the payload can be attached. This versatility is invaluable in complex synthesis workflows.[13]

The primary advantage of this approach is the formation of a highly stable amide bond, which is not susceptible to the retro-Michael reaction, thus ensuring the payload remains securely attached until the antibody is internalized and degraded within the target cell.[18]

Performance Comparison: Stability, Hydrophilicity, and Homogeneity

The choice between these linker technologies involves a trade-off between reaction specificity, conjugate stability, and the overall properties of the final ADC.

FeatureMaleimide LinkerThis compound Linker
Target Residue Cysteine (Thiol)Lysine (Amine)
Reaction Chemistry Michael AdditionAmide Bond Formation (via activation)
Bond Stability Moderate (Thioether)High (Amide)
Risk of Premature Release High (Retro-Michael Reaction)Very Low
Impact on Hydrophilicity Dependent on payload/linker backboneInherently high due to PEG4 spacer
Conjugate Homogeneity Can be high with engineered cysteinesGenerally heterogeneous (many lysines)
Key Advantage High thiol-selectivity, well-establishedSuperior stability, improved PK properties
Key Disadvantage In vivo instabilityResults in heterogeneous DAR mixtures

Visualizing the Conjugation Workflows

The following diagrams illustrate the distinct experimental workflows for each linker type.

Maleimide_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody (mAb) Reduced_Ab Reduced mAb (Free Thiols) Ab->Reduced_Ab TCEP or DTT (Reduction) Reaction Michael Addition (pH 6.5-7.5) Reduced_Ab->Reaction Payload Maleimide-Payload Payload->Reaction Purified_ADC Purified ADC Reaction->Purified_ADC Size-Exclusion Chromatography Analysis Characterization (SEC, MS, SDS-PAGE) Purified_ADC->Analysis PEG_Acid_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Payload Attachment Linker This compound Activated_Linker Activated NHS-Ester Linker->Activated_Linker EDC / NHS Reaction Amide Coupling (pH 7.2-8.0) Activated_Linker->Reaction Ab Antibody (mAb) Ab->Reaction Purified_Intermediate Purified mAb-Linker Reaction->Purified_Intermediate Purification Final_ADC Final ADC Purified_Intermediate->Final_ADC 1. Fmoc Deprotection 2. Payload Coupling

Caption: Workflow for antibody conjugation using an this compound linker.

Experimental Protocols

The following protocols provide a framework for performing antibody conjugations with both linker types. As a Senior Application Scientist, I must emphasize that optimization is key; these protocols should be adapted based on the specific antibody, payload, and desired final DAR.

Protocol 1: Maleimide-Thiol Conjugation

This protocol targets native or engineered cysteine residues after reduction.

  • Antibody Preparation & Reduction:

    • Rationale: To expose free thiol groups for conjugation, the antibody's interchain disulfide bonds must be gently reduced. TCEP is often preferred as it is selective and does not need to be removed prior to conjugation.

    • Prepare the antibody at a concentration of 2-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.2, degassed).

    • Add a 10-fold molar excess of TCEP solution.

    • Incubate for 60-90 minutes at 37°C with gentle mixing.

  • Payload Preparation:

    • Rationale: Most linker-payloads are hydrophobic and require a polar, aprotic solvent.

    • Dissolve the maleimide-activated payload in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Rationale: Maintaining the correct pH and molar ratio is critical for achieving thiol selectivity and the desired DAR.

    • Add the maleimide-payload stock solution to the reduced antibody solution to achieve a 5 to 10-fold molar excess of payload over antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional but Recommended):

    • Rationale: To cap any unreacted maleimide groups and prevent unwanted side reactions, a quenching agent is added.

    • Add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.

  • Purification and Characterization:

    • Rationale: It is essential to remove excess payload and reaction byproducts to obtain a pure ADC.

    • Purify the ADC using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis. [] * Characterize the final conjugate by UV-Vis spectroscopy (to determine DAR), SDS-PAGE (to confirm conjugation), and mass spectrometry (for accurate mass and DAR distribution).

Protocol 2: this compound Amine Conjugation

This protocol targets surface-accessible lysine residues.

  • Antibody Preparation:

    • Rationale: The buffer must be amine-free (e.g., MES or HEPES) to prevent it from competing with the antibody's lysine residues during the reaction.

    • Buffer-exchange the antibody into an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) to a final concentration of 5-10 mg/mL.

  • Linker Activation and Conjugation:

    • Rationale: The carboxylic acid must be converted to a more reactive species (an NHS-ester) to efficiently react with the antibody's primary amines. This is typically done in a one-pot reaction.

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, pre-activate the linker by mixing a 20-fold molar excess (relative to the antibody) of the linker with a 25-fold excess of EDC and a 30-fold excess of sulfo-NHS in MES buffer. Incubate for 15 minutes at room temperature.

    • Add the activated linker solution to the antibody solution. Adjust the pH of the reaction mixture to 7.2-7.5.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Rationale: Removal of unreacted linker and activation reagents is critical before proceeding.

    • Purify the antibody-linker intermediate using size-exclusion chromatography or dialysis against a suitable buffer like PBS.

  • Fmoc Deprotection and Payload Coupling:

    • Rationale: The Fmoc group is removed to reveal the amine, which can then be coupled to a payload that has a compatible reactive group (e.g., an NHS-ester).

    • Add a solution of 20% piperidine in DMF to the purified antibody-linker conjugate and incubate for 30 minutes.

    • Immediately purify the deprotected conjugate via size-exclusion chromatography into a suitable buffer (e.g., PBS, pH 7.4) to remove the piperidine.

    • Add an NHS-ester activated payload to the deprotected antibody-linker and incubate for 2 hours at room temperature.

  • Final Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography.

    • Characterize the conjugate using methods described in Protocol 1 to determine final DAR, purity, and integrity.

Conclusion and Expert Recommendations

The choice between maleimide and this compound linkers is a strategic decision based on the desired attributes of the final ADC.

  • Choose Maleimide Linkers When:

    • Working with an antibody that has been specifically engineered with surface-accessible cysteine residues for site-specific conjugation.

    • Rapid and well-established conjugation chemistry is a priority.

    • The potential for some level of deconjugation in vivo is acceptable for the specific application or can be mitigated with next-generation maleimide designs.

  • Choose this compound Linkers When:

    • Stability is paramount. The robust amide bond virtually eliminates the risk of premature payload release seen with maleimides.

    • The payload is highly hydrophobic, and the ADC would benefit from the enhanced solubility and improved pharmacokinetic profile conferred by the PEG spacer. [][15][19] * A modular synthesis approach is desired, where the linker is first attached to the antibody before the payload is introduced.

For the development of next-generation ADCs where stability, safety, and a favorable pharmacokinetic profile are critical, the advantages offered by PEGylated acid linkers like this compound are compelling. While lysine conjugation leads to a more heterogeneous product, the dramatic improvement in stability and the ability to mitigate payload-driven hydrophobicity often outweigh the drawbacks, providing a powerful tool for creating safer and more effective targeted therapeutics.

References

  • Benchchem. A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers.
  • Benchchem. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • BOC Sciences. Maleimide Linkers in Antibody-Drug Conjugates.
  • Stéen, J., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. RSC Medicinal Chemistry.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link].

  • Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Biopharma PEG. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • Benchchem. Evaluating the Impact of PEG Linker Hydrophilicity on Antibody-Drug Conjugate Performance: A Comparative Guide.
  • BOC Sciences. Maleimide Conjugation.
  • BOC Sciences. Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
  • SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy.
  • ResearchGate. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available at: [Link].

  • National Institutes of Health. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Benchchem. A Comparative Guide to Maleimide-Based Linkers in Bioconjugation.
  • Vector Labs. Maleimide Crosslinker Selection Guide.
  • PubMed. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available at: [Link].

  • PurePEG. Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • SigutLabs. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach.
  • Biotium. Protocol: Maleimide Labeling of Protein Thiols.
  • BOC Sciences. ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • ADC Review. What are PEG Linkers?.
  • Roots Analysis. Top 9 ADC Linker and Conjugation Technologies Providers.
  • ACS Publications. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
  • National Institutes of Health. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • ACS Publications. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry.
  • Interchim. Antibody Conjugation User Manual.
  • Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • BroadPharm. This compound, 2170240-98-7.
  • Creative Biolabs. Fmoc-NMe-PEG4-NHS ester (CAT#: ADC-L-693).
  • Fürth lab. Antibody conjugation.
  • Biopharma PEG. ADC Linkers.
  • BroadPharm. Protocols.
  • Benchchem. Application Notes and Protocols for Bioconjugation using N-methyl-N-(t-Boc)-PEG4-acid.
  • BOC Sciences. Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
  • ADC Review. ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.
  • FluoroFinder. Antibody Conjugation Techniques.
  • Benchchem. A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers.
  • National Institutes of Health. Methods for site-specific drug conjugation to antibodies.
  • BroadPharm. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.
  • National Institutes of Health. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.

Sources

A Comparative Guide to the Validation of Conjugation Sites: Leveraging Fmoc-NMe-PEG4-acid and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced therapeutics, the precision of molecular engineering dictates efficacy and safety. Site-specific bioconjugation, the targeted attachment of molecules such as drugs, probes, or polymers to a specific location on a biomolecule, is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[1][2] The therapeutic window of these complex biologics is critically dependent on the homogeneity of the final product, which in turn relies on the precise location of the conjugated payload.[3] Consequently, the validation of the conjugation site is not merely a characterization step but a fundamental requirement for ensuring product consistency, performance, and regulatory compliance.[4][5]

This guide provides an in-depth comparison of methodologies for validating conjugation sites, with a special focus on a novel strategy employing Fmoc-NMe-PEG4-acid as a validation tool. We will dissect the causality behind experimental choices, compare this method with the gold-standard mass spectrometry-based approaches and the classical Edman degradation, and provide detailed, field-proven protocols for their implementation.

The Challenge of Lysine Conjugation and the Need for Rigorous Validation

Lysine, with its solvent-accessible and nucleophilic ε-amino group, is a frequent target for bioconjugation.[6][] However, a typical monoclonal antibody can have 80-100 lysine residues, making site-selective modification a significant challenge.[6] Non-specific conjugation leads to a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR) and conjugation sites, which can impact stability, pharmacokinetics, and efficacy.[4] This underscores the critical need for analytical methods that can unambiguously identify the point of attachment.

A Novel Approach: this compound for Conjugation Site Fingerprinting

While typically utilized as a linker in bioconjugation and peptide modification, the unique chemical attributes of this compound lend themselves to a powerful application in the validation of conjugation sites, particularly for lysine residues.[8][9] This strategy transforms the linker into an analytical probe.

Mechanism of Action:

This compound is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[8][10] The core principle of this validation method is to utilize the linker to "cap" the intended conjugation site. The Fmoc group provides a unique and significant mass signature that can be readily identified by mass spectrometry. The N-methyl group enhances stability, and the PEG4 spacer improves aqueous solubility.[9][11]

The validation workflow using this compound involves a controlled reaction where the carboxylic acid of the linker is activated to react with the primary amine of a specific lysine residue on a peptide or protein. Subsequent analysis, typically by mass spectrometry, will reveal a mass shift corresponding to the addition of the this compound moiety on a specific peptide fragment, thereby confirming the conjugation site.

Fmoc_Validation_Workflow cluster_0 Step 1: Controlled Capping Reaction cluster_1 Step 2: Proteolytic Digestion cluster_2 Step 3: LC-MS/MS Analysis Peptide Peptide with Target Lysine Capped_Peptide Peptide with Lysine Capped by Fmoc-NMe-PEG4 Peptide->Capped_Peptide Conjugation Fmoc_Reagent This compound + Activator (EDC/HATU) Fmoc_Reagent->Capped_Peptide Digested_Fragments Mixture of Peptide Fragments Capped_Peptide->Digested_Fragments Trypsin Trypsin Trypsin->Digested_Fragments LC_MS LC-MS Analysis Digested_Fragments->LC_MS MS_MS MS/MS Fragmentation LC_MS->MS_MS Identification Identification of Fmoc-Tagged Peptide MS_MS->Identification

Caption: Workflow for conjugation site validation using this compound.

Comparative Analysis of Conjugation Site Validation Methodologies

While the this compound capping strategy offers a targeted approach, it is essential to compare it with established methodologies to understand its relative strengths and weaknesses.

FeatureThis compound CappingMass Spectrometry (Peptide Mapping)Edman Degradation
Principle Chemical tagging of the conjugation site with a mass reporterEnzymatic digestion followed by LC-MS/MS to identify modified peptidesSequential chemical cleavage and identification of N-terminal amino acids
Primary Application Confirmation of a specific, known conjugation siteComprehensive, de novo identification of all conjugation sitesN-terminal sequence determination; limited applicability for internal sites
Throughput ModerateHigh (with automation)Low
Sensitivity High (dependent on MS instrumentation)Very HighModerate (10-100 picomoles)[12]
Key Advantage Provides a clear, unambiguous mass signature for the target siteGold standard for comprehensive characterization of bioconjugates[13][14]Orthogonal chemical method, does not rely on MS fragmentation patterns
Limitations Requires a relatively pure sample; not ideal for discovering unknown sitesComplex data analysis; may have difficulty with very large or hydrophobic peptidesOnly works from the N-terminus; blocked N-termini are problematic[12]
Instrumentation Standard chemistry lab equipment + Mass SpectrometerLC-MS/MS systemAutomated protein sequencer

Gold Standard: Mass Spectrometry-Based Peptide Mapping

The unequivocal gold standard for identifying conjugation sites is peptide mapping coupled with tandem mass spectrometry (MS/MS).[13][14] This powerful technique provides a comprehensive view of the modifications on a protein.

The workflow involves:

  • Proteolytic Digestion: The bioconjugate is digested with a specific protease (e.g., trypsin) to generate a predictable set of smaller peptides.

  • Chromatographic Separation: The resulting peptide mixture is separated using liquid chromatography (LC), typically reverse-phase HPLC.

  • Mass Analysis: The separated peptides are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each peptide.

  • Tandem MS (MS/MS): Peptides that show a mass shift corresponding to the addition of the conjugate are selected for fragmentation. The resulting fragment ions provide sequence information, allowing for the precise pinpointing of the modified amino acid.[5][15]

Peptide_Mapping_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Digestion & Separation cluster_2 Step 3: Mass Spectrometry Analysis Bioconjugate Bioconjugate (e.g., ADC) Denaturation Denaturation & Reduction Bioconjugate->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation (e.g., RP-HPLC) Digestion->LC_Separation MS1 MS Scan (Peptide Mass Fingerprinting) LC_Separation->MS1 MS2 Tandem MS (MS/MS) (Fragmentation & Sequencing) MS1->MS2 Data_Analysis Data Analysis & Site Identification MS2->Data_Analysis

Caption: Standard workflow for peptide mapping by LC-MS/MS.

The Classical Approach: Edman Degradation

Developed by Pehr Edman, this chemical method sequentially removes and identifies amino acid residues from the N-terminus of a peptide.[12][16] While largely superseded by mass spectrometry for comprehensive protein sequencing, it remains a valuable orthogonal technique.[17][18]

How it can be used for conjugation site validation: If the conjugation site is at or near the N-terminus, Edman degradation can be employed. The cycle at which a modified amino acid is expected will fail to produce a standard phenylthiohydantoin (PTH)-amino acid, indicating the position of the modification.

Limitations:

  • It is inefficient for large proteins and is typically limited to sequencing up to 30-50 residues.[12][19]

  • It cannot be used if the N-terminus is chemically blocked.[12]

  • It is a low-throughput method.

Experimental Protocols

To provide a practical context, we present detailed protocols for the validation of a lysine conjugation site on a model peptide.

Model System:

  • Peptide: A synthetic 15-amino acid peptide with a single, targeted lysine residue for conjugation.

  • Conjugate: A small molecule drug with a carboxylic acid handle for conjugation.

Protocol 1: Validation using this compound Capping

Objective: To confirm the site of conjugation by capping the target lysine with this compound.

Materials:

  • Model peptide

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • LC-MS/MS system

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in DMF at a molar ratio of 1:1.2:1.2.

    • Incubate at room temperature for 1 hour to form the NHS ester.

  • Capping Reaction:

    • Dissolve the model peptide in the reaction buffer.

    • Add the activated Fmoc-NMe-PEG4-NHS ester to the peptide solution at a 5-fold molar excess.

    • Incubate at room temperature for 2 hours.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).

  • Purification:

    • Purify the capped peptide using reverse-phase HPLC to remove excess reagents.

    • Confirm the mass of the purified, capped peptide by mass spectrometry.

  • Proteolytic Digestion:

    • Lyophilize the purified, capped peptide and resuspend in digestion buffer.

    • Add trypsin at a 1:50 (enzyme:substrate) ratio.

    • Incubate at 37°C for 4-16 hours.

  • LC-MS/MS Analysis:

    • Analyze the digested sample by LC-MS/MS.

    • Search the MS data for a peptide fragment with a mass increase corresponding to the addition of the Fmoc-NMe-PEG4 moiety.

    • Perform MS/MS on the tagged peptide to confirm its sequence and the precise location of the modification.

Protocol 2: Validation using Standard Peptide Mapping

Objective: To identify the conjugation site on the drug-conjugated peptide using a standard peptide mapping workflow.

Materials:

  • Drug-conjugated model peptide

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate with 1 M urea)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation (if disulfide bonds are present):

    • Dissolve the drug-conjugated peptide in the digestion buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (enzyme:substrate) ratio.

    • Incubate at 37°C for 4-16 hours.

  • LC-MS/MS Analysis:

    • Analyze the digested sample by LC-MS/MS.

    • Perform a database search of the MS/MS data against the sequence of the model peptide, including the mass of the drug as a variable modification on lysine.

    • The search results will identify the peptide fragment containing the drug and pinpoint the modified lysine residue based on the fragmentation pattern.[5][13]

Conclusion: A Multi-faceted Approach to Validation

The validation of a conjugation site is a non-negotiable aspect of developing safe and effective bioconjugates. While mass spectrometry-based peptide mapping remains the comprehensive gold standard, the use of This compound as a capping agent presents an intelligent, targeted strategy for confirming a specific, intended conjugation site. Its primary advantage lies in providing a clear and unambiguous mass signature, simplifying data analysis for confirmatory purposes.

For researchers in drug development, a multi-faceted approach is often the most robust. An initial, comprehensive mapping by LC-MS/MS can be used to identify all potential conjugation sites. Subsequently, for routine batch release and quality control where the conjugation site is known and needs to be consistently verified, the this compound capping method offers a more streamlined and targeted validation workflow. The choice of method should be guided by the specific question at hand—be it discovery and comprehensive characterization or routine confirmation of a defined molecular architecture.

References

  • Wikipedia. Edman degradation. [Link]

  • MtoZ Biolabs. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. [Link]

  • Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]

  • OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. [Link]

  • EHU. Peptide Sequencing by Edman Degradation. [Link]

  • ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. [Link]

  • Creative Biolabs. Conjugation Site Analysis by MS/MS Protein Sequencing. [Link]

  • ADC Review. Using Middle-Down Mass Spectrometry to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate. [Link]

  • ResearchGate. Conjugation Site Analysis of Antibody-drug-conjugates (ADCs) by Signature Ion Fingerprinting and Normalized Area Quantitation Approach using nano-Liquid Chromatography Coupled to High Resolution Mass Spectrometry. [Link]

  • Taylor & Francis Online. Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • AxisPharm. Bioconjugation Analytical Method Development. [Link]

  • PubMed. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry. [Link]

  • Springer Nature Experiments. Conjugation Site Analysis by MS/MS Protein Sequencing. [Link]

  • PubMed Central. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. [Link]

  • MDPI. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. [Link]

  • ACS Publications. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. [Link]

  • ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. [Link]

  • CD Bioparticles. This compound. [Link]

  • Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. [Link]

  • AxisPharm. This compound, CAS 2170240-98-7. [Link]

  • Creative Biolabs. Fmoc-NMe-PEG4-NHS ester (CAT#: ADC-L-693). [Link]

  • Creative Biolabs. Conjugation Based on Lysine Residues. [Link]

  • Royal Society of Chemistry. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

  • Creative Biolabs. Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). [Link]

  • PubMed Central. Methods for site-specific drug conjugation to antibodies. [Link]

  • PubMed Central. Affinity-Based Methods for Site-Specific Conjugation of Antibodies. [Link]

  • MDPI. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. [Link]

  • GenScript. Peptide Modifications. [Link]

  • MDPI. Site-Specific Antibody Conjugation for ADC and Beyond. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural framework for the safe and compliant disposal of Fmoc-NMe-PEG4-acid. As a cornerstone of modern bioconjugation and drug delivery system development, this PEG linker is integral to innovative research.[1] However, its responsible management, from handling to final disposal, is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that builds upon, and goes beyond, the product itself.

Core Principles: A Hazard-Informed Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust disposal plan can be formulated by assessing its constituent chemical moieties.

  • Polyethylene Glycol (PEG) Backbone: The PEG4 spacer itself is generally considered to have low toxicity, is water-soluble, and is readily biodegradable.[2][3] However, it is crucial to avoid releasing it into wastewater systems as it can impact biological treatment processes.[2]

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This protecting group is an aromatic compound. Its presence, along with the other functional groups, dictates that the entire molecule should not be treated as common, non-hazardous waste.

  • N-Methyl Amine and Carboxylic Acid: These functional groups are reactive and are the reason the linker is useful for synthesis.[1]

The foundational principle, therefore, is one of precaution. Due to its chemical structure and intended reactivity, This compound and all materials contaminated with it must be treated as hazardous chemical waste. [4] Disposal must be managed through your institution's Environmental Health and Safety (EHS) program and never via sanitary sewers or regular trash.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—solid, solution, or waste—the following minimum PPE is mandatory. This practice minimizes the risk of exposure through inhalation, ingestion, or skin contact, which may be harmful.[7]

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Chemical-resistant nitrile gloves. For extended contact, consider double-gloving.[4]

  • Body Protection: A long-sleeved laboratory coat.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[6]

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents dangerous reactions between incompatible chemicals and ensures compliant disposal.[5][8] The following diagram outlines the decision-making process for segregating waste streams associated with this compound.

G cluster_streams Waste Streams cluster_containers Waste Containers Start Waste Generation Point (this compound) Decision1 Identify Waste Type Start->Decision1 Solid_Compound Unused/Expired Solid Compound Decision1->Solid_Compound  Solid Chemical Liquid_Solution Liquid Solution (Aqueous or Organic) Decision1->Liquid_Solution  Liquid Contaminated_Items Contaminated Items (Gloves, Wipes, Tips, Glassware) Decision1->Contaminated_Items  Contaminated Labware Solid_Container Hazardous Solid Waste Container Solid_Compound->Solid_Container Liquid_Container Hazardous Liquid Waste Container (Segregate Halogenated/ Non-Halogenated Solvents) Liquid_Solution->Liquid_Container Contaminated_Items->Solid_Container

Caption: Decision Workflow for this compound Waste Segregation.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for each type of waste generated. The cornerstone of these protocols is collection in sturdy, leak-proof, and chemically compatible containers that are kept closed except when adding waste.[6][9]

Protocol 1: Unused or Expired Solid this compound

This protocol applies to the pure, solid compound that is no longer needed.

  • Container Selection: Obtain a designated "Hazardous Solid Waste" container from your EHS department or use a properly labeled, clean, and empty container with a secure screw-top lid.[10]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[5] Fill out all required information, including the full chemical name "this compound," and avoid abbreviations.[6]

  • Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a dedicated spatula.

  • Storage: Securely close the container. Store it in a designated satellite accumulation area within your laboratory, ensuring it is segregated from incompatible materials (e.g., strong acids, bases, oxidizers).[11]

  • Disposal Request: Once the container is full, or within 6 months of the first addition, submit a chemical waste pickup request to your institution's EHS department.[5]

Protocol 2: Solutions Containing this compound

This protocol covers reaction mixtures, purification fractions, and stock solutions (e.g., in DMF, DMSO, DCM).

  • Segregation by Solvent: This is a critical step.

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a container specifically labeled for "Halogenated Organic Waste."[8]

    • Non-Halogenated Solvents (e.g., DMF, DMSO, Toluene, Alcohols): Collect in a container labeled for "Non-Halogenated Organic Waste."[8]

    • Aqueous Solutions: Collect in a dedicated "Aqueous Hazardous Waste" container. Do not drain dispose.[12]

  • Container and Labeling: Use a chemically compatible container (glass or sturdy plastic carboy) with a secure, sealing cap.[10] Label it with a hazardous waste tag, listing all chemical constituents with approximate percentages.[6][12]

  • Transfer: Using a funnel, carefully pour the liquid waste into the appropriate, labeled container inside a fume hood.[13]

  • Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a plastic tray) to contain any potential leaks.[9] Store in your lab's satellite accumulation area.

  • Disposal Request: Arrange for pickup through your EHS department when the container is full.

Protocol 3: Contaminated Labware and PPE (Solid Waste)

This protocol is for disposable items that have come into contact with the chemical.

  • Collection: Place all contaminated solid items—gloves, weighing papers, pipette tips, paper towels from spill cleanup—into the same "Hazardous Solid Waste" container used for the pure solid.[4][8]

  • Sharps/Glassware: Contaminated disposable glassware (pipettes) or broken glass must be disposed of in a designated "Contaminated Glassware" or "Sharps" box, not in the regular solid waste container.[9] Non-disposable glassware should be decontaminated.

  • Decontamination of Reusable Glassware: Rinse non-disposable glassware three times with a suitable solvent. The first rinseate is considered hazardous and must be collected as liquid chemical waste (see Protocol 2).[6][14] Subsequent rinses can often be managed similarly, but consult your EHS for specific guidance.

  • Storage and Disposal: Follow steps 4 and 5 from Protocol 1.

Protocol 4: Empty Reagent Containers

The original bottle that contained the this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Decontamination: Thoroughly empty the container. Triple rinse the container with a suitable solvent (e.g., methanol or acetone).[14]

  • Rinsate Collection: The first rinseate (and often all three) must be collected and disposed of as hazardous liquid waste, following Protocol 2.[6]

  • Final Disposal: Once triple-rinsed and air-dried, deface the original label completely. The clean, empty container can often be disposed of in a glassware disposal box.[9][14] Confirm this final step with your local EHS guidelines.

Summary of Disposal Procedures

For quick reference, the following table summarizes the appropriate actions for each waste stream.

Waste StreamDescriptionDisposal ContainerKey Actions
Unused Solid Expired or excess solid this compound.Labeled "Hazardous Solid Waste".Collect, label, store securely, request EHS pickup.
Organic Solutions Solutions in solvents like DMF, DMSO, DCM.Labeled "Hazardous Liquid Waste".Segregate by halogenated/non-halogenated solvents.[8]
Aqueous Solutions Solutions where water is the solvent.Labeled "Aqueous Hazardous Waste".DO NOT dispose down the drain.[12]
Contaminated Items Gloves, wipes, pipette tips, weighing paper.Labeled "Hazardous Solid Waste".Collect immediately after use.
Empty Container The original product bottle.Hazardous Liquid Waste (for rinsate).Triple rinse, collect all rinsate as hazardous waste.[6][14]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental health, and regulatory compliance. While this guide provides a comprehensive framework based on established best practices, it is not a substitute for local regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposing of any chemical. By integrating these procedures into your standard laboratory operations, you ensure a safe environment for yourself, your colleagues, and the wider community.

References

  • University of California, Irvine. (n.d.). Laboratory Hazardous Chemical Waste Guidelines. EHS. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Waste: Liquids. Office of Environmental Health and Safety. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Waste. EHS. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Iris Biotech. (n.d.). MSDS LSP314 Fmoc-NH-PEG4-Propionic acid. Retrieved from [Link]

  • Xin Yan Bo Mei. (n.d.). Fmoc-NMe-PEG4-acid_2170240-98-7. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol?. YouTube. Retrieved from [Link]

  • Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. Retrieved from [Link]

  • NC State University Department of Chemistry. (2015, June 5). Handling Chemical Waste. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Fmoc-NMe-PEG4-acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Operational Protocols for Researchers

As a key reagent in the development of advanced bioconjugates, peptides, and Proteolysis Targeting Chimeras (PROTACs), Fmoc-NMe-PEG4-acid is a cornerstone of modern drug development and proteomics research.[1][2] Its unique structure, featuring a base-labile Fmoc protecting group and a reactive carboxylic acid, allows for precise, sequential chemical modifications.[3][4] However, realizing its full scientific potential requires a foundation of rigorous safety and handling practices.

This guide moves beyond generic laboratory advice to provide a specific, in-depth operational plan for this compound. We will detail the necessary personal protective equipment (PPE), outline step-by-step handling procedures, and establish clear protocols for spill and disposal management. Our objective is to empower you, our scientific colleagues, to work safely and effectively, ensuring both personal well-being and the integrity of your experimental outcomes.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough risk assessment can be conducted based on data from structurally similar compounds, such as Fmoc-protected amino acids and other PEGylated reagents.[5] The primary hazards are associated with its physical form (a fine powder) and its potential as a mild irritant.

A proxy safety data sheet for a similar compound, 15-(Fmoc-amino)-4,7,10,13-tetraoxapentadecanoic acid, indicates that while it has no known OSHA hazards, it may be harmful if inhaled, swallowed, or absorbed through the skin.[6] It may also cause irritation to the respiratory tract, skin, and eyes.[6]

Primary Routes of Exposure:

  • Inhalation: As a fine powder, the compound can become airborne during handling, posing a risk of inhalation.[7]

  • Dermal Contact: Direct skin contact may lead to mild irritation.[6]

  • Eye Contact: The powder can cause eye irritation upon contact.[6]

  • Ingestion: Accidental ingestion may be harmful.[6]

Furthermore, PEGylated reagents can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This not only impacts the reagent's reactivity and can compromise experimental results but also may affect its handling characteristics.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks identified above. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in risk mitigation.

Protection TypeSpecificationRationale and Key Scenarios
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Safety goggles are required for splash risks.[10]Safety glasses with side shields protect against accidental dust projection during weighing. Goggles are mandatory when preparing solutions or performing reactions where splashing is possible, as the compound is a potential eye irritant.[5][6]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves provide adequate protection against incidental contact with the powder and resistance to common solvents used for dissolution (e.g., DMSO, DMF).[3][5] Always inspect gloves for tears before use.
Body Protection Standard laboratory coat.A lab coat protects skin and personal clothing from contamination with the chemical powder.[7]
Respiratory Protection NIOSH-approved N95 dust mask or respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates, a primary route of exposure.[5][6][7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the safe weighing and dissolution of this compound to prepare a stock solution.

Objective: To accurately weigh the solid reagent and prepare a stock solution while minimizing exposure and maintaining reagent integrity.

Materials:

  • This compound

  • Required PPE (see table above)

  • Analytical balance

  • Chemical fume hood or other ventilated enclosure

  • Spatula and weigh paper/boat

  • Appropriate vial for the stock solution

  • Anhydrous solvent (e.g., DMSO, DMF)[1]

Procedure:

  • Workspace Preparation:

    • Don all required PPE: lab coat, safety glasses, and nitrile gloves. If not working in a fume hood, a dust mask is required.

    • Designate a clean, organized workspace within a chemical fume hood or a ventilated balance enclosure.

    • Wipe down the balance and surrounding area to ensure they are free of contaminants.

  • Equilibration of Reagent:

    • Retrieve the this compound container from its -20°C storage.[1][3]

    • Allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which could hydrolyze the reagent and affect its mass.[8]

  • Weighing the Solid:

    • Once equilibrated, briefly open the container inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of powder onto a weigh boat on the analytical balance.

    • Perform the transfer gently to minimize the generation of airborne dust.

    • Securely close the main reagent container immediately after weighing and purge with an inert gas like argon or nitrogen if possible to protect the remaining reagent.[9]

  • Dissolution:

    • Carefully transfer the weighed powder into the appropriately labeled vial.

    • Using a pipette, add the calculated volume of anhydrous solvent (e.g., DMSO, DMF) to the vial to achieve the target concentration.[11]

    • Cap the vial securely and vortex or sonicate until the solid is fully dissolved. The hydrophilic PEG spacer enhances solubility.[4]

  • Storage and Cleanup:

    • Store the resulting stock solution at -20°C, protected from light and moisture.[1]

    • Dispose of the used weigh boat, gloves, and any other contaminated disposable materials in the designated chemical waste container.

    • Clean the spatula and the work area thoroughly.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, a rapid and structured response is crucial.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse Start Spill Detected Alert Alert personnel in the immediate area Start->Alert Assess Assess Spill Size & Nature Alert->Assess Minor Minor Solid Spill (<1g, contained) Assess->Minor Minor Major Major Spill or Any Liquid Spill Assess->Major Major MinorSteps 1. Don appropriate PPE. 2. Cover gently with a   damp paper towel to   avoid raising dust. 3. Scoop material into a   waste container. 4. Clean area with soap   and water. Minor->MinorSteps MajorSteps 1. Evacuate the immediate area. 2. Restrict access. 3. Notify Lab Supervisor and   EH&S immediately. 4. Do NOT attempt to clean   up without authorization. Major->MajorSteps Dispose Dispose of all cleanup materials as chemical waste MinorSteps->Dispose

Caption: Workflow for handling spills of this compound.

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be disposed of in a designated and clearly labeled chemical waste container.[7]

  • Container Management: Use a chemically compatible container with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[7]

  • Waste Segregation: Do not mix this waste with incompatible waste streams. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the generation of reliable, reproducible scientific data.

References

  • Personal protective equipment for handling Fmoc-L-Ala-MPPA. Benchchem.
  • This compound, 2170240-98-7. BroadPharm.
  • This compound. CD Bioparticles.
  • Personal protective equipment for handling Fmoc-Phe(4-F)-OH. Benchchem.
  • This compound, CAS 2170240-98-7. AxisPharm.
  • MSDS LSP314 Fmoc-NH-PEG4-Propionic acid.pdf.
  • Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling. Benchchem.
  • Fmoc-NMe-PEG4-C2-acid. TargetMol.
  • Fmoc-N-amido-PEG4-acid, 557756-85-1. BroadPharm.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.
  • Fmoc-N-amido-dPEG®₄-acid. Vector Labs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NMe-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-NMe-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.